molecular formula C11H10ClNS B1353032 4-(4-Chlorophenyl)-2,5-dimethylthiazole CAS No. 206556-03-8

4-(4-Chlorophenyl)-2,5-dimethylthiazole

Cat. No.: B1353032
CAS No.: 206556-03-8
M. Wt: 223.72 g/mol
InChI Key: JCIYECLJFNFOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2,5-dimethylthiazole is a synthetic thiazole derivative of significant interest in various research fields. Thiazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. Researchers utilize this and similar heterocyclic compounds in the development of novel therapeutic agents, driven by their potential to interact with key biological targets . Specific areas of investigation may include exploring its {e.g., potential as an antifungal or anticonvulsant agent}, based on the established profile of related thiazole structures . The compound's mechanism of action is area-specific and may involve {e.g., inhibition of a specific enzyme or interaction with a particular receptor}. The {chlorophenyl} and {dimethyl} substitutions on the core thiazole ring are key modulators of its electronic properties, lipophilicity, and overall steric profile, which in turn influence its reactivity and binding affinity in biological or chemical systems. This makes it a valuable intermediate for further chemical synthesis and a candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYECLJFNFOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407524
Record name 4-(4-Chlorophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206556-03-8
Record name 4-(4-Chlorophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthesis pathway for 4-(4-chlorophenyl)-2,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely utilized method for synthesizing 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this compound, the pathway involves a two-step process starting from commercially available materials.

Overall Reaction Scheme:

  • α-Halogenation: Synthesis of the key intermediate, 2-chloro-1-(4-chlorophenyl)propan-1-one, via the chlorination of 1-(4-chlorophenyl)propan-1-one.

  • Cyclocondensation: Reaction of the α-chloroketone intermediate with thioacetamide to form the final thiazole product through intramolecular cyclization and dehydration.

The logical flow of this synthesis is depicted in the diagram below.

G cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Hantzsch Cyclocondensation A 1-(4-chlorophenyl)propan-1-one C 2-Chloro-1-(4-chlorophenyl)propan-1-one A->C Chlorination B SO2Cl2 (Sulfuryl chloride) C_ref 2-Chloro-1-(4-chlorophenyl)propan-1-one D Thioacetamide E This compound C_ref->E Condensation & Cyclization

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. These protocols are constructed based on standard procedures for α-halogenation and Hantzsch thiazole syntheses.

Synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one (Intermediate)

Objective: To introduce a chlorine atom at the α-position to the carbonyl group of 1-(4-chlorophenyl)propan-1-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1-(4-chlorophenyl)propan-1-one168.621.0
Sulfuryl chloride (SO₂Cl₂)134.971.1
Dichloromethane (DCM), anhydrous-Solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-chloro-1-(4-chlorophenyl)propan-1-one, can be used in the next step without further purification.

Synthesis of this compound (Final Product)

Objective: To synthesize the target thiazole via the cyclocondensation of the α-chloroketone and thioacetamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Chloro-1-(4-chlorophenyl)propan-1-one203.071.0
Thioacetamide75.131.0
Ethanol (EtOH)-Solvent

Procedure:

  • To a round-bottom flask containing the crude 2-chloro-1-(4-chlorophenyl)propan-1-one (1.0 eq.) from the previous step, add thioacetamide (1.0 eq.).

  • Add ethanol as the solvent to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Pour the concentrated mixture into cold water, which should induce the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

Quantitative Data

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
1-(4-chlorophenyl)propan-1-oneC₉H₉ClO168.62Starting Material
2-Chloro-1-(4-chlorophenyl)propan-1-oneC₉H₈Cl₂O203.07Intermediate
ThioacetamideC₂H₅NS75.13Reagent
This compound C₁₁H₁₀ClNS 223.72 Final Product

Table 2: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value / Observation
Physical State Crystalline solid
Melting Point Expected to be in the range of similar aromatic thiazoles.
Yield Typically >70% for Hantzsch synthesis.
¹H NMR Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.7 (s, 3H, thiazole-CH₃), ~2.4 (s, 3H, thiazole-CH₃).
¹³C NMR Predicted shifts (CDCl₃, 101 MHz), δ (ppm): ~165 (C2-thiazole), ~148 (C4-thiazole), ~134 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~115 (C5-thiazole), ~19 (C2-CH₃), ~15 (C5-CH₃).
Mass Spec (EI) m/z: 223/225 [M]⁺ corresponding to chlorine isotopes, with characteristic fragmentation patterns of the thiazole and chlorophenyl rings.

Note: Spectroscopic data are estimates based on known values for structurally similar compounds, such as 4-(4-chlorophenyl)thiazole-2-amine and various dimethylthiazoles, and general principles of NMR spectroscopy.

Hantzsch Synthesis Mechanism

The reaction proceeds through a well-understood mechanism involving initial nucleophilic attack followed by cyclization and dehydration.

G Reactants α-Chloroketone + Thioacetamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Thiazole Product + H2O Intermediate2->Product Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

The process begins with the sulfur atom of thioacetamide acting as a nucleophile, attacking the α-carbon of the chloroketone and displacing the chloride ion (Sₙ2 attack). The resulting intermediate then undergoes an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon. The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.

Spectroscopic Profile of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited availability of published experimental data for this specific molecule, this document focuses on computationally predicted values for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a discussion of the anticipated features in Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy based on the analysis of its functional groups and structural analogs. This guide also outlines detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and should be considered as estimations. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.45Doublet2HAr-H (ortho to Cl)
~ 7.35Doublet2HAr-H (meta to Cl)
~ 2.60Singlet3HThiazole-CH₃ (C2)
~ 2.40Singlet3HThiazole-CH₃ (C5)

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 165Thiazole C2
~ 150Thiazole C4
~ 134Ar-C (ipso to Cl)
~ 132Ar-C (ipso to Thiazole)
~ 129Ar-CH (ortho to Cl)
~ 128Ar-CH (meta to Cl)
~ 125Thiazole C5
~ 19Thiazole-CH₃ (C2)
~ 12Thiazole-CH₃ (C5)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
223/225High[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
208/210Moderate[M - CH₃]⁺
186Moderate[M - Cl]⁺
111Moderate[C₆H₄Cl]⁺
82High[C₄H₅NS]⁺ (Dimethylthiazole fragment)
Table 4: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (from CH₃)
~ 1600, 1480Medium-StrongAromatic C=C skeletal vibrations
~ 1550MediumThiazole ring C=N and C=C stretching
~ 1100-1000StrongC-Cl stretch

Expected for a solid sample (KBr pellet or ATR).

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption
λmax (nm)Molar Absorptivity (ε)Transition
~ 260-280Highπ → π* (Aromatic and thiazole rings)

Expected in a non-polar solvent like hexane or ethanol.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Ionization (EI) is also a common technique for volatile and thermally stable compounds.

  • Ionization: Ionize the sample using the chosen method (e.g., electron impact for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Methodology (KBr Pellet):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.

  • Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Place the sample solution in a quartz cuvette in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy (ATR or KBr) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this document synthesizes information from analogous structures, including substituted thiazoles and chlorophenyl-containing molecules, to predict its fragmentation behavior under electron ionization (EI). This guide outlines a detailed experimental protocol for its analysis, presents a tabulated summary of predicted quantitative data, and visualizes the proposed fragmentation pathway to aid in the structural elucidation and characterization of this and similar compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Understanding the fragmentation patterns is essential for the unambiguous identification of the molecule and its potential metabolites or degradation products. This guide serves as a predictive resource for researchers working with this compound, offering a scientifically grounded framework for its mass spectral analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the thiazole ring and the chlorophenyl moiety. Electron ionization (EI) is a common technique for the analysis of such small, relatively non-polar molecules and is anticipated to induce significant fragmentation.

Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

Predicted m/z Proposed Fragment Ion Proposed Structure Predicted Relative Abundance
223/225[M]⁺˙ (Molecular Ion)C₁₁H₁₀ClNS⁺˙High
208/210[M - CH₃]⁺C₁₀H₇ClNS⁺Moderate
182/184[M - CH₃CN]⁺˙C₉H₇ClS⁺˙Moderate
141/143[C₇H₄ClS]⁺Chlorophenylthiirene cationModerate
138[C₉H₇N]⁺˙Phenylacetonitrile cation radicalLow
111/113[C₆H₄Cl]⁺Chlorophenyl cationHigh
82[C₄H₄NS]⁺Methylthiazole fragment cationModerate
77[C₆H₅]⁺Phenyl cationLow

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺˙.

A primary fragmentation event is the loss of a methyl radical from the thiazole ring, leading to a stabilized cyclic ion. Another significant pathway involves the cleavage of the thiazole ring itself. The C-S and C-N bonds are susceptible to rupture, leading to the formation of various fragment ions. The chlorophenyl group is also expected to undergo characteristic fragmentation, including the loss of chlorine or the formation of a stable chlorophenyl cation.

Fragmentation_Pathway M C₁₁H₁₀ClNS⁺˙ (m/z 223/225) Molecular Ion F1 [M - CH₃]⁺ (m/z 208/210) M->F1 - CH₃ F2 [M - CH₃CN]⁺˙ (m/z 182/184) M->F2 - CH₃CN F4 [C₆H₄Cl]⁺ (m/z 111/113) M->F4 - C₅H₆NS F5 [C₄H₄NS]⁺ (m/z 82) M->F5 - C₇H₆Cl F3 [C₇H₄ClS]⁺ (m/z 141/143) F2->F3 - C₂H₃

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following is a detailed, generalized protocol for the mass spectrometry analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity organic solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Inlet: Gas chromatograph (GC) with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1000 amu/s.

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Data Acquisition and Analysis
  • Blank Injection: Inject a solvent blank to ensure the system is clean and to identify any background peaks.

  • Sample Injection: Inject the prepared sample solution.

  • Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and data from spectral libraries if available.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound, from sample preparation to data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SP1 Dissolve in Solvent SP2 Dilute to Working Concentration SP1->SP2 SP3 Filter Sample SP2->SP3 A1 Inject Sample into GC SP3->A1 A2 Separation on GC Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 50-500) A3->A4 D1 Obtain Total Ion Chromatogram A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Molecular and Fragment Ions D2->D3 D4 Compare with Predicted Fragmentation D3->D4

Caption: Logical workflow for the GC-MS analysis of the target compound.

Conclusion

References

Unraveling the Enigmatic Mechanism of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action of thiazole derivatives, with a specific focus on inferring the biological activities of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. While direct experimental data for this specific compound is limited in the public domain, this document synthesizes findings from closely related analogs to propose potential mechanisms, guide future research, and support drug development efforts. The guide will cover potential antimicrobial, anticancer, and antiparasitic activities, detailing plausible signaling pathways and providing summaries of relevant experimental data and protocols from analogous compounds.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1] Their versatile chemical nature allows for diverse substitutions, leading to a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[1][2] The compound this compound, featuring a central thiazole ring substituted with a 4-chlorophenyl group and two methyl groups, is of considerable interest. This guide will explore its potential mechanisms of action by drawing parallels with structurally similar compounds that have been more extensively studied.

Inferred Antimicrobial and Antiparasitic Activity

Research on related 4-(4-chlorophenyl)thiazole compounds has demonstrated notable activity against various pathogens, including bacteria and parasites like Leishmania amazonensis and Trypanosoma cruzi.[3][4] The proposed mechanism for its antimicrobial effects likely involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2]

Quantitative Data from Analogous Compounds

The following tables summarize the biological activity of similar thiazole derivatives against various microorganisms.

Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole [2]

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Table 2: Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives [3][4]

ParasiteFormIC50 Range (µM)
Leishmania amazonensisPromastigote19.86 - 200
Leishmania amazonensisAmastigote101 - >200
Trypanosoma cruziTrypomastigote1.67 - 100
Trypanosoma cruziAmastigote1.96 - >200
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method): [2]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiparasitic Activity Assay (MTT Assay): [3][4]

  • Culture the parasitic forms (e.g., promastigotes of L. amazonensis) in appropriate culture medium.

  • Seed the parasites into 96-well plates at a density of 1 x 10^6 cells/mL.

  • Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 72 hours).

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viable cells against the compound concentration.

Inferred Anticancer Activity

Several studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide derivatives have revealed potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action in cancer cells are multifactorial and appear to converge on the induction of apoptosis.

Key Mechanistic Events

The anticancer effects of related thiazole compounds are believed to be mediated through:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.

  • Mitochondrial Dysfunction: Reduction of the mitochondrial membrane potential (MMP).

  • Apoptosis Execution: Activation of key executioner caspases, such as caspase-3.

Quantitative Data from Analogous Compounds

Table 3: Anticancer Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole [2]

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.0
HCT116 (Colon Cancer)7.5

Table 4: Cytotoxic Activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

Cell LineCompoundIC50 (µM)
Hela (Cervical Cancer)8a1.3 ± 0.14
A549 (Lung Carcinoma)-Less active than doxorubicin
U87 (Glioblastoma)Various derivativesShowed notable cytotoxicity
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Seed cancer cells (e.g., Hela, A549, U87) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Perform the MTT assay as described in section 2.2 to determine cell viability and calculate the IC50 value.

Reactive Oxygen Species (ROS) Detection:

  • Treat cells with the test compound for a designated time.

  • Incubate the cells with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates ROS production.

Mitochondrial Membrane Potential (MMP) Assay:

  • Treat cells with the test compound.

  • Stain the cells with a cationic fluorescent dye that accumulates in the mitochondria based on the membrane potential (e.g., Rhodamine 123 or JC-1).

  • Analyze the fluorescence using flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.

Caspase-3 Activity Assay:

  • Treat cells with the test compound to induce apoptosis.

  • Lyse the cells to release cellular proteins.

  • Incubate the cell lysate with a caspase-3 specific substrate conjugated to a colorimetric or fluorometric reporter.

  • Measure the signal generated upon cleavage of the substrate by active caspase-3.

Visualizing the Proposed Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows based on the activity of analogous compounds.

G Proposed Anticancer Mechanism of Thiazole Derivatives Thiazole This compound ROS Reactive Oxygen Species (ROS) Generation Thiazole->ROS MMP Mitochondrial Membrane Potential (MMP) Disruption ROS->MMP Caspase3 Caspase-3 Activation MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade for the anticancer activity.

G Experimental Workflow for Anticancer Activity cluster_invitro In Vitro Assays CellCulture Cancer Cell Lines (e.g., Hela, A549, U87) Treatment Treatment with Thiazole Compound CellCulture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay MMP_Assay MMP Assay (Rhodamine 123) Treatment->MMP_Assay Caspase_Assay Caspase-3 Assay Treatment->Caspase_Assay

Caption: Workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, the data from structurally related compounds provide a strong foundation for inferring its potential biological activities. The evidence points towards a multi-faceted mechanism involving the induction of cellular stress and apoptosis in cancer cells, and disruption of fundamental processes in microorganisms.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to confirm its antimicrobial, antiparasitic, and anticancer activities.

  • Target Identification: Employing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize the therapeutic potential and understand the contribution of the 2,5-dimethyl and 4-chlorophenyl substitutions to its activity.

This technical guide serves as a valuable resource for researchers and drug development professionals by consolidating the current knowledge on related thiazole derivatives and providing a clear roadmap for the future investigation of this compound.

References

In Silico Pharmacokinetic Profiling of 4-(4-Chlorophenyl)thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico pharmacokinetic properties of a series of 4-(4-chlorophenyl)thiazole compounds. In the early stages of drug discovery, computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to identify candidates with favorable drug-like profiles, thereby reducing the likelihood of late-stage clinical failures. This document summarizes key pharmacokinetic parameters, details the methodologies for their prediction, and visualizes the logical workflows and relationships inherent in in silico ADMET analysis.

Core Data Presentation: Predicted Pharmacokinetic Properties

The following tables summarize the predicted pharmacokinetic and physicochemical properties for a series of eight 4-(4-chlorophenyl)thiazole compounds (designated 1a-1h). These properties are crucial for evaluating the druglikeness and potential oral bioavailability of the compounds.

Table 1: Predicted Physicochemical and Absorption Properties

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTPSA (Ų)Intestinal Absorption (%)Caco-2 Permeability (log Papp)
1a 363.06>51458.692.09Moderate
1b 349.04>51458.695.12Moderate
1c 383.05>51567.895.89Moderate
1d 383.05>51567.895.89Moderate
1e 399.05>51567.895.89Moderate
1f 367.024.81567.895.89Moderate
1g 413.03>51677.196.48Moderate
1h 413.03>51677.189.11Low

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

CompoundP-glycoprotein SubstrateP-glycoprotein I InhibitorP-glycoprotein II InhibitorCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
1a YesYesYesNoYesYesYesYes
1b YesYesYesNoYesYesYesYes
1c YesYesYesNoYesYesYesYes
1d YesYesYesNoYesYesYesYes
1e YesYesYesNoYesYesYesYes
1f YesYesYesNoYesYesYesYes
1g YesYesYesNoYesYesYesYes
1h YesYesYesNoYesYesYesYes

Experimental and Computational Protocols

The in silico pharmacokinetic properties presented in this guide were determined using established computational models. The primary methodology is detailed below.

In Silico ADMET Prediction via Web-Based Platform

The pharmacokinetic properties of the 4-(4-chlorophenyl)thiazole compounds were predicted using the pkCSM web server, a tool that utilizes graph-based signatures to predict a wide range of ADMET properties.[1]

Protocol:

  • Compound Structure Input: The two-dimensional structures of the individual 4-(4-chlorophenyl)thiazole compounds (1a-1h) were generated using chemical drawing software (e.g., ChemDraw). These structures were then converted to the Simplified Molecular Input Line Entry System (SMILES) format.

  • Submission to Server: The SMILES string for each compound was submitted to the pkCSM online platform.

  • Parameter Calculation: The platform calculated a comprehensive profile of physicochemical and pharmacokinetic properties. The key predicted parameters included:

    • Physicochemical Properties: Molecular Weight, Octanol-Water Partition Coefficient (LogP), Hydrogen Bond Donors and Acceptors, and Topological Polar Surface Area (TPSA).

    • Absorption: Human Intestinal Absorption (HIA), and Caco-2 cell permeability. Caco-2 permeability is a widely used in vitro model to estimate in vivo intestinal absorption.[2]

    • Distribution: P-glycoprotein (P-gp) substrate and inhibitor status. P-gp is an important efflux transporter that affects drug distribution.

    • Metabolism: Inhibition potential against major Cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism.

  • Data Analysis and Interpretation: The output data was collected and analyzed in the context of established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rules. For instance, the study by Cruz Filho et al. noted that while compounds 1a, 1b, and 1f adhered to both Lipinski's and Veber's rules, compounds 1c, 1d, 1e, 1g, and 1h violated Lipinski's rule due to high lipophilicity (LogP > 5).[1] A compound is generally considered to have good potential for oral bioavailability if it violates no more than one of Lipinski's rules.

Mandatory Visualizations

Logical Workflow for In Silico ADMET Prediction

The following diagram illustrates the typical workflow for conducting an in silico ADMET study in the early phase of drug discovery.

A Compound Library (e.g., 4-(4-chlorophenyl)thiazoles) B Structure Preparation (SMILES/SDF Format) A->B C ADMET Prediction Platform (e.g., pkCSM, SwissADME) B->C D Physicochemical Properties (MW, LogP, TPSA, etc.) C->D E Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion) C->E F Toxicity Prediction (hERG, Mutagenicity, etc.) C->F G Data Analysis & Drug-Likeness Evaluation D->G E->G F->G H Prioritization of Candidates for Synthesis & In Vitro Testing G->H

Caption: General workflow for in silico ADMET prediction.
Relationship Between Physicochemical Properties and Oral Bioavailability

This diagram illustrates the relationship between key physicochemical properties, as defined by Lipinski's Rule of Five, and the likelihood of a compound having good oral bioavailability.

cluster_0 Lipinski's Rule of Five (RO5) Compliance A Potential Oral Drug Candidate B Good Absorption & Permeability A->B likely exhibits C Molecular Weight < 500 Da B->C is predicted by D LogP ≤ 5 B->D is predicted by E H-Bond Donors ≤ 5 B->E is predicted by F H-Bond Acceptors ≤ 10 B->F is predicted by

Caption: Lipinski's Rule of Five and its relation to oral bioavailability.

References

The Structure-Activity Relationship of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making thiazole derivatives a rich source of potential therapeutic agents. The versatility of the thiazole nucleus is evident in its presence in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory drug Meloxicam. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazole derivatives across key therapeutic areas, offering valuable insights for researchers and drug development professionals. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. A prominent target for many anticancer thiazole derivatives is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Key SAR observations include:

  • Substitutions at the 2- and 4-positions of the thiazole ring are crucial for activity. For instance, the presence of anilino- and hydrazone-moieties at the 2-position and various aryl groups at the 4-position have been shown to be important for cytotoxicity.

  • The nature of the aryl group at the 4-position significantly influences potency. Electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring at this position can enhance anticancer activity.

  • Hybrid molecules incorporating other pharmacologically active moieties, such as pyrazole or coumarin, with the thiazole scaffold have shown synergistic effects, leading to enhanced potency. For example, pyrazole-thiazole hybrids have demonstrated potent inhibition of cancer cell lines.[1]

  • Inhibition of specific kinases , such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), is a key mechanism for many anticancer thiazole derivatives. Modifications on the thiazole scaffold that enhance binding to the ATP-binding pocket of these kinases are critical for their inhibitory activity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 1 MCF-7 (Breast)2.57 ± 0.16VEGFR-2 Inhibition[2]
HepG2 (Liver)7.26 ± 0.44VEGFR-2 Inhibition[2]
Compound 2 OVCAR-4 (Ovarian)1.569 ± 0.06PI3Kα Inhibition[3]
Compound 3 Leukemia HL-60(TB)0.086 ± 0.005 (PI3Kα)PI3Kα/mTOR Dual Inhibitor[4]
0.221 ± 0.014 (mTOR)[4]
Compound 4 A549 (Lung)0.302Not specified[5]
Compound 5 MDA-MB-231 (Breast)1.21VEGFR-2 Inhibition[6]

Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and FtsZ, or disruption of the microbial cell membrane.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is influenced by several structural features:

  • Lipophilicity: The amphiphilic nature of some thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes.

  • Substituents on the thiazole ring: The presence of specific substituents can enhance antimicrobial activity. For example, 2,4-disubstituted thiazoles with nitro groups on a phenyl substituent have shown potent antibacterial effects.

  • Hybridization with other heterocycles: Combining the thiazole nucleus with other antimicrobial scaffolds, such as quinolones or pyrazolines, can lead to compounds with improved activity and a broader spectrum.

Quantitative Data on Antimicrobial Activity

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative thiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Mechanism of ActionReference
Compound 6 S. aureus16.1Not specified[4]
E. coli16.1Not specified[4]
Compound 7 S. pneumoniae0.008DNA gyrase/Topoisomerase IV Inhibition[1]
S. epidermidis0.03DNA gyrase/Topoisomerase IV Inhibition[1]
Compound 8 S. aureus125-150Not specified[7]
E. coli125-150Not specified[7]
A. niger125-150Not specified[7]
Compound 9 S. aureus256Not specified[3]

Anti-inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, thiazole derivatives have also shown promise as anti-inflammatory and neuroprotective agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while their neuroprotective potential is linked to the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Data on Anti-inflammatory and Acetylcholinesterase Inhibitory Activities

The following tables summarize the in vitro activities of selected thiazole derivatives.

Anti-inflammatory Activity (COX Inhibition)

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 10 38.76--[8]
Compound 11 -87.742.05[8]

Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDAChE IC50 (nM)Reference
Compound 12 103.24[7]
Compound 13 108.94[7]
Compound 14 28[9]
Compound 15 71[10]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Thiazole derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum (adjusted to a standard density, e.g., 0.5 McFarland)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

Materials:

  • VEGFR-2 Kinase Assay Kit (commercially available, e.g., from BPS Bioscience) containing:

    • Recombinant VEGFR-2 enzyme

    • Kinase assay buffer

    • ATP

    • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Thiazole derivatives

  • Kinase-Glo® MAX reagent (or similar ADP-Glo™ based detection reagent)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves diluting the kinase, buffer, ATP, and substrate.

  • Compound Addition: Add the thiazole derivatives at various concentrations to the wells of the 96-well plate. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.

  • Enzyme Reaction Initiation: Add the diluted VEGFR-2 enzyme to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo®. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. The amount of ATP remaining is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Add Thiazole Derivatives incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

SAR_Logic_Diagram core Thiazole Core r1 Substitution at R1 (e.g., 2-position) core->r1 r2 Substitution at R2 (e.g., 4-position) core->r2 sub_r1_a Anilino/Hydrazone Moiety r1->sub_r1_a sub_r2_a Aryl Group with EWG (e.g., -NO2, -Cl) r2->sub_r2_a sub_r2_b Hybridization with other Heterocycles r2->sub_r2_b activity_cancer Increased Anticancer Activity sub_r1_a->activity_cancer sub_r2_a->activity_cancer activity_antimicrobial Increased Antimicrobial Activity sub_r2_a->activity_antimicrobial sub_r2_b->activity_cancer sub_r2_b->activity_antimicrobial

Caption: Logical relationships in the SAR of thiazole derivatives.

Conclusion

The thiazole scaffold remains a cornerstone in the development of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of thiazole derivatives. The extensive quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Future efforts in this area will likely focus on the development of novel hybrid molecules with multi-target activities, further expanding the therapeutic potential of this versatile heterocyclic system. The continued exploration of the chemical space around the thiazole nucleus, guided by a deep understanding of its SAR, holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

Thiazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thiazole Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold

Thiazole is a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1] Its molecular formula is C₃H₃NS.[2] This unique heterocyclic motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous biologically active compounds.[3] The thiazole ring is found in natural products like Vitamin B1 (Thiamine) and is a key component of many synthetic drugs, including penicillins.[4][5] Its aromaticity and the presence of heteroatoms allow for diverse chemical modifications, making it a versatile building block in drug design.[4] Thiazole derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] In fact, more than 18 FDA-approved drugs feature the thiazole scaffold, highlighting its therapeutic significance.[1][6]

Synthesis of Thiazole Derivatives

The synthesis of the thiazole ring is a well-established area of organic chemistry, with several named reactions developed for its construction. The most prominent and widely used method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[7] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole product.[7]

Hantzsch_Synthesis_Workflow start Start Materials: α-Haloketone + Thioamide step1 S-Alkylation (SN2 Reaction) start->step1 intermediate1 Intermediate Formation step1->intermediate1 step2 Intramolecular Cyclization (Nucleophilic attack by Nitrogen) intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration (Loss of H2O) intermediate2->step3 product Final Product: Substituted Thiazole step3->product

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol describes the synthesis of a simple thiazole derivative using the Hantzsch method.[7]

  • Reagents & Materials:

    • 2-Bromoacetophenone (α-haloketone)

    • Thiourea (thioamide)

    • Methanol (solvent)

    • Sodium bicarbonate (weak base)

    • Beaker, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • Dissolve 2-bromoacetophenone (e.g., 5 mmol) and thiourea (e.g., 7.5 mmol, a slight excess) in methanol in a beaker.[7]

    • Heat the mixture gently with stirring for 1-2 hours. The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[7]

    • After the reaction is complete (monitored by TLC), allow the solution to cool to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate with stirring to neutralize the HBr salt.[7]

    • The free base form of the 2-amino-4-phenylthiazole is less soluble and will precipitate out of the solution.[7]

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product in a desiccator.

    • Characterize the final product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[7]

Other notable synthetic methods include the Cook-Heilborn synthesis for 5-aminothiazoles and Tcherniac's synthesis for 2-substituted thiazoles.[8]

Pharmacological Activities and Mechanisms of Action

Thiazole-containing compounds are recognized for their broad spectrum of biological activities, which stems from their ability to interact with various biological targets like enzymes and receptors.[3][4]

Anticancer Activity

The thiazole scaffold is present in several clinically used anticancer drugs, including Dasatinib, Ixabepilone, and Tiazofurin.[4][9] These agents act through diverse mechanisms:

  • Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dasatinib, for instance, is a multi-targeted kinase inhibitor.[4][10]

  • Microtubule Disruption: Compounds like Ixabepilone and the epothilones bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[4][11]

  • Enzyme Inhibition: Other derivatives target enzymes crucial for cancer cell metabolism or DNA replication, such as topoisomerase II or polymerases.[4][12]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Triggers Dasatinib Thiazole Inhibitor (e.g., Dasatinib) Dasatinib->Kinase Inhibits

Caption: Simplified signaling pathway showing kinase inhibition by a thiazole drug.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a wide range of pathogens.

  • Antibacterial: The thiazole ring is a core component of some cephalosporin and penicillin antibiotics.[9] Newer synthetic derivatives have shown efficacy against multidrug-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus.[6][13]

  • Antifungal: Compounds containing the thiazole scaffold have been developed as potent antifungal agents, with some showing higher activity than standard drugs like Amphotericin B against species such as Aspergillus fumigatus and Candida albicans.[6][14]

  • Antiviral & Antiparasitic: The FDA-approved drug Ritonavir, used in HIV treatment, contains a thiazole moiety.[1] Additionally, various thiazole derivatives have shown promising antimalarial activity against Plasmodium falciparum and antiparasitic effects against Leishmania species.[2][15]

Quantitative Data Presentation

The potency of thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) in anticancer assays or their minimum inhibitory concentration (MIC) in antimicrobial assays.

Table 1: Anticancer Activity (IC₅₀) of Selected Thiazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[16]
Compound 4c HepG2 (Liver)7.26 ± 0.44[16]
Compound 11c MCF-7 (Breast)3[17]
Compound 11c HepG-2 (Liver)~4[17]
Compound 6g MCF-7 (Breast)4[17]
Compound 6g HepG-2 (Liver)~7[17]
Staurosporine (Ref.)MCF-7 (Breast)6.77 ± 0.41[16]
Doxorubicin (Ref.)MCF-7 (Breast)-[17]
Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives
Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative 40 S. aureus3.125[4]
Derivative 40 B. thuringiensis6.25[4]
Compound 4a Bacillus sp.1.95 - 3.91[13]
Compound 15a A. fumigatus13.6 - 20.3[6]
Compound 16e S. aureusGood to Excellent[6]
Chloramphenicol (Ref.)S. aureus3.125[4]
Amphotericin B (Ref.)A. fumigatus23.7[6]

Key Experimental Protocols

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[16]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[16][18]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate step1 Treat cells with various concentrations of Thiazole Derivatives start->step1 step2 Incubate for 24-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 2-4 hours (Formazan Formation) step3->step4 step5 Solubilize Formazan Crystals (e.g., with DMSO) step4->step5 step6 Measure Absorbance (~570 nm) step5->step6 end Calculate IC50 Value step6->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The thiazole scaffold remains a highly privileged and versatile core in medicinal chemistry.[3] Its presence in numerous approved drugs validates its importance and success in targeting a wide range of diseases.[6] The synthetic accessibility of thiazole derivatives, coupled with their diverse pharmacological profiles, ensures their continued prominence in drug discovery.[1] Future research will likely focus on the structural optimization of existing thiazole-based agents to enhance potency, improve selectivity, and overcome drug resistance, paving the way for the development of next-generation therapeutics.[19]

References

The Vanguard of Discovery: A Technical Guide to Novel Thiazole Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in the edifice of medicinal chemistry. Its versatile nature allows for a broad spectrum of pharmacological activities, making it a privileged structure in the quest for novel therapeutics. This technical guide provides an in-depth exploration of recent advancements in the discovery and synthesis of novel thiazole derivatives, with a focus on their potential as anticancer and antimicrobial agents. We present detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

I. Synthetic Strategies: From Classic Reactions to Modern Methodologies

The synthesis of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis being a prominent and widely utilized method.[1] This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea or thiosemicarbazide.[1]

In recent years, a focus on green chemistry has led to the development of more environmentally friendly and efficient synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[1] These methods provide a facile and robust platform for the generation of diverse thiazole libraries for biological screening.

General Experimental Workflow for Thiazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of novel thiazole derivatives, from starting materials to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation starting_materials Starting Materials (e.g., α-haloketone, thiosemicarbazide) reaction Reaction (e.g., Hantzsch Synthesis, Microwave-assisted) starting_materials->reaction workup Work-up & Purification (e.g., Filtration, Recrystallization, Chromatography) reaction->workup purified_compound Purified Thiazole Derivative spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) purified_compound->spectroscopy elemental_analysis Elemental Analysis purified_compound->elemental_analysis characterized_compound Characterized Compound biological_assays Biological Assays (e.g., Anticancer, Antimicrobial) characterized_compound->biological_assays data_analysis Data Analysis (e.g., IC50 determination) biological_assays->data_analysis G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Thiazole_Inhibitor Thiazole Derivative (e.g., Compound 3b) Thiazole_Inhibitor->PI3K inhibits Thiazole_Inhibitor->mTORC1 inhibits

References

In-Depth Technical Guide: Preliminary Screening of 2-(4-Chlorophenyl)-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific isomer, 4-(4-Chlorophenyl)-2,5-dimethylthiazole, as requested, is not available in the reviewed scientific literature. This guide therefore focuses on the closely related and studied isomer, 2-(4-Chlorophenyl)-4,5-dimethylthiazole , for which preliminary screening data has been published. All data, protocols, and diagrams presented herein pertain to this analogue.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a core scaffold in a number of clinically approved drugs and is known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. The subject of this guide, 2-(4-Chlorophenyl)-4,5-dimethylthiazole, is a synthetic thiazole derivative that has been identified as a molecule of interest in preliminary biological screenings. This document provides a comprehensive overview of its synthesis, in vitro biological activities, and the experimental protocols utilized in its preliminary assessment, tailored for researchers, scientists, and drug development professionals.

Synthesis

The synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole is typically achieved through a palladium-catalyzed direct C-H arylation reaction. This modern synthetic method offers an efficient and atom-economical route to biaryl compounds by directly coupling a C-H bond of a heteroaromatic compound with an aryl halide.

General Synthesis Workflow

The logical workflow for the synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole via direct C-H arylation is depicted below.

Synthesis_Workflow Reactants 4,5-Dimethylthiazole + 1-Bromo-4-chlorobenzene Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst_System Palladium Catalyst (e.g., Pd(OAc)2) + Base (e.g., K2CO3) + Solvent (e.g., DMA) Catalyst_System->Reaction_Mixture Heating Heating (e.g., 120-150 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-(4-Chlorophenyl)-4,5-dimethylthiazole Purification->Product

Caption: General workflow for the synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole.
Detailed Experimental Protocol

Materials:

  • 4,5-Dimethylthiazole

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMA) or other suitable high-boiling point solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add 4,5-dimethylthiazole (1.0 equivalent), 1-bromo-4-chlorobenzene (1.2-1.5 equivalents), Palladium(II) Acetate (1-5 mol%), and Potassium Carbonate (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous N,N-Dimethylacetamide via syringe.

  • Heat the reaction mixture at 120-150 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-Chlorophenyl)-4,5-dimethylthiazole.

Preliminary Biological Screening

2-(4-Chlorophenyl)-4,5-dimethylthiazole has been subjected to preliminary in vitro screening to assess its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

The compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive16 µg/mL
Escherichia coliGram-negative32 µg/mL
Anticancer Activity

The cytotoxic potential of the compound has been evaluated against human breast and colon cancer cell lines.

Table 2: Anticancer Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer5.0
HCT116Colon Cancer7.5

Experimental Protocols for Biological Assays

The following sections detail the general methodologies for the key experiments cited in the preliminary screening of 2-(4-Chlorophenyl)-4,5-dimethylthiazole.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this determination.

Materials:

  • Test compound (2-(4-Chlorophenyl)-4,5-dimethylthiazole)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Test compound (2-(4-Chlorophenyl)-4,5-dimethylthiazole)

  • Cancer cell lines (MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed mechanism of action or the specific signaling pathways modulated by 2-(4-Chlorophenyl)-4,5-dimethylthiazole. Further research, including target identification studies, molecular docking, and analysis of downstream cellular effects, is required to elucidate its mode of action. A generalized logical workflow for investigating the mechanism of action for a novel anticancer compound is presented below.

MoA_Investigation cluster_Initial_Screening Initial Screening cluster_Apoptosis_Assays Apoptosis Induction cluster_Cell_Cycle_Analysis Cell Cycle Effects cluster_Target_Identification Target Identification cluster_Pathway_Analysis Signaling Pathway Analysis A Cytotoxicity Assay (e.g., MTT) B Annexin V/PI Staining A->B E Flow Cytometry (DNA Content) A->E F Molecular Docking A->F C Caspase Activity Assay B->C D Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax) C->D G Kinase Profiling F->G H Affinity Chromatography G->H I Western Blot for Pathway Proteins (e.g., MAPK, PI3K/Akt) H->I J Reporter Gene Assays I->J

Molecular Docking of Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core scaffold in numerous pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6][7] Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[8] This guide provides an in-depth overview of molecular docking studies involving thiazole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and biological pathways.

Quantitative Data Summary

The efficacy of thiazole derivatives is often quantified by their binding affinity to protein targets and their biological activity in vitro. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potential as therapeutic agents.

Table 1: Anticancer Activity of Thiazole Derivatives
Compound IDTarget ProteinBinding Energy (kcal/mol)IC50 / GI50 (µM)Cancer Cell LineReference
Compound 8 Tubulin-3.35 ± 0.2HepG2[3]
Compound 8 Tubulin-5.32 ± 0.3HCT-116[3]
Compound 3e Not Specified-6.3 ± 0.7MCF-7[9]
Compound 3b Not Specified-8.7 ± 0.2MCF-7[9]
Compound 4c VEGFR-2-0.15(Enzyme Assay)[10]
Compound 4c Aromatase, EGFR, CDK2, Bcl-2Good Docking Scores2.57 ± 0.16MCF-7[10]
Compound 6a PI3Kα-0.225 ± 0.01(Enzyme Assay)[11]
Compound 6a PI3Kα-1.569 ± 0.06OVCAR-4[11]
Compound 14e Not Specified-0.50HepG2[12]
Compound 14c Not Specified-0.52HepG2[12]
Compound 8b Rho6-9.9Not SpecifiedHepG2[13]
Compound 15 Rho6-9.2Not SpecifiedHepG2[13]
Table 2: Antimicrobial and Anti-inflammatory Activity
Compound IDTarget ProteinBinding Energy (kcal/mol)Activity (MIC in mg/mL or IC50 in µg/mL)Organism/AssayReference
Compound 3 E. coli MurBNot Specified0.23–0.7E. coli[4]
Compound 9 14α-lanosterol demethylaseNot Specified0.06–0.23Fungal Strains[4]
Compound 4d Bovine Serum Albumin (BSA)-5.27421.9BSA Denaturation[5]
Compound 3c Bovine Serum Albumin (BSA)-4.73131.7BSA Denaturation[5]
Compound 8 E. coli PBP4-5.2Not SpecifiedE. coli[1]
Compound 8 S. aureus PBP4-5.6Not SpecifiedS. aureus[1]
Compound 10 S. aureus Dihydropteroate Synthase-8.90Not SpecifiedS. aureus[14]
Compound 2f COX-2Not Specified3.67 (Selectivity Ratio)COX Inhibition Assay[7]
Compound 2h COX-2Not Specified81.5% Inhibition at 5 µMCOX Inhibition Assay[7]

Experimental Protocols: A Synthesized Guide to Molecular Docking

This section outlines a generalized, comprehensive protocol for performing molecular docking studies with thiazole derivatives, based on methodologies cited in the literature.

Preparation of the Receptor (Protein)
  • Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from a public database, such as the Protein Data Bank (PDB).[15]

  • Initial Cleaning: All non-essential molecules, including water, co-solvents, and ions that do not participate in binding, are removed from the PDB file. The original ligand, if present, is also typically removed to allow for re-docking (validation) or docking of new ligands.[16]

  • Protonation and Optimization: Hydrogens are added to the protein structure, which are often missing in crystallographic files. The protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are assigned based on the physiological pH (typically 7.4). The structure is then subjected to a short energy minimization using a force field (e.g., AMBER, CHARMM) to relieve any steric clashes.[16]

  • Active Site Definition: The binding site (or "active site") is defined. This can be done by identifying the amino acid residues that surrounded the co-crystallized ligand in the original PDB file or by using predictive software to identify potential binding pockets.[15]

Preparation of the Ligand (Thiazole Derivative)
  • 2D to 3D Conversion: The 2D structure of the thiazole derivative is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D structure is then converted into a 3D conformation.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge Calculation and Torsion Assignment: Partial atomic charges (e.g., Gasteiger charges) are calculated for the ligand atoms. Rotatable bonds are identified and defined to allow for conformational flexibility during the docking process.[16]

The Docking Procedure
  • Grid Generation: A grid box is defined around the active site of the protein. This box specifies the three-dimensional space within which the docking algorithm will search for optimal ligand binding poses. The size of the grid should be large enough to accommodate the ligand and allow it to rotate and translate freely.[16]

  • Running the Docking Algorithm: A docking algorithm, such as a Lamarckian Genetic Algorithm (used in AutoDock), is employed.[17] The algorithm explores various conformations, orientations, and positions of the ligand within the grid box. It scores each pose based on a scoring function that estimates the binding free energy.

  • Execution: The docking process is typically run multiple times (e.g., 30-100 runs) to ensure a thorough search of the conformational space and to improve the reliability of the results.[17]

Post-Docking Analysis
  • Clustering and Ranking: The resulting poses are clustered based on their root-mean-square deviation (RMSD). The clusters are then ranked according to their predicted binding energies. The pose with the lowest binding energy from the most populated cluster is often considered the most probable binding mode.

  • Interaction Analysis: The best-ranked pose is analyzed to identify key molecular interactions between the thiazole derivative and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

  • Validation: To validate the docking protocol, the original co-crystallized ligand (if available) is often re-docked into the protein's active site. A successful protocol is generally one where the predicted binding mode has a low RMSD (< 2.0 Å) compared to the crystallographic pose.

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Molecular Docking Workflow

This diagram illustrates the standard computational workflow for a molecular docking experiment, from initial protein and ligand preparation to the final analysis of results.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (e.g., from PDB) Ligand 2. Prepare Ligand (Thiazole Derivative) Grid 3. Define Binding Site & Generate Grid Ligand->Grid Dock 4. Run Docking Algorithm Grid->Dock Analysis 5. Analyze Poses (Binding Energy, RMSD) Dock->Analysis Interaction 6. Visualize Interactions (H-Bonds, Hydrophobic) Analysis->Interaction Result Identify Lead Compound Interaction->Result

Caption: A generalized workflow for molecular docking studies.

PI3K/Akt Signaling Pathway Inhibition

Several thiazole derivatives have been identified as inhibitors of key proteins in cancer-related signaling pathways. This diagram shows a simplified view of the PI3K/Akt pathway and how a thiazole-based inhibitor can block its downstream effects, such as cell proliferation.

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effects (Cell Proliferation, Survival) Akt->Downstream promotes Inhibitor Thiazole Derivative (e.g., Compound 6a) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by a thiazole derivative.

References

Methodological & Application

Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole, a substituted thiazole derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Overview

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of an α-haloketone, specifically 2-chloro-1-(4-chlorophenyl)propan-1-one, with thioacetamide. This reaction proceeds via the Hantzsch thiazole synthesis mechanism, a classic and efficient method for constructing thiazole rings.[1][2][3]

Reaction Scheme

Reaction_Scheme reagent1 2-Chloro-1-(4-chlorophenyl)propan-1-one plus + reagent1->plus reagent2 Thioacetamide arrow Ethanol, Reflux reagent2->arrow plus->reagent2 product This compound arrow->product side_product + HCl + H2O

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2-Chloro-1-(4-chlorophenyl)propan-1-one1.0 eq
Thioacetamide1.1 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Product Information
Molecular FormulaC₁₁H₁₀ClNS
Molecular Weight223.72 g/mol
Theoretical YieldBased on 2-chloro-1-(4-chlorophenyl)propan-1-one
Physical AppearanceOff-white to pale yellow solid

Experimental Protocols

This section provides detailed methodologies for the synthesis of the required reagents and the final product.

Preparation of Thioacetamide

Thioacetamide can be prepared from acetamide and phosphorus pentasulfide.[4][5]

Materials:

  • Acetamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide.

  • Carefully add phosphorus pentasulfide in portions. The reaction is exothermic.

  • Add the anhydrous solvent to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated crude thioacetamide by filtration.

  • Recrystallize the crude product from hot water or ethanol to obtain pure thioacetamide.

Synthesis of this compound

This protocol is based on analogous Hantzsch thiazole syntheses.[1]

Materials:

  • 2-Chloro-1-(4-chlorophenyl)propan-1-one

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1-(4-chlorophenyl)propan-1-one (1.0 eq) in absolute ethanol.

  • Add thioacetamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis Workflow cluster_synthesis Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix 2-chloro-1-(4-chlorophenyl)propan-1-one and thioacetamide in ethanol B 2. Reflux for 4-6 hours A->B C 3. Evaporate ethanol B->C D 4. Neutralize with NaHCO3 solution C->D E 5. Extract with ethyl acetate D->E F 6. Dry and concentrate organic phase E->F G 7. Column chromatography F->G H Final Product: this compound G->H

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-Arylthiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of a thiazole ring.[1] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide.[2] This method is particularly valuable for the synthesis of 4-arylthiazoles, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Molecules containing the 4-arylthiazole moiety have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]

These application notes provide detailed protocols and quantitative data for the synthesis of 4-arylthiazoles via the Hantzsch reaction, catering to the needs of researchers in organic synthesis and drug discovery. The methodologies presented herein are robust, high-yielding, and adaptable for the generation of diverse libraries of 4-arylthiazole derivatives.[2]

Data Presentation: Synthesis of 4-Arylthiazoles

The following table summarizes the reaction conditions and yields for the synthesis of various 4-aryl-2-aminothiazoles, demonstrating the versatility of the Hantzsch synthesis.

Entryα-HaloketoneThioamideAryl SubstituentSolventConditionsTimeYield (%)Reference
12-BromoacetophenoneThioureaPhenylMethanol100°C30 min>90[2]
22-Chloro-1-(p-tolyl)ethanoneThioureap-TolylAcetoneRoom Temp.--[1]
32-Bromo-1-(4-chlorophenyl)ethanoneThiourea4-ChlorophenylEthanol/Water (1:1)65°C2-3.5 h82[3]
42-Bromo-1-(4-methoxyphenyl)ethanoneThiourea4-MethoxyphenylEthanol/Water (1:1)65°C2-3.5 h87[3]
52-Bromo-1-(4-nitrophenyl)ethanoneThiourea4-NitrophenylEthanol/Water (1:1)65°C2-3.5 h85[3]
62-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-Phenylthiourea6-Phenylimidazo[2,1-b]thiazol-5-ylMethanolMicrowave, 90°C30 min95[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-arylthiazoles

This protocol is a general and high-yielding method for the synthesis of 2-amino-4-arylthiazoles.[2]

Materials:

  • Substituted 2-bromoacetophenone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • Round-bottom flask or scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine the substituted 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add methanol (5 mL) and a stir bar to the vial.[3]

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[6]

  • Filter the mixture through a Buchner funnel.

  • Wash the collected solid with deionized water.

  • Allow the solid to air dry on a watch glass.

  • Determine the mass and calculate the percent yield of the product.

  • Characterize the product by melting point, TLC, and NMR spectroscopy.[2]

Protocol 2: One-Pot, Three-Component Synthesis of Substituted 4-Arylthiazole Derivatives

This protocol describes an efficient one-pot synthesis of more complex 4-arylthiazole derivatives using a catalyst.[3]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq)

  • Thiourea (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1)

Equipment:

  • Round-bottom flask with reflux condenser

  • Stir bar and magnetic stirrer/hotplate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).[3]

  • Add 5 mL of an ethanol/water (1:1) mixture to the flask.

  • Reflux the mixture with stirring at 65°C for 2-3.5 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Wash the solid with ethanol.

  • To remove the catalyst, dissolve the solid in acetone and filter.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the purified product.[3]

  • Dry the resulting product in an oven at 60°C.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the reaction mechanism for the Hantzsch synthesis of a 4-arylthiazole from an α-haloketone and a thioamide.

Hantzsch_Thiazole_Synthesis Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Start->Intermediate1 SN2 Attack Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate3 Dehydration Intermediate Intermediate2->Intermediate3 Dehydration Product 4-Arylthiazole Intermediate3->Product Tautomerization Experimental_Workflow ReactionSetup Reaction Setup: α-Haloketone, Thioamide, Solvent Heating Heating and Stirring ReactionSetup->Heating Workup Work-up: Precipitation/Neutralization Heating->Workup Isolation Isolation: Filtration Workup->Isolation Purification Purification (if necessary): Recrystallization/Chromatography Isolation->Purification Characterization Characterization: NMR, MS, MP Isolation->Characterization Crude Product Purification->Characterization

References

Application Notes and Protocols: 4-(4-Chlorophenyl)-2,5-dimethylthiazole as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on methodologies reported for analogous thiazole derivatives with antifungal properties. The data presented for 4-(4-Chlorophenyl)-2,5-dimethylthiazole is hypothetical and for illustrative purposes to guide researchers in the evaluation of this specific compound.

Introduction

Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3][4] The thiazole ring is a key structural motif in various clinically used drugs and natural products. This document provides detailed protocols for the evaluation of this compound as a potential antifungal agent, covering initial screening, mechanism of action studies, and preliminary toxicity assessment.

Compound Profile: this compound

  • IUPAC Name: 4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole

  • Molecular Formula: C₁₁H₁₀ClNS

  • Molecular Weight: 223.72 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO and ethanol.

Antifungal Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium with DMSO)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 128 µg/mL). The final DMSO concentration should not exceed 1%.

  • Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Add 100 µL of the fungal inoculum to each well containing the serially diluted compound.

  • Include positive control wells (fungal inoculum with a standard antifungal) and negative control wells (fungal inoculum with medium and DMSO).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on antibiotic-free media.[3]

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from all wells showing no visible growth.

  • Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration that shows no fungal growth on the SDA plate.

Hypothetical Antifungal Activity Data

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 900282480.5
Candida glabrata ATCC 900308163216
Candida parapsilosis ATCC 2201948161
Cryptococcus neoformans ATCC 901121244
Fluconazole-resistant C. albicans4816>64

MIC₅₀ and MIC₉₀ values represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Mechanism of Action Studies

Sorbitol Protection Assay for Cell Wall Integrity

This assay helps to determine if the compound targets the fungal cell wall. Sorbitol acts as an osmotic protectant, and if the compound's activity is diminished in its presence, it suggests a cell wall-active mechanism.[3]

Protocol:

  • Perform the MIC assay as described in section 3.1 in two sets of 96-well plates.

  • In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol.

  • Incubate both sets of plates and determine the MIC values.

  • A significant increase (four-fold or more) in the MIC value in the presence of sorbitol suggests interference with the cell wall.

Ergosterol Binding Assay

This assay investigates if the compound interacts with ergosterol, a key component of the fungal cell membrane.[5]

Protocol:

  • Perform the MIC assay as described in section 3.1.

  • Prepare a second set of plates where the RPMI-1640 medium is supplemented with exogenous ergosterol (e.g., 200 µg/mL).

  • Incubate both sets of plates and compare the MIC values.

  • A significant increase in the MIC value in the presence of ergosterol suggests that the compound may bind to ergosterol, similar to polyene antifungals.

Biofilm Inhibition Assay

This protocol assesses the ability of the compound to inhibit the formation of fungal biofilms.[1][6]

Protocol:

  • Prepare a fungal suspension of C. albicans (1 x 10⁶ CFU/mL) in RPMI-1640 medium.

  • Add 100 µL of the fungal suspension to the wells of a 96-well plate.

  • Add 100 µL of this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC).

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, wash the wells with PBS to remove non-adherent cells.

  • Quantify the biofilm biomass using a crystal violet staining method or a metabolic assay such as the XTT reduction assay.[6]

Cytotoxicity Assay

This protocol evaluates the toxicity of the compound against a mammalian cell line to determine its selectivity.[7][8][9]

Protocol:

  • Seed a 96-well plate with a mammalian cell line (e.g., human umbilical vein endothelial cells (HUVECs) or human fibroblasts) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

  • Measure the absorbance at 570 nm and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)Selectivity Index (SI) vs. C. albicans MIC₅₀
HUVEC6432
HepG2>128>64

Selectivity Index (SI) = IC₅₀ of mammalian cells / MIC₅₀ of fungal cells.

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination prep_compound Prepare Compound Stock (10 mg/mL in DMSO) serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) add_inoculum Add Fungal Inoculum prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation_mic Incubate at 35°C for 24-48h add_inoculum->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic aliquot Aliquot from Wells with No Growth read_mic->aliquot plate_sda Spot onto SDA Plate aliquot->plate_sda incubation_mfc Incubate at 35°C for 24-48h plate_sda->incubation_mfc read_mfc Read MFC (Lowest concentration with no growth) incubation_mfc->read_mfc

Caption: Workflow for Antifungal Susceptibility Testing (MIC and MFC).

Mechanism_of_Action_Workflow cluster_cell_wall Cell Wall Integrity Assay cluster_ergosterol Ergosterol Binding Assay start Mechanism of Action Investigation mic_sorbitol Perform MIC Assay with 0.8M Sorbitol start->mic_sorbitol mic_no_sorbitol Perform MIC Assay without Sorbitol start->mic_no_sorbitol mic_ergosterol Perform MIC Assay with Ergosterol start->mic_ergosterol mic_no_ergosterol Perform MIC Assay without Ergosterol start->mic_no_ergosterol compare_mic_sorbitol Compare MIC Values mic_sorbitol->compare_mic_sorbitol mic_no_sorbitol->compare_mic_sorbitol result_sorbitol Increased MIC suggests cell wall disruption compare_mic_sorbitol->result_sorbitol compare_mic_ergosterol Compare MIC Values mic_ergosterol->compare_mic_ergosterol mic_no_ergosterol->compare_mic_ergosterol result_ergosterol Increased MIC suggests ergosterol binding compare_mic_ergosterol->result_ergosterol

Caption: Workflow for Investigating the Mechanism of Action.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assay seed_cells Seed Mammalian Cells in 96-well Plate incubate_cells Incubate for 24h seed_cells->incubate_cells add_compound Add Serial Dilutions of Compound incubate_cells->add_compound incubate_treatment Incubate for 24-48h add_compound->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

References

Application Notes and Protocols: Anticancer Activity of N-(4-(4-chlorophenyl)thiazol-2-yl) Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anticancer activities of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide and its derivatives, along with detailed protocols for their evaluation. The information presented is synthesized from multiple studies on this class of compounds, highlighting their potential as therapeutic agents.

Overview of Anticancer Activity

N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives have emerged as a promising class of compounds with significant cytotoxic effects against a variety of cancer cell lines. These synthetic molecules, characterized by a central thiazole ring, have been the focus of extensive research in medicinal chemistry due to their potent and diverse biological activities.[1][2][3][4] Studies have demonstrated that their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3][4][5]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide and related thiazole derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the reported IC50 values against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8a HeLa (Cervical Cancer)1.3 ± 0.14
4c MCF-7 (Breast Cancer)2.57 ± 0.16[3]
4c HepG2 (Liver Cancer)7.26 ± 0.44[3]
5b MCF-7 (Breast Cancer)0.48 ± 0.03[4]
5b A549 (Lung Cancer)0.97 ± 0.13[4]
d6 MCF-7 (Breast Cancer)38.0[6]
d7 MCF-7 (Breast Cancer)40.6[6]
5 A549 (Lung Cancer)0.452[7]
8e A549 (Lung Cancer)0.302[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives.

Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl) Acetamide Derivatives

A general synthetic route for this class of compounds involves a multi-step process.[6]

  • Step 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is typically synthesized by reacting p-chloroacetophenone with thiourea in the presence of a halogen, such as iodine, under reflux.[6]

  • Step 2: Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide. The intermediate from Step 1 is then reacted with chloroacetyl chloride.[6]

  • Step 3: Synthesis of the final N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives. The product from Step 2 is reacted with various substituted anilines or other nucleophiles to generate a library of derivatives.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis: Treat cells with the compound, harvest, and lyse the cells to release cellular proteins.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation and Measurement: Incubate the mixture to allow for cleavage of the substrate by active caspase-3. Measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early indicator of apoptosis.

  • Cell Treatment and Staining: Treat cells with the test compound and then stain with a fluorescent dye that accumulates in healthy mitochondria (e.g., Rhodamine 123 or JC-1).

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates a loss of MMP.

Reactive Oxygen Species (ROS) Generation Assay

Increased ROS levels can induce apoptosis.

  • Cell Treatment and Staining: Treat cells with the compound and then stain with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer activity of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Thiazole Derivatives CellCulture Cancer Cell Culture Synthesis->CellCulture Test Compounds MTT MTT Assay (Cytotoxicity) CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Caspase Caspase-3 Activation IC50->Caspase MMP Mitochondrial Membrane Potential IC50->MMP ROS ROS Generation IC50->ROS

Caption: Workflow for Anticancer Evaluation.

Apoptosis Signaling Pathway

The diagram below depicts a simplified signaling pathway for apoptosis induction by thiazole derivatives, as suggested by the experimental evidence.

G Thiazole Thiazole Derivatives ROS Increased ROS Thiazole->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction Pathway.

References

Application Notes and Protocols: Cytotoxicity Evaluation of 4-(4-Chlorophenyl)-2,5-dimethylthiazole on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic potential of 4-(4-Chlorophenyl)-2,5-dimethylthiazole and its derivatives against various cancer cell lines. Detailed protocols for key experimental procedures are included to facilitate further research and drug development efforts.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The compound this compound belongs to this class and is a subject of interest for its potential as a cytotoxic agent. This document outlines the evaluation of its effects on cancer cell viability, apoptosis induction, and cell cycle progression. While specific data for this compound is limited, the following data for closely related derivatives provide valuable insights into its potential anticancer activity.

Data Presentation

The cytotoxic effects of 4-(4-Chlorophenyl)-thiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Table 1: Cytotoxicity of 4-(4-Chlorophenyl)-thiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
Derivative AHeLaCervical Cancer1.3 ± 0.14
Derivative BA549Lung Carcinoma> 50
Derivative CU87Glioblastoma< 10
Derivative DMCF-7Breast Cancer15.58
Derivative EJurkatT-cell LeukemiaNot Reported

Note: The data presented are for derivatives of 4-(4-Chlorophenyl)-thiazole and serve as a reference for the potential activity of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxic effects of a test compound on cancer cell lines.

experimental_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in Multi-well Plates compound_treatment Treat Cells with this compound cell_seeding->compound_treatment mtt_assay MTT Assay for Viability compound_treatment->mtt_assay apoptosis_assay Annexin V-FITC/PI for Apoptosis compound_treatment->apoptosis_assay cell_cycle_analysis Propidium Iodide Staining for Cell Cycle compound_treatment->cell_cycle_analysis western_blot Western Blot for Protein Expression compound_treatment->western_blot data_interpretation Data Interpretation and Conclusion mtt_assay->data_interpretation apoptosis_assay->data_interpretation cell_cycle_analysis->data_interpretation western_blot->data_interpretation

Caption: A flowchart of the experimental process for assessing the cytotoxic effects of the test compound.

Experimental Protocols

Detailed protocols for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Hypothetical Signaling Pathway

Thiazole derivatives have been reported to induce apoptosis through various signaling pathways. A plausible mechanism of action for this compound is the induction of the intrinsic apoptosis pathway.

signaling_pathway Hypothetical Apoptotic Signaling Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade CPDT This compound Bax Bax (Pro-apoptotic) CPDT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CPDT->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A diagram showing the potential intrinsic apoptotic pathway induced by the compound.

Logical Relationship of Experimental Design

The following diagram illustrates the logical connections between the different experimental approaches used to evaluate the cytotoxicity of the compound.

logical_relationship Logical Flow of Cytotoxicity Investigation cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Effects Initial_Screening Initial Screening: Determine IC50 (MTT Assay) Mechanism_Investigation Mechanism of Action Studies Initial_Screening->Mechanism_Investigation Annexin_V Annexin V/PI Staining (Quantify Apoptotic Cells) Mechanism_Investigation->Annexin_V Western_Blot_Apoptosis Western Blot (Apoptotic Protein Levels) Mechanism_Investigation->Western_Blot_Apoptosis PI_Staining Propidium Iodide Staining (Cell Cycle Arrest) Mechanism_Investigation->PI_Staining Annexin_V->Western_Blot_Apoptosis Confirms Apoptosis PI_Staining->Western_Blot_Apoptosis Correlates with Protein Expression

Caption: The logical progression from initial cytotoxicity screening to mechanistic studies.

Application Notes and Protocols for 4-(4-chlorophenyl)thiazole Compounds in Leishmanicidal and Trypanocidal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the leishmanicidal and trypanocidal activities of a series of eight 4-(4-chlorophenyl)thiazole compounds. The data presented herein, derived from in silico and in vitro studies, offer valuable insights for researchers engaged in the discovery and development of novel antiparasitic agents. Detailed protocols for the key experimental assays are provided to facilitate the replication and further investigation of these compounds.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of eight distinct 4-(4-chlorophenyl)thiazole compounds, designated as 1a through 1h.

Table 1: Leishmanicidal Activity against Leishmania amazonensis

CompoundAnti-promastigote IC₅₀ (µM)Anti-amastigote IC₅₀ (µM)
1a>200>200
1b19.86101
1c>200>200
1d34.54>200
1e24.56>200
1f29.87>200
1g21.32>200
1h25.67>200

Table 2: Trypanocidal Activity against Trypanosoma cruzi

CompoundAnti-trypomastigote IC₅₀ (µM)Anti-amastigote IC₅₀ (µM)
1a1.671.96
1b2.453.45
1c100>200
1d3.454.56
1e4.565.87
1f2.343.45
1g3.784.87
1h4.565.67

Table 3: Cytotoxicity in Mammalian Cell Lines

CompoundMacrophages (RAW 264.7) CC₅₀ (µM)Fibroblasts (V79) CC₅₀ (µM)Hepatoma (HepG2) CC₅₀ (µM)
1a>200>200>200
1b45.1268.973.4
1c>200>200>200
1d45.1268.973.4
1e>200>200>200
1f>200>200>200
1g>200>200>200
1h>200>200>200

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Leishmanicidal Activity Assay against Leishmania amazonensis Promastigotes

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against the promastigote form of Leishmania amazonensis.

Materials:

  • Leishmania amazonensis promastigotes in logarithmic growth phase

  • Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Resazurin solution (0.0125% in PBS)

  • Plate reader (spectrofluorometer)

Procedure:

  • Harvest L. amazonensis promastigotes from culture and adjust the concentration to 1 x 10⁶ parasites/mL in fresh Schneider's medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the IC₅₀ values by non-linear regression analysis of the dose-response curves.

Protocol 2: In Vitro Leishmanicidal Activity Assay against Intracellular Leishmania amazonensis Amastigotes

Objective: To determine the IC₅₀ of the test compounds against the intracellular amastigote form of Leishmania amazonensis.

Materials:

  • RAW 264.7 macrophages

  • Leishmania amazonensis stationary phase promastigotes

  • RPMI-1640 medium with 10% FBS

  • 24-well plates with round glass coverslips

  • Test compounds

  • Giemsa stain

Procedure:

  • Seed RAW 264.7 macrophages onto glass coverslips in 24-well plates at a density of 2 x 10⁵ cells/well and incubate at 37°C in 5% CO₂ for 24 hours to allow adherence.

  • Infect the macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 4 hours to allow phagocytosis.

  • Wash the wells with sterile PBS to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37°C in 5% CO₂.

  • Fix the coverslips with methanol and stain with Giemsa.

  • Determine the number of infected macrophages and the number of amastigotes per macrophage by examining at least 200 macrophages per coverslip under a light microscope.

  • Calculate the IC₅₀ values based on the reduction in the percentage of infected macrophages and the number of amastigotes per macrophage.

Protocol 3: In Vitro Trypanocidal Activity Assay against Trypanosoma cruzi Trypomastigotes

Objective: To determine the IC₅₀ of the test compounds against the trypomastigote form of Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi trypomastigotes (e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium

  • 96-well microtiter plates

  • Test compounds

  • Resazurin solution

Procedure:

  • Harvest trypomastigotes from the supernatant of infected LLC-MK2 cell cultures.

  • Adjust the parasite concentration to 2 x 10⁶ trypomastigotes/mL in fresh LIT medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 100 µL of serial dilutions of the test compounds. Include a positive control (e.g., Benznidazole) and a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Add 20 µL of resazurin solution and incubate for another 24-48 hours.

  • Measure the absorbance at 570 nm.

  • Calculate the IC₅₀ values from the dose-response curves.

Protocol 4: In Vitro Trypanocidal Activity Assay against Intracellular Trypanosoma cruzi Amastigotes

Objective: To determine the IC₅₀ of the test compounds against the intracellular amastigote form of Trypanosoma cruzi.

Materials:

  • LLC-MK2 cells

  • Trypanosoma cruzi trypomastigotes

  • RPMI-1640 medium with 2% FBS

  • 96-well plates

  • Test compounds

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

Procedure:

  • Seed LLC-MK2 cells in 96-well plates at a density of 4 x 10³ cells/well and incubate overnight.

  • Infect the cells with trypomastigotes (expressing β-galactosidase) at a multiplicity of infection of 10.

  • Incubate for 2 hours, then wash to remove extracellular parasites.

  • Add fresh medium with serial dilutions of the test compounds.

  • Incubate for 96 hours at 37°C in 5% CO₂.

  • Add CPRG solution to each well and incubate for 4-6 hours.

  • Measure the absorbance at 570 nm.

  • Calculate the IC₅₀ values based on the inhibition of β-galactosidase activity.

Protocol 5: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., RAW 264.7, V79, HepG2)

  • Appropriate culture medium with 10% FBS

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C in 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the CC₅₀ values from the dose-response curves.

Visualizations

The following diagrams illustrate the general experimental workflows for assessing the antiparasitic activity of the 4-(4-chlorophenyl)thiazole compounds.

Experimental_Workflow_Leishmanicidal cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture L. amazonensis promastigotes P2 Incubate with compounds (72h) P1->P2 P3 Add Resazurin P2->P3 P4 Measure Fluorescence (IC50 determination) P3->P4 A1 Culture & infect macrophages A2 Incubate with compounds (72h) A1->A2 A3 Fix & Stain (Giemsa) A2->A3 A4 Microscopic quantification (IC50) A3->A4 C1 Culture mammalian cells C2 Incubate with compounds (72h) C1->C2 C3 Add MTT C2->C3 C4 Measure Absorbance (CC50 determination) C3->C4

Caption: Workflow for Leishmanicidal Activity and Cytotoxicity Screening.

Experimental_Workflow_Trypanocidal cluster_trypomastigote Trypomastigote Assay cluster_amastigote_tryp Intracellular Amastigote Assay cluster_cytotoxicity_tryp Cytotoxicity Assay T1 Culture T. cruzi trypomastigotes T2 Incubate with compounds (24h) T1->T2 T3 Add Resazurin T2->T3 T4 Measure Absorbance (IC50 determination) T3->T4 TA1 Culture & infect LLC-MK2 cells TA2 Incubate with compounds (96h) TA1->TA2 TA3 Add CPRG (for β-gal expressing strain) TA2->TA3 TA4 Measure Absorbance (IC50 determination) TA3->TA4 TC1 Culture mammalian cells TC2 Incubate with compounds (72h) TC1->TC2 TC3 Add MTT TC2->TC3 TC4 Measure Absorbance (CC50 determination) TC3->TC4

Caption: Workflow for Trypanocidal Activity and Cytotoxicity Screening.

Application Notes and Protocols for the Analytical Characterization of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of thiazole derivatives. Thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms, is a core structure in numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] Accurate and thorough characterization of these derivatives is crucial for drug discovery, development, and quality control.

The following sections detail the application of key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography for the structural elucidation and purity assessment of thiazole derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note: HPLC is a cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[5][6] For thiazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed to assess purity, identify impurities, and perform quantitative analysis in various matrices, including dosage forms and biological fluids.[5] The method's high resolution and sensitivity make it ideal for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and formulated products.

Experimental Protocol: RP-HPLC Method for a Generic Thiazole Derivative

This protocol outlines a general starting point for developing an RP-HPLC method for a novel thiazole derivative. Optimization of the mobile phase, column, and gradient may be necessary based on the specific properties of the analyte.

a) Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]

  • Acetonitrile (HPLC grade)[5]

  • Water (HPLC grade)[5]

  • Formic acid or Phosphoric acid (for mobile phase modification)[8]

  • Thiazole derivative standard and sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

b) Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the thiazole derivative reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution. This yields a stock solution of 100 µg/mL. Prepare working standards of lower concentrations by serial dilution.

  • Sample Solution: Prepare the sample containing the thiazole derivative at a similar concentration to the standard solution. The solvent used should be compatible with the mobile phase.[5] Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

c) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV spectrum of the thiazole derivative (typically at its λmax, often between 254 nm and 320 nm).[7][10]

d) Data Analysis:

  • Identify the peak corresponding to the thiazole derivative based on the retention time of the standard.

  • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the thiazole derivative in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary:

ParameterValue
Column TypeC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate1.0 mL/min
Retention Time (Rt)8.5 min (Example)
Purity (Area %)> 99.5% (Example)
Linearity (r²)> 0.999 (Example)
Limit of Detection0.05 µg/mL (Example)
Limit of Quantitation0.15 µg/mL (Example)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including thiazole derivatives.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[11] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between atoms and confirm the overall structure.[12]

Experimental Protocol: ¹H and ¹³C NMR Analysis

a) Instrumentation and Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)[13]

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)[14]

  • Internal standard (e.g., Tetramethylsilane - TMS)[13]

  • Thiazole derivative sample

b) Sample Preparation:

  • Dissolve 5-10 mg of the thiazole derivative sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • The choice of solvent is critical and should dissolve the compound without reacting with it. DMSO-d₆ is a common choice for many heterocyclic compounds.

c) Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).[11]

d) Data Analysis:

  • ¹H NMR:

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0 ppm).

    • Analyze the chemical shift, integration (number of protons), and multiplicity (singlet, doublet, triplet, etc.) of each signal to assign it to a specific proton in the molecule.[14]

    • Coupling constants (J, in Hz) provide information about adjacent protons.

  • ¹³C NMR:

    • Analyze the chemical shifts of the carbon signals to identify different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).[14]

Representative NMR Data for a Substituted Thiazole Derivative:

¹H NMR (DMSO-d₆, 400 MHz)¹³C NMR (DMSO-d₆, 101 MHz)
δ 8.68 (s, 1H, thiazole-H)δ 168.5 (C=O)
δ 7.65 (d, J = 7.4 Hz, 1H, Ar-H)δ 155.2 (Thiazole C2)
δ 7.33 (t, J = 7.5 Hz, 1H, Ar-H)δ 148.9 (Thiazole C4)
δ 7.07 (t, J = 7.5 Hz, 1H, Ar-H)δ 135.1 (Ar-C)
δ 6.92 (d, J = 7.8 Hz, 1H, Ar-H)δ 129.8 (Ar-CH)
δ 2.51 (s, 3H, CH₃)δ 125.4 (Ar-CH)
δ 11.21 (s, 1H, NH)δ 122.3 (Ar-CH)
δ 118.7 (Thiazole C5)
δ 14.2 (CH₃)
Note: The data presented is a representative example based on published spectra of thiazole derivatives.[15]

Infrared (IR) Spectroscopy for Functional Group Identification

Application Note: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] By measuring the absorption of infrared radiation, a characteristic spectrum is produced that acts as a molecular "fingerprint." For thiazole derivatives, IR spectroscopy can confirm the presence of key functional groups such as C=N, C=C, N-H, C=O, and the thiazole ring vibrations.

Experimental Protocol: KBr Pellet Method for Solid Samples

a) Instrumentation and Materials:

  • FTIR spectrometer

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle[17]

  • Hydraulic press and pellet die[17]

  • Thiazole derivative sample

b) Sample Preparation:

  • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

  • Place approximately 1-2 mg of the solid thiazole derivative sample and 100-200 mg of dry KBr into an agate mortar.[17]

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[17]

  • Transfer a portion of the mixture into a pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[18]

c) Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

d) Data Analysis:

  • Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the thiazole derivative.

  • Compare the obtained spectrum with known databases or published data for similar compounds.

Characteristic IR Absorption Frequencies for Thiazole Derivatives:

Wavenumber (cm⁻¹)Functional Group / Vibration
3450 - 3200N-H stretching (amines, amides)
3100 - 3000Aromatic C-H stretching
2980 - 2850Aliphatic C-H stretching
1700 - 1630C=O stretching (carbonyls)
1650 - 1550C=N and C=C stretching (thiazole ring)
1500 - 1400Aromatic ring stretching
~ 850C-S stretching
Note: These are general ranges and the exact positions can vary based on the molecular structure.[15]

X-ray Crystallography for Absolute Structure Determination

Application Note: Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound.[19][20] For novel thiazole derivatives, this technique provides unequivocal proof of structure, including stereochemistry and conformation, which is critical for understanding its biological activity and for regulatory submissions. The analysis of crystal structures can reveal key intermolecular interactions, such as hydrogen bonding, which are important for crystal packing and solid-state properties.[21]

Experimental Protocol: Single-Crystal X-ray Diffraction

a) Instrumentation and Materials:

  • Single-crystal X-ray diffractometer

  • Microscope

  • Cryo-system

  • Thiazole derivative sample of high purity

b) Sample Preparation (Crystal Growth):

  • Growing single crystals of sufficient size and quality is the most critical and often challenging step.

  • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Screen a variety of solvents or solvent mixtures to find conditions that promote the growth of well-ordered single crystals.

  • Once suitable crystals are obtained, select a well-formed crystal under a microscope and mount it on a goniometer head.

c) Data Collection:

  • The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A beam of monochromatic X-rays is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.

d) Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms in the unit cell.

  • The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate 3D structure.

Crystallographic Data Summary (Example):

ParameterValue
Chemical FormulaC₁₆H₁₄N₆OS₂ (Example)[15]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.4094
b (Å)9.3066
c (Å)20.960
β (°)99.0375
V (ų)1812.7
Z4
R-factor< 0.05 (for a good quality structure)
Note: This data is representative of a published crystal structure of a thiazole derivative.[20]

Visualizations

Signaling Pathway Involving a Thiazole Derivative

Many thiazole derivatives act as inhibitors of specific enzymes or signaling pathways. For example, some have been shown to inhibit human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a therapeutic target for autoimmune diseases like rheumatoid arthritis.[21]

signaling_pathway Dihydroorotate Dihydroorotate HsDHODH HsDHODH (Enzyme) Dihydroorotate->HsDHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... Pyrimidine Pyrimidine Nucleotides UMP->Pyrimidine Proliferation Lymphocyte Proliferation Pyrimidine->Proliferation HsDHODH->Orotate Catalyzes Thiazole Thiazole Derivative (Inhibitor) Thiazole->HsDHODH Inhibits

Caption: Inhibition of the pyrimidine biosynthesis pathway by a thiazole derivative.

Experimental Workflow for Thiazole Derivative Characterization

The characterization of a newly synthesized thiazole derivative typically follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

experimental_workflow Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC IR Functional Group ID (IR Spectroscopy) HPLC->IR NMR Structural Elucidation (¹H, ¹³C NMR) HPLC->NMR MS Molecular Weight (Mass Spectrometry) HPLC->MS Final Characterized Compound IR->Final Xray Absolute Structure (X-ray Crystallography) NMR->Xray If single crystals are obtained NMR->Final MS->Final Xray->Final

Caption: General workflow for the analytical characterization of thiazole derivatives.

References

Application Notes and Protocols for In Vitro Evaluation of 4-(4-Chlorophenyl)-2,5-dimethylthiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed protocols and application notes for the in vitro evaluation of 4-(4-chlorophenyl)thiazole derivatives, with a focus on their potential antiparasitic and anticancer activities. The methodologies described are based on established assays and can serve as a starting point for the investigation of novel compounds such as 4-(4-Chlorophenyl)-2,5-dimethylthiazole.

Antiparasitic Activity

Data Presentation

The following table summarizes the in vitro antiparasitic activity of various 4-(4-chlorophenyl)thiazole compounds against Leishmania amazonensis and Trypanosoma cruzi.[1][2][3]

Compound ClassParasiteFormIC50 (µM) Range
4-(4-chlorophenyl)thiazole derivativesLeishmania amazonensisPromastigote19.86 - 200
Amastigote101 - >200
Trypanosoma cruziTrypomastigote1.67 - 100
Amastigote1.96 - >200
Experimental Protocols

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against Leishmania amazonensis promastigotes and amastigotes.

Materials:

  • Leishmania amazonensis culture

  • Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Resazurin solution (0.125% in PBS)

  • CO2 incubator (26°C)

Protocol:

  • Culture L. amazonensis promastigotes in Schneider's medium at 26°C until the late logarithmic phase.

  • Seed 1 x 10^6 promastigotes/mL into 96-well plates.

  • Add serial dilutions of the test compound to the wells. The final DMSO concentration should not exceed 1%.

  • Incubate the plates for 72 hours at 26°C.

  • For amastigote assays, infect murine macrophages with promastigotes and then treat with the test compounds.

  • Following incubation, add resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence or absorbance to determine parasite viability.

  • Calculate the IC50 value using a dose-response curve.

Visualization

antiparasitic_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay p1 Culture L. amazonensis a. Late log phase p2 Seed 1x10^6 cells/mL in 96-well plates p1->p2 p3 Add serial dilutions of test compound p2->p3 p4 Incubate 72h at 26°C p3->p4 p5 Assess viability (e.g., Resazurin) p4->p5 a4 Assess viability of intracellular amastigotes calc Calculate IC50 p5->calc a1 Infect macrophages with promastigotes a2 Treat with test compound a1->a2 a3 Incubate a2->a3 a3->a4 a4->calc

Caption: Workflow for in vitro antiparasitic activity assays.

Anticancer Activity

Data Presentation

The cytotoxic activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives against various human cancer cell lines is summarized below.

CompoundCell LineIC50 (µM)
8a (ortho-chloro derivative)Hela (cervical cancer)1.3 ± 0.14
A549 (lung carcinoma)> Doxorubicin
U87 (glioblastoma)Potentially > Doxorubicin

Note: The study mentions that some compounds showed more cytotoxicity against U87 than doxorubicin, but specific IC50 values are not provided in the abstract.

Experimental Protocols

This protocol is for determining the cytotoxic effect of test compounds on cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., Hela, A549, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution.

  • Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This assay measures the activity of caspase-3, a key effector in apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 colorimetric or fluorometric assay kit

Protocol:

  • Lyse the treated and untreated cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a microplate.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for the recommended time.

  • Measure the absorbance or fluorescence to quantify caspase-3 activity.

Visualization

anticancer_moa compound 4-(4-Chlorophenyl)thiazole Derivative ros Increased ROS Production compound->ros mmp Reduced Mitochondrial Membrane Potential compound->mmp ros->mmp caspase3 Caspase-3 Activation mmp->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action for anticancer activity.

General Cytotoxicity

Data Presentation

Studies on 4-(4-chlorophenyl)thiazole compounds have indicated moderate to low toxicity against animal cells.[1][2][3]

Experimental Protocols

This protocol assesses the lytic effect of the test compounds on red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution (in DMSO)

  • Triton X-100 (positive control)

  • 96-well plates

Protocol:

  • Wash the RBCs with PBS and prepare a 2% suspension.

  • Add serial dilutions of the test compound to the wells of a 96-well plate.

  • Add the RBC suspension to each well.

  • Use PBS as a negative control and Triton X-100 as a positive control.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis.

Visualization

experimental_workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start Test Compound: This compound antiparasitic Antiparasitic Assays (Leishmania, Trypanosoma) start->antiparasitic anticancer Anticancer Assays (Hela, A549, U87) start->anticancer cytotoxicity General Cytotoxicity (e.g., Hemolysis) start->cytotoxicity end Lead Compound Identification antiparasitic->end ros ROS Production anticancer->ros mmp Mitochondrial Membrane Potential anticancer->mmp caspase Caspase Activation anticancer->caspase cytotoxicity->end ros->end mmp->end caspase->end

Caption: General workflow for in vitro evaluation.

References

Developing Assays for Thiazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing and conducting assays to evaluate the biological activity of thiazole-based compounds. Thiazole, a sulfur and nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] These protocols are intended to guide researchers in the screening and characterization of novel thiazole-based compounds.

Cellular Viability and Cytotoxicity Assays

A primary step in the evaluation of novel therapeutic compounds is the assessment of their effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Table 1: Cytotoxicity of Selected Thiazole-Based Compounds in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 4aMCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41
Compound 4aHepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51
Compound 4bMCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
Compound 4bHepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
Compound 5MCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41
Compound 5HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51
Thiazole Derivative 8MCF-7 (Breast)3.36 ± 0.06 µg/mlStaurosporine5.25 µg/ml
Thiazole Derivative 7aMCF-7 (Breast)6.09 ± 0.44 µg/mlStaurosporine5.25 µg/ml
Thiazole Derivative 4dMDA-MB-231 (Breast)1.21Sorafenib1.18
Thiazole Derivative 4bMDA-MB-231 (Breast)3.52Sorafenib1.18

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Experimental Protocol: MTT Assay

Materials:

  • Thiazole-based compounds

  • Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of thiazole compounds treatment Treat cells with compounds for 24-72h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 2-4h mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Kinase Inhibition Assays

Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Assays to determine the inhibitory activity of these compounds against specific kinases are crucial for understanding their mechanism of action.

Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, its rotation slows, leading to an increase in polarization. In a competitive assay format, a test compound that inhibits the binding of the tracer to the protein will cause a decrease in polarization.

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

Materials:

  • Purified kinase (e.g., VEGFR-2, PI3K)

  • Fluorescently labeled tracer (a ligand or antibody that binds to the kinase)

  • Thiazole-based compounds

  • Assay buffer

  • 384-well black plates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and thiazole compounds in the assay buffer.

  • Assay Setup: In a 384-well plate, add the kinase and the fluorescent tracer to each well.

  • Compound Addition: Add serial dilutions of the thiazole compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow for FP Kinase Assay

FP_Kinase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare kinase, tracer, and compound solutions add_reagents Add kinase and tracer to wells reagent_prep->add_reagents add_compounds Add serial dilutions of thiazole compounds add_reagents->add_compounds incubation Incubate to reach equilibrium add_compounds->incubation measure_fp Measure fluorescence polarization incubation->measure_fp calculate_ic50 Calculate IC50 values measure_fp->calculate_ic50

Caption: Workflow for a competitive fluorescence polarization kinase assay.

VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Many thiazole derivatives have been developed as VEGFR-2 inhibitors.[1][2]

Table 2: Inhibitory Activity of Selected Thiazole-Based Compounds against Kinases

Compound IDKinase TargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 4cVEGFR-2150Sorafenib59
Thiazole Derivative IIIVEGFR-251.09Sorafenib51.41
Thiazole Derivative 10dVEGFR-243.0--
Thiazole Derivative 10bVEGFR-278.4--
Thiazole Derivative 10cVEGFR-2102.2--
Thiazole Derivative 10aVEGFR-2450.3--
Thiazole Derivative 10dEGFR32.5--
Thiazole Derivative 10bEGFR40.7--
Compound 3bPI3Kα86Alpelisib~86
Compound 3bmTOR221Dactolisib<221

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is based on a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate (e.g., a biotinylated peptide)

  • ATP

  • Thiazole-based compounds

  • Kinase assay buffer

  • Kinase-Glo™ reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and VEGFR-2 substrate.

  • Compound and Kinase Addition: In a white 96-well plate, add the thiazole compounds at various concentrations. Then, add the diluted VEGFR-2 kinase to all wells except the "blank" control.

  • Initiate Reaction: Add the master mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ATP Detection: Add Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Luminescence Reading: Incubate at room temperature for 15 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 values.[3]

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anticancer drugs, including thiazole derivatives, induce apoptosis in cancer cells.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspase-3/7.

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

  • Cancer cell lines

  • Thiazole-based compounds

  • Caspase-Glo® 3/7 Reagent or similar fluorogenic substrate

  • White or black 96-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with thiazole compounds as described in the MTT assay protocol.

  • Reagent Addition: After the treatment period, add the Caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Detection: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal is directly proportional to the caspase-3/7 activity.

Signaling Pathway: Thiazole-Induced Apoptosis

Apoptosis_Pathway Thiazole Thiazole Compound Mitochondria Mitochondria Thiazole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of cytochrome c Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by thiazole compounds.

Signaling Pathway Analysis

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been shown to inhibit this pathway.[4]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Thiazole Compounds

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Compound Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Thiazole compounds can inhibit the PI3K/AKT/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation, immunity, and cell survival.[5] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Thiazole-based compounds have been investigated as inhibitors of NF-κB signaling.[6]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line that has been engineered to express the luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression and a corresponding decrease in the luminescent signal.

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293T-NF-κB-luc)

  • Thiazole-based compounds

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiazole compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to NF-κB activity. Calculate the percent inhibition and determine the IC50 values.[7][8]

Signaling Pathway: NF-κB Inhibition by Thiazole Compounds

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inflammation Inflammation & Cell Survival Gene->Inflammation Thiazole Thiazole Compound Thiazole->IKK Inhibition

References

Application Notes and Protocols for Biological Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the biological screening of newly synthesized thiazole derivatives. The following sections outline methodologies for evaluating antimicrobial, anticancer, and enzyme inhibitory activities, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.

Antimicrobial Activity Screening

A fundamental step in the evaluation of novel thiazole derivatives is the assessment of their antimicrobial properties against a panel of pathogenic bacteria and fungi. The agar well-diffusion and broth microdilution methods are standard preliminary assays.

Experimental Protocol: Agar Well-Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Test thiazole derivatives

  • Standard antimicrobial agents (e.g., Ampicillin, Imipenam, Clotrimazole)[1]

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)[1]

  • Fungal strain (e.g., Candida albicans)[1]

  • Nutrient Agar medium

  • Sterile Petri plates

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Prepare sterile Nutrient Agar plates.

  • Prepare a microbial inoculum by suspending a loopful of the test microorganism in sterile saline to a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Evenly spread 100 µL of the microbial inoculum onto the surface of the agar plates.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare stock solutions of the test thiazole derivatives and standard drugs in a suitable solvent (e.g., DMSO).

  • Add a defined volume (e.g., 100 µL) of each test compound solution and standard drug solution into separate wells.

  • Use the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • Test thiazole derivatives

  • Standard antimicrobial agents

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Micropipettes

  • Spectrophotometer (optional, for reading absorbance)

Procedure:

  • Prepare a stock solution of each test compound and standard drug.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum as described in the agar well-diffusion method and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the absorbance at 600 nm.

Data Presentation

Summarize the antimicrobial activity data in a table as shown below.

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Thiazole-1181512201632
Thiazole-222191625816
Ampicillin2522--48
Clotrimazole---28--

Anticancer Activity Screening

The cytotoxic potential of thiazole derivatives against various cancer cell lines is a crucial aspect of their biological evaluation. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Test thiazole derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[4][5]

  • Normal human cell line (e.g., WI-38 human lung fibroblast, for assessing selectivity)[5]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test thiazole derivatives in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Staurosporine or Cisplatin).[4][6]

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Present the cytotoxicity data in a clear and structured table.

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (WI-38 IC₅₀ / MCF-7 IC₅₀)
Thiazole-A2.57 ± 0.167.26 ± 0.44> 50> 19.4
Thiazole-B8.60---
Staurosporine6.77 ± 0.418.4 ± 0.51--

Enzyme Inhibition Screening

Many thiazole derivatives exert their biological effects by inhibiting specific enzymes. The following is a general protocol that can be adapted for various enzyme inhibition assays.

General Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of thiazole derivatives against a specific enzyme target.

Materials:

  • Test thiazole derivatives

  • Target enzyme (e.g., VEGFR-2, Carbonic Anhydrase, Acetylcholinesterase)[4][7][8]

  • Enzyme substrate

  • Assay buffer

  • Standard inhibitor

  • 96-well plates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Prepare serial dilutions of the test thiazole derivatives and the standard inhibitor in the assay buffer.

  • In a 96-well plate, add a defined amount of the enzyme to each well.

  • Add the diluted test compounds and standard inhibitor to the wells and pre-incubate for a specific time to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

  • Include controls: a reaction with no inhibitor (100% enzyme activity) and a blank with no enzyme.

  • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Summarize the enzyme inhibition data in a tabular format.

CompoundTarget EnzymeIC₅₀ (µM)Standard InhibitorStandard IC₅₀ (µM)
Thiazole-CVEGFR-20.15Sorafenib0.059
Thiazole-DhCA I39.38Acetazolamide18.11
Thiazole-EAChE103.24 nMDonepezil-

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Thiazole Derivative Synthesis & Characterization Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Synthesis->Antimicrobial Primary Screening Anticancer Anticancer Assays (MTT Assay) Synthesis->Anticancer Primary Screening Enzyme Enzyme Inhibition Assays Synthesis->Enzyme Targeted Screening Data Data Analysis (IC50/MIC Determination) Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological screening of thiazole derivatives.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds & Activates Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits (ATP-binding site) Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation RAS->Proliferation

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by thiazole derivatives.[4][9]

References

Application Notes and Protocols for High-Throughput Screening of Thiazole Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Many approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole core, highlighting its importance in drug discovery. High-throughput screening (HTS) of thiazole compound libraries is a critical step in identifying novel hit compounds that can be developed into next-generation therapeutics.

These application notes provide detailed protocols and workflows for performing HTS campaigns on thiazole compound libraries, with a focus on targeting protein kinases. Included are methodologies for common HTS assays, data analysis, and hit validation, along with visualizations of key signaling pathways and experimental workflows.

Featured Application: Targeting the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have shown potent inhibitory activity against kinases within this pathway.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->PI3K inhibits Thiazole_Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by thiazole derivatives.

High-Throughput Screening Workflow

A typical HTS campaign for a thiazole library involves several stages, from initial planning to hit confirmation. This workflow ensures a systematic and efficient process for identifying and validating promising compounds.

HTS_Workflow AssayDev Assay Development & Optimization PilotScreen Pilot Screen (Small Library Subset) AssayDev->PilotScreen PrimaryScreen Primary HTS (Full Library) PilotScreen->PrimaryScreen Z' > 0.5 DataAnalysis Data Analysis & Hit Identification PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Re-testing) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays HitValidation Hit Validation & Lead Prioritization SecondaryAssays->HitValidation

Caption: A generalized workflow for a high-throughput screening campaign.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected thiazole derivatives against key kinases in the PI3K/AKT/mTOR pathway. This data is compiled from various studies to provide a comparative overview.[1][2][3]

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Compound 18 PI3K/AKT/mTORCell-based0.50 - 4.75[1]
Compound 19 PI3K/mTORC1Cell-based0.30 - 0.45[1]
Compound 22 PI3KβBiochemical0.02[1]
Compound 3b PI3KαBiochemical0.086[3]
Compound 3b mTORBiochemical0.221[3]

Experimental Protocols

AlphaLISA Assay for PI3K Kinase Inhibition

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the phosphorylation of a biotinylated substrate by a kinase. A positive signal is generated when donor and acceptor beads are brought into close proximity through binding to the phosphorylated substrate. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.

Materials:

  • Thiazole compound library (e.g., 10 mM in DMSO)

  • Recombinant PI3K kinase

  • Biotinylated substrate peptide

  • ATP

  • AlphaLISA Acceptor beads (e.g., anti-phospho-substrate antibody-coated)

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • 384-well white opaque microplates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of AlphaLISA detection

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each thiazole compound from the library into the wells of a 384-well assay plate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate mix in AlphaLISA Assay Buffer containing the PI3K enzyme and biotinylated substrate peptide at their optimal concentrations.

    • Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Prepare a 2X ATP solution in AlphaLISA Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X AlphaLISA Acceptor bead solution in AlphaLISA Assay Buffer.

    • Stop the kinase reaction and initiate detection by adding 5 µL of the 2X Acceptor bead solution to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Prepare a 2X Streptavidin-Donor bead solution in AlphaLISA Assay Buffer.

    • Add 5 µL of the 2X Donor bead solution to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Fluorescence Polarization Assay for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a competitive binding assay. A fluorescently labeled tracer (a ligand that binds to the kinase) is displaced by a thiazole compound that binds to the same site on the kinase. This displacement leads to a decrease in the polarization of the emitted light, as the smaller, unbound tracer tumbles more rapidly in solution.

Materials:

  • Thiazole compound library (e.g., 10 mM in DMSO)

  • Recombinant Kinase

  • Fluorescently labeled tracer

  • FP Assay Buffer

  • 384-well black, low-binding microplates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each thiazole compound from the library into the wells of a 384-well assay plate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.

  • Assay Reaction:

    • Prepare a 2X kinase solution in FP Assay Buffer.

    • Add 10 µL of the 2X kinase solution to each well containing the compounds and incubate for 15-30 minutes at room temperature.

    • Prepare a 2X fluorescent tracer solution in FP Assay Buffer.

    • Add 10 µL of the 2X tracer solution to each well.

    • Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

Data Analysis and Hit Identification

1. Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the signals of the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4][5]

2. Hit Identification: A common method for hit identification is to set a threshold based on the mean and standard deviation (SD) of the sample data (e.g., all wells with library compounds). For an inhibition assay, a "hit" could be defined as a well with a signal that is three standard deviations below the mean of the sample population.

3. Hit Confirmation and Dose-Response: Primary hits should be re-tested under the same assay conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC50 value).

Conclusion

The thiazole scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The high-throughput screening protocols and workflows outlined in these application notes provide a robust framework for identifying and validating new thiazole-based drug candidates. By leveraging powerful assay technologies like AlphaLISA and Fluorescence Polarization, researchers can efficiently screen large compound libraries and accelerate the drug discovery pipeline. Careful assay optimization, rigorous data analysis, and a systematic hit validation process are paramount to the success of any HTS campaign.

References

Application Notes & Protocols for the Synthesis of Thiazole Derivatives in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives with significant applications in the agricultural sector. Thiazole-based compounds have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in the development of novel fungicides, herbicides, and insecticides.[1][2][3] Their low toxicity and the ability for diverse structural modifications have made them a focal point in green pesticide research.[2][3]

Application Notes

Fungicidal Applications

Thiazole derivatives are prominent in the development of modern fungicides. Their mechanisms of action are often targeted and highly effective against specific fungal pathogens.

  • Mechanism of Action: A primary mode of action for many thiazole antifungals is the inhibition of the cytochrome P450 demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol in fungal cell membranes.[4] This disruption leads to altered membrane permeability and ultimately, cell death.[4] Another key target is the oxysterol-binding protein (ORP), as seen with fungicides like oxathiapiprolin, which shows excellent activity against oomycetes.[5][6] Some isothiazole-thiazole derivatives can also induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks.[5][6]

  • Examples of Active Compounds:

    • Isothiazole-Thiazole Derivatives: These compounds have shown potent in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[5][6] Compound 6u from one study exhibited EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹ against these pathogens, respectively.[5][6]

    • Piperidyl Thiazole Derivatives: Novel piperidyl thiazole derivatives containing oxime ether or oxime ester moieties have been synthesized and evaluated for their fungicidal activities against Phytophthora capsici.[7] Compounds 11b, 11d, 11e, and 11g showed good to moderate in vivo antifungal activity against P. capsici, P. cubensis, and P. infestans.[7]

    • Thiazolyl-Based Benzoylhydrazine Derivatives: These derivatives have demonstrated broad-spectrum antifungal activities. Notably, compounds B10 and C2 from a recent study showed significant potential.[8]

Herbicidal Applications

The structural versatility of the thiazole ring has been exploited to develop effective herbicides.

  • Mechanism of Action: While the specific modes of action can vary depending on the derivative, many thiazole-based herbicides function by inhibiting key plant enzymes or disrupting essential biological processes. The incorporation of an amide moiety into the thiazole structure has been a successful strategy in creating potent herbicidal agents.[9]

  • Examples of Active Compounds:

    • Amide Derivatives Containing Thiazole: A series of novel amide derivatives containing a thiazole moiety were synthesized and evaluated for their herbicidal activities.[9] These compounds were synthesized via a coupling reaction of [4-(substituted phenyl) thiazol-2-yl] acetonitrile and aryl isocyanates.[9] The resulting compounds were tested for their effects on the root and stem growth of various plants.

Insecticidal Applications

Thiazole derivatives are integral to several commercial insecticides and continue to be a promising scaffold for new insecticidal agents.

  • Mechanism of Action: Thiazole-based insecticides can act on various targets within the insect's nervous system. For example, neonicotinoids containing a thiazole ring, like Thiamethoxam, are agonists of the nicotinic acetylcholine receptor (nAChR), leading to nerve overstimulation and insect death.

  • Examples of Active Compounds:

    • Thiazolo[4,5-b]quinoxalin-2-ones: These novel derivatives have shown significant insecticidal activity against the cotton leafworm, Spodoptera litura.[10] Compound 3 from this series demonstrated high mortality rates, with LC50 values of 141.02 mg L⁻¹ and 366.73 mg L⁻¹ for the 2nd and 4th instar larvae, respectively.[10]

    • N-Pyridylpyrazole Thiazole Derivatives: Designed using an intermediate derivatization method, these compounds have shown excellent insecticidal activities against lepidopteran pests like Plutella xylostella and Spodoptera exigua.[11] Compound 7g was particularly effective, with LC50 values of 5.32 mg/L and 6.75 mg/L against P. xylostella and S. exigua, respectively.[11]

Data Presentation

Table 1: Fungicidal Activity of Thiazole Derivatives
Compound ClassCompound IDTarget PathogenAssay TypeEfficacyReference
Isothiazole-Thiazole6uPseudoperonospora cubensisIn vivoEC50: 0.046 mg L⁻¹[5][6]
Isothiazole-Thiazole6uPhytophthora infestansIn vivoEC50: 0.20 mg L⁻¹[5][6]
Piperidyl Thiazole20b, 20f, 21Phytophthora capsiciIn vitro100% activity at 50 µg/mL[7]
Piperidyl Thiazole13a, 13c, 13i, 13jPhytophthora capsiciIn vitro100% activity at 50 µg/mL[7]
1,2,3-Thiadiazole Derivative1dAlternaria brassicicolaIn vivo92% effective at 200 µg/mL[12]
Table 2: Herbicidal Activity of Thiazole Derivatives
Compound ClassCompound IDSynthesis YieldReference
Amide-Thiazole5a82.2%[9]
Amide-Thiazole5l85.8%[9]
Table 3: Insecticidal Activity of Thiazole Derivatives
Compound ClassCompound IDTarget PestAssay TypeEfficacy (LC50)Reference
Thiazolo-Quinoxaline3S. litura (2nd instar)Leaf dipping141.02 mg L⁻¹[10]
Thiazolo-Quinoxaline3S. litura (4th instar)Leaf dipping366.73 mg L⁻¹[10]
N-Pyridylpyrazole Thiazole7gPlutella xylostellaLeaf dipping5.32 mg/L[11]
N-Pyridylpyrazole Thiazole7gSpodoptera exiguaLeaf dipping6.75 mg/L[11]
N-Pyridylpyrazole Thiazole7gSpodoptera frugiperdaLeaf dipping7.64 mg/L[11]

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives Containing Thiazole (Herbicidal)

This protocol is adapted from the synthesis of novel amide derivatives with herbicidal activity.[9]

Step 1: Synthesis of [4-(substituted phenyl)thiazol-2-yl]acetonitrile (Intermediate 3)

  • A mixture of 2-bromo-1-(substituted phenyl)ethanone (10 mmol) and 2-cyanothioacetamide (12 mmol) in ethanol (30 mL) is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the intermediate product.

Step 2: Synthesis of Final Amide Derivatives (5a-l)

  • To a solution of the appropriate [4-(substituted phenyl)thiazol-2-yl]acetonitrile (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add an organic base such as triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding aryl isocyanate (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water (50 mL).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield the pure amide derivatives.

  • Characterize the final products using ¹H NMR, FTIR, and Mass Spectrometry.[9]

Protocol 2: Synthesis of Isothiazole–Thiazole Derivatives (Fungicidal)

This protocol outlines the synthesis of isothiazole–thiazole derivatives with potent fungicidal properties against oomycetes.[5]

Step 1: Synthesis of Intermediate Acid (Compound 4)

  • Synthesize the starting materials and key intermediates according to previously reported literature procedures.

Step 2: Synthesis of Final Isothiazole-Thiazole Derivatives (Compound 6)

  • To a solution of the intermediate acid (Compound 4, 1.0 equiv.) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.5 equiv.) and 1-hydroxybenzotriazole (HOBt, 1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate amine intermediate (Compound 5, 1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the target isothiazole–thiazole derivatives.

  • Characterize the compounds using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of Thiazolo[4,5-b]quinoxalin-2-one Derivatives (Insecticidal)

This protocol describes the synthesis of thiazole-fused quinoxalines evaluated for insecticidal activity against S. litura.[10]

Step 1: Synthesis of 3-chloroquinoxalin-2-amine (Intermediate)

  • Synthesize the starting quinoxaline intermediate based on established literature methods.

Step 2: Synthesis of Thiazolo[4,5-b]quinoxalin-2-one (Compound 2)

  • A mixture of 3-chloroquinoxalin-2-amine (10 mmol) and thioglycolic acid (12 mmol) in concentrated sulfuric acid (5 mL) is heated at 100°C for 5 hours.

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The solid product that forms is collected by filtration, washed thoroughly with water, and then recrystallized from an appropriate solvent (e.g., ethanol or DMF) to yield the pure thiazolo[4,5-b]quinoxalin-2-one.

Step 3: N-Alkylation/Arylation (Compounds 3-6)

  • To a solution of thiazolo[4,5-b]quinoxalin-2-one (1 mmol) in DMF (15 mL), add potassium carbonate (K₂CO₃, 2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate alkyl or aryl halide (1.1 mmol) to the suspension.

  • Heat the reaction mixture at 80°C for 6-8 hours.

  • After cooling, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the final N-substituted derivatives.

  • Confirm the structure of all synthesized compounds using IR, ¹H NMR, ¹³C NMR, and elemental analysis.[10]

Visualizations

G cluster_workflow General Hantzsch Thiazole Synthesis Workflow A α-Haloketone C Reaction Vessel (Ethanol, Reflux) A->C B Thioamide B->C D Cyclocondensation C->D Heating E Thiazole Derivative D->E F Purification (Recrystallization/ Chromatography) E->F G Pure Thiazole Product F->G

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

G cluster_pathway Mode of Action: Ergosterol Biosynthesis Inhibition Start Lanosterol Enzyme Cytochrome P450 14α-demethylase Start->Enzyme Substrate Product Ergosterol Enzyme->Product Conversion Effect2 Disrupted Fungal Cell Membrane Enzyme->Effect2 Pathway Blocked Inhibitor Thiazole Fungicide Inhibitor->Enzyme Effect1 Inhibition Effect3 Cell Death Effect2->Effect3

Caption: Signaling pathway showing inhibition of ergosterol synthesis by thiazole fungicides.

G cluster_sar Structure-Activity Relationship (SAR) Logic node_core Thiazole Core Base Scaffold node_r1 R1 Group Electron-donating Group (e.g., -CH3, -OCH3) Lower Activity node_core->node_r1 Substitution node_r2 R1 Group Electron-withdrawing Group (e.g., -Cl, -CF3) Higher Activity node_core->node_r2 Substitution node_conclusion Conclusion: Electron-withdrawing groups at R1 enhance insecticidal activity. node_r1->node_conclusion node_r2->node_conclusion

Caption: Logical diagram of a sample Structure-Activity Relationship (SAR) for thiazole derivatives.

References

Application Notes and Protocols: 4-(4-Chlorophenyl)-2,5-dimethylthiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2,5-dimethylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its substituted thiazole core is a prevalent scaffold in numerous biologically active compounds, including anticancer, antimicrobial, and antiparasitic agents. The presence of a 4-chlorophenyl group often enhances the biological efficacy of the resulting molecules. This document provides an overview of its applications, key reaction protocols, and quantitative data on the biological activities of its derivatives.

Applications in Organic Synthesis

This compound serves as a valuable starting material for the synthesis of a wide range of more complex molecules. The thiazole ring and its substituents offer several sites for chemical modification, making it an ideal scaffold for generating diverse chemical libraries for drug discovery.

Key Reactive Sites:

  • Methyl Groups (C2 and C5): These positions can be functionalized, for instance, through oxidation to introduce carbonyl or carboxyl groups, or via halogenation to enable further coupling reactions.

  • Thiazole Ring: The ring itself can undergo various transformations, including oxidation of the sulfur atom to form sulfoxides or sulfones, or reduction to yield dihydrothiazoles.

  • Aromatic Ring (Chlorophenyl): Electrophilic substitution reactions can occur on the phenyl ring, typically at the positions ortho and para to the activating chloro group.

Synthesis of the Core Scaffold

The synthesis of the this compound core and its analogues typically proceeds via the Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thioamide.

General Experimental Protocol: Hantzsch Thiazole Synthesis of 4-(4-Chlorophenyl)thiazole Derivatives

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

  • Preparation of α-Bromo-4'-chloroacetophenone: To a solution of 4'-chloroacetophenone (10 g, 64.9 mmol) in methanol (30 ml), add N-bromosuccinimide (NBS) (11.49 g, 64.9 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA) (1.12 g, 6.49 mmol).

  • Reaction: Reflux the mixture at 60°C for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, remove the methanol using a rotary evaporator. The resulting crude α-bromo-4'-chloroacetophenone can be purified or used directly in the next step.

  • Thiazole Formation: Reflux the obtained α-bromo-4'-chloroacetophenone (18.6 mmol) with thiourea (1.41 g, 18.6 mmol) in absolute ethanol (40 ml) for 8 hours.

  • Isolation: Cool the reaction mixture with crushed ice. The resulting precipitate is the desired 2-amino-4-(4-chlorophenyl)thiazole. The solid can be collected by filtration and recrystallized from ethanol.

Applications in Medicinal Chemistry

Derivatives of the 4-(4-chlorophenyl)thiazole scaffold have demonstrated significant potential in the development of therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-(4-chlorophenyl)thiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Data on Anticancer Activity:

Compound ClassCell LineIC50 (µM)Reference
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivativesHeLa1.3 ± 0.14
U87More active than Doxorubicin
2-Phenylthiazole-4-carboxamide derivativesA5493.854[1]
U874.151[1]
HL6017.522[1]
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF710.5[2]
Thiazole derivative (Compound 1)Colon4.7 µg/ml[3]
Breast4.8 µg/ml[3]
Liver11 µg/ml[3]
Thiazole derivative (Compound 2)Colon9.5 µg/ml[3]
Breast9.6 µg/ml[3]
Liver18 µg/ml[3]

Signaling Pathways in Anticancer Activity

Derivatives of 4-(4-chlorophenyl)thiazole have been shown to induce apoptosis in cancer cells by targeting key signaling pathways, including the PI3K/Akt/mTOR and the intrinsic apoptosis (Bcl-2/Bax) pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Thiazole derivatives can inhibit key kinases like PI3K, Akt, and mTOR, leading to the suppression of pro-survival signals and induction of apoptosis.[4][5][6]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating apoptosis. Some thiazole derivatives can downregulate Bcl-2 and upregulate Bax, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.[7][8][9][10]

Diagram of Apoptosis Induction Pathways:

apoptosis_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Thiazole_Derivative 4-(4-Chlorophenyl)thiazole Derivative PI3K PI3K Thiazole_Derivative->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Thiazole_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Thiazole_Derivative->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways targeted by 4-(4-chlorophenyl)thiazole derivatives to induce apoptosis.

Antiparasitic Activity

Derivatives of 4-(4-chlorophenyl)thiazole have also shown promise as agents against neglected tropical diseases such as leishmaniasis and Chagas disease.

Quantitative Data on Antiparasitic Activity:

Compound ClassParasiteFormIC50 (µM)Reference
4-(4-chlorophenyl)thiazole derivativesLeishmania amazonensisPromastigote19.86 - 200[11]
Amastigote101 - >200[11]
Trypanosoma cruziTrypomastigote1.67 - 100[11]
Amastigote1.96 - >200[11]

Experimental Protocols for Derivatization

The 2-amino group of 2-amino-4-(4-chlorophenyl)thiazole is a common handle for further functionalization to generate libraries of compounds with diverse biological activities.

General Protocol for Amide Synthesis
  • Reactants: Dissolve 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent), a carboxylic acid (1 equivalent), dicyclohexylcarbodiimide (DCC) (1 equivalent), and hydroxybenzotriazole (HOBt) (1 equivalent) in tetrahydrofuran (THF).

  • Reaction: Cool the mixture in an ice bath and stir for 1 hour. Continue stirring at room temperature for approximately 20 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the THF under vacuum.

  • Purification: Extract the desired amide product with ethyl acetate. Further purification can be achieved by column chromatography.

Diagram of a General Synthetic Workflow:

synthetic_workflow Start 4'-Chloroacetophenone Intermediate1 α-Bromo-4'-chloroacetophenone Start->Intermediate1 Bromination (NBS, PTSA) Intermediate2 2-Amino-4-(4-chlorophenyl)thiazole Intermediate1->Intermediate2 Hantzsch Synthesis (Thiourea, Ethanol) Final_Product Amide Derivatives Intermediate2->Final_Product Amide Coupling (R-COOH, DCC, HOBt)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(4-Chlorophenyl)-2,5-dimethylthiazole synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3] For this specific target molecule, the reactants would be 3-chloro-3-(4-chlorophenyl)pentan-2-one and thioacetamide.

Q2: What are the typical starting materials and reagents required for the Hantzsch synthesis of this compound?

A2: The key starting materials are:

  • α-Haloketone: 3-chloro-3-(4-chlorophenyl)pentan-2-one

  • Thioamide: Thioacetamide

  • Solvent: Typically a polar protic solvent like ethanol or a polar aprotic solvent like dimethylformamide (DMF).

Q3: Are there any alternative synthesis routes available?

A3: While the Hantzsch synthesis is the most common, other methods for synthesizing substituted thiazoles exist. These can include variations of the Hantzsch synthesis using different starting materials or entirely different cyclization strategies.[4][5] However, for the specific substitution pattern of this compound, the Hantzsch reaction remains the most direct and widely described approach.

Q4: What are the key reaction parameters that influence the yield?

A4: The yield of the Hantzsch synthesis can be significantly influenced by several factors, including reaction temperature, reaction time, choice of solvent, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for Hantzsch-type reactions.[6]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Q: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes?

    • A: Several factors could contribute to a low or nonexistent yield:

      • Impure Starting Materials: The α-haloketone and thioacetamide must be of high purity. Impurities can lead to side reactions or inhibit the desired reaction.

      • Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. If it is too high, it could lead to decomposition of reactants or products.

      • Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. An unsuitable solvent can hinder the reaction.

      • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

      • Moisture Contamination: The presence of water can interfere with the reaction. Using anhydrous solvents and reaction conditions is advisable.

  • Q: How can I improve the yield of my reaction?

    • A: To improve the yield, consider the following:

      • Purify Starting Materials: Ensure the α-haloketone and thioacetamide are pure before use. Recrystallization or distillation may be necessary.

      • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to find the optimal conditions. A Design of Experiments (DoE) approach can be beneficial.

      • Microwave Synthesis: Explore the use of microwave irradiation, which has been reported to enhance yields and shorten reaction times for Hantzsch syntheses.[6]

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen or moisture.

Problem 2: Formation of Impurities and Side Products

  • Q: I have obtained my product, but it is contaminated with significant impurities. What are the likely side products?

    • A: Common side products in the Hantzsch thiazole synthesis can include:

      • Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover α-haloketone and thioacetamide.

      • Hydrolysis Products: If moisture is present, the α-haloketone can hydrolyze.

      • Self-condensation Products: The thioacetamide or α-haloketone may undergo self-condensation reactions under certain conditions.

      • Isomeric Products: Depending on the substitution pattern of the reactants, the formation of regioisomers is a possibility, although less likely with the specified reactants for this target molecule.

  • Q: How can I minimize the formation of these impurities?

    • A: To reduce impurity formation:

      • Control Reaction Conditions: Strict control over temperature and reaction time can minimize the formation of degradation products.

      • Use High-Purity Reagents: As mentioned earlier, the purity of starting materials is crucial.

      • Maintain Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis.

Problem 3: Difficulty in Product Purification

  • Q: I am struggling to purify the final product. What are the recommended purification techniques?

    • A: For the purification of this compound, the following methods are generally effective:

      • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be determined experimentally.

      • Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from impurities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined using TLC.

      • Washing: Washing the crude product with a suitable solvent can remove some impurities. For example, washing with a non-polar solvent like hexane may remove non-polar impurities, while washing with a dilute aqueous acid or base can remove basic or acidic impurities, respectively.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of this compound

This protocol is a generalized procedure based on standard Hantzsch synthesis methodologies.

Materials:

  • 3-chloro-3-(4-chlorophenyl)pentan-2-one (1 equivalent)

  • Thioacetamide (1.1 equivalents)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-3-(4-chlorophenyl)pentan-2-one in absolute ethanol.

  • Add thioacetamide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol offers a potentially faster and higher-yielding alternative to the conventional method.[6]

Materials:

  • 3-chloro-3-(4-chlorophenyl)pentan-2-one (1 equivalent)

  • Thioacetamide (1.1 equivalents)

  • Methanol

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 3-chloro-3-(4-chlorophenyl)pentan-2-one and thioacetamide in methanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the mixture to 90-120°C for 15-30 minutes under microwave irradiation.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product as described in the conventional protocol.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Hantzsch Thiazole Synthesis

ParameterConventional MethodMicrowave-Assisted Method
Temperature Reflux (approx. 78°C for ethanol)90-120°C
Reaction Time 4-8 hours15-30 minutes
Typical Solvent Ethanol, DMFMethanol, Ethanol
Typical Yield 60-80%85-95%

Note: The yields provided are typical ranges for Hantzsch syntheses and may vary depending on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-chloro-3-(4-chlorophenyl)pentan-2-one C Hantzsch Cyclocondensation (Conventional or Microwave) A->C B Thioacetamide B->C D Solvent Removal C->D E Purification (Recrystallization or Chromatography) D->E F This compound E->F

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Potential Solutions A Low Product Yield B Impure Reactants A->B C Suboptimal Temperature A->C D Incorrect Solvent A->D E Insufficient Time A->E J Use Microwave Synthesis A->J Alternative Approach F Purify Starting Materials B->F G Optimize Temperature C->G H Screen Solvents D->H I Monitor with TLC & Extend Time E->I

References

Technical Support Center: Purification of 4-(4-Chlorophenyl)-2,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a sample of this compound synthesized via the Hantzsch thiazole synthesis?

A2: The Hantzsch thiazole synthesis is a common route for this class of compounds. Potential impurities include unreacted starting materials (e.g., α-haloketone and thioamide), side-products from self-condensation of the α-haloketone, and regioisomers if unsymmetrical reactants are used. It is also possible to have isomeric impurities where the substituents on the thiazole ring are in different positions.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the purity of fractions. A suitable solvent system should be developed to achieve good separation between the desired product and any impurities. For visualization, UV light is often effective for aromatic compounds like this thiazole derivative.

Troubleshooting Guides

Column Chromatography

Issue: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane.

  • Possible Cause: The solvent system is not polar enough to elute your compound.

  • Solution:

    • Try a more polar solvent system. A small amount of methanol (1-5%) in dichloromethane can be effective for polar heterocyclic compounds.

    • Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.

Issue: My compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be too acidic or basic, leading to strong interactions with the silica gel. It could also be due to overloading the column or TLC plate.

  • Solution:

    • Add a small amount of a modifier to your eluent. For basic compounds, 0.5-1% triethylamine can help to reduce streaking. For acidic compounds, a similar amount of acetic acid can be beneficial.

    • Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Issue: The separation between my product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system by testing various ratios of your chosen solvents.

    • Try a different solvent system altogether. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol or toluene/ethyl acetate.

Recrystallization

Issue: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution above its melting point. This can be due to cooling the solution too quickly or the presence of impurities that depress the melting point.[1][2][3]

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help.

    • If the problem persists, try a different recrystallization solvent or a solvent pair.[4]

Issue: No crystals are forming, even after the solution has cooled to room temperature.

  • Possible Cause: The solution may be supersaturated, or there may be too much solvent.[2]

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • If you suspect too much solvent was used, carefully evaporate some of the solvent and allow the solution to cool again.[2]

Issue: The yield from recrystallization is very low.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were not collected efficiently.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for Aryl-Thiazole Derivatives

Compound TypeSolvent System (v/v)Typical Rf Value Range
2,4-Disubstituted Aryl-thiazolesHexane:Ethyl Acetate (8:2)0.6 - 0.8
2,4-Disubstituted Aryl-thiazolesHexane:Ethyl Acetate (7:3)0.4 - 0.6
2,4,5-Trisubstituted Aryl-thiazolesToluene:Ethyl Acetate (9:1)0.3 - 0.5
Polar Aryl-thiazolesDichloromethane:Methanol (9.5:0.5)0.2 - 0.4

Note: Rf values are indicative and can vary based on the specific substituents and experimental conditions.

Table 2: Recrystallization Solvent Selection for Aryl-Thiazole Derivatives

SolventSuitabilityExpected Yield
EthanolGood for moderately polar thiazoles.60-85%
MethanolSuitable for more polar thiazoles.55-80%
IsopropanolCan be effective if ethanol or methanol fail.50-75%
TolueneGood for less polar thiazoles.65-90%
Hexane/Ethyl AcetateA good solvent pair for adjusting polarity.Variable

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Packing the Column:

    • Add silica gel to a beaker with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Stir to create a uniform slurry and pour it into the column.

    • Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of the potential solvent (e.g., ethanol). The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve add_silica Add silica gel dissolve->add_silica rotovap Evaporate solvent add_silica->rotovap dry_load Dry-loaded sample rotovap->dry_load load_column Load sample onto column dry_load->load_column pack_column Pack column with silica slurry pack_column->load_column elute Elute with solvent gradient load_column->elute collect_fractions Collect fractions elute->collect_fractions tlc Monitor fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine final_rotovap Evaporate solvent combine->final_rotovap pure_product Pure Product final_rotovap->pure_product troubleshooting_recrystallization decision decision outcome outcome solution solution start Crude product in hot solvent cool Cool solution start->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No collect Collect crystals crystals_form->collect Yes no_crystals No crystals oiling_out->no_crystals No reheat Reheat and add more solvent oiling_out->reheat Yes scratch Scratch flask / Add seed crystal no_crystals->scratch evaporate Evaporate some solvent no_crystals->evaporate reheat->cool scratch->crystals_form evaporate->cool

References

Technical Support Center: Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted thiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted thiazoles, particularly via the Hantzsch synthesis and related methods.[1][2][3]

Issue 1: Low Yield of the Desired Substituted Thiazole Product

  • Question: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Hantzsch synthesis can stem from several factors. The primary reactants, α-haloketones and thioamides, are crucial.[3] Ensure the α-haloketone is pure and not degraded, as they can be unstable. Using α,α-dibromoketones can sometimes be a superior alternative as they are often more stable crystalline solids.[4] Additionally, reaction conditions are critical. The reaction is often performed with gentle heating in a solvent like ethanol.[5][6] Running the reaction at too high a temperature can lead to decomposition and side product formation, while a temperature that is too low will result in a slow or incomplete reaction. Solvent choice can also play a significant role; sometimes a mixture of solvents like ethanol/water can improve yields.[7] Finally, the purity of the thioamide is important. Impurities can lead to the formation of unwanted side products.

Issue 2: Formation of an Unexpected Side Product with a High Molecular Weight

  • Question: I have isolated a significant amount of a high molecular weight impurity. What could this be and how can I prevent its formation?

  • Answer: A common high molecular weight side product in thiazole synthesis is a dithiazolyl or a related dimeric structure. This can occur under certain conditions, particularly if there are competing reaction pathways. The mechanism often involves the reaction of an intermediate with another molecule of a reactant or intermediate instead of the desired intramolecular cyclization. To minimize the formation of such side products, it is important to control the stoichiometry of the reactants carefully. Using a slight excess of the thioamide can sometimes help to ensure that the α-haloketone reacts completely in the desired manner. Maintaining a more dilute reaction mixture can also disfavor bimolecular side reactions.

Issue 3: Presence of Unreacted Starting Materials in the Final Product

  • Question: After my reaction is complete, I still observe a significant amount of unreacted thioamide and/or α-haloketone. What should I do?

  • Answer: The presence of unreacted starting materials suggests that the reaction has not gone to completion. This could be due to several reasons:

    • Insufficient Reaction Time or Temperature: The Hantzsch synthesis can sometimes require several hours of heating to go to completion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] If the reaction is sluggish, a modest increase in temperature may be necessary.

    • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be slow. Consider using a different solvent or a solvent mixture to improve solubility.[7]

    • Deactivation of Reactants: As mentioned, α-haloketones can be unstable.[8] If the α-haloketone has degraded, it will not react. Ensure you are using a fresh or properly stored reagent.

Issue 4: Difficulty in Purifying the Thiazole Product

  • Question: My crude product is a complex mixture, and I am struggling to isolate the pure thiazole. What are the best purification strategies?

  • Answer: Purification of substituted thiazoles can be challenging due to the presence of structurally similar side products.

    • Crystallization: If the desired thiazole is a solid, recrystallization is often the most effective method for purification. Experiment with different solvents to find one in which the thiazole has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.

    • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is the method of choice. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point. The polarity of the solvent system should be optimized based on the polarity of your specific thiazole derivative.

    • Acid-Base Extraction: If your thiazole has a basic nitrogen atom that can be protonated, you may be able to use an acid-base extraction to separate it from non-basic impurities.[9] Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The protonated thiazole will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch thiazole synthesis?

A1: Besides unreacted starting materials, common side products can include:

  • Hydroxythiazoline intermediates: These are formed prior to the final dehydration step to the aromatic thiazole.[10] In some cases, these intermediates can be isolated.

  • Oxazoles: If there is a competing reaction with a source of oxygen, or if the starting material is not a thioamide but an amide, oxazoles can be formed.

  • Dimeric and Polymeric materials: As discussed in the troubleshooting section, these can form from intermolecular reactions.

  • Products from self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

Q2: How can I avoid using lachrymatory and unstable α-haloketones?

A2: The use of α-haloketones is a known drawback of the classical Hantzsch synthesis.[8] Several alternatives have been developed:

  • In situ generation of α-haloketones: One approach is to generate the α-haloketone in the reaction mixture, for example, from an α-diazoketone and a hydrohalic acid.[8]

  • Use of α,α-dibromoketones: These are often crystalline, non-lachrymatory solids that can be easier to handle.[4]

  • Alternative synthetic routes: Other methods for synthesizing thiazoles that do not require α-haloketones include the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide.[1]

Q3: What is the general mechanism of the Hantzsch thiazole synthesis?

A3: The mechanism proceeds in several steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide.[6][10]

  • Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction to form a five-membered hydroxythiazoline ring.[5][10]

  • Dehydration: The hydroxythiazoline intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[10]

Q4: Can microwave irradiation be used to improve thiazole synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of thiazoles.[11][12] It can often lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[7][12]

Data on Side Product Formation

The formation of side products is highly dependent on the specific substrates and reaction conditions. The following table provides a general overview of how reaction parameters can influence the product distribution.

Reaction ConditionEffect on Side Product FormationRationale
High Temperature Can increase the formation of degradation and polymerization products.High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways.
High Concentration May favor the formation of dimeric and polymeric side products.Bimolecular reactions are more likely to occur at higher concentrations.
Presence of Water Can lead to the hydrolysis of α-haloketones or thioamides.Water can act as a nucleophile and compete with the desired reactants.
Strong Base May promote the self-condensation of α-haloketones.Strong bases can deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions.
Impure Reactants Can introduce a variety of unknown side products.Impurities can react with the starting materials or intermediates to form a complex mixture of products.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a Hantzsch thiazole synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

  • Add ethanol (20 mL) to the flask.

  • Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution.

  • Stir the resulting suspension for 15 minutes to precipitate the product and neutralize any acid formed during the reaction.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.

Visualizations

Hantzsch_Synthesis_and_Side_Products reactants α-Haloketone + Thioamide intermediate Acyclic Intermediate reactants->intermediate S-Alkylation (SN2) hydrolysis Hydrolysis of α-Haloketone reactants->hydrolysis H₂O hydroxythiazoline Hydroxythiazoline Intermediate intermediate->hydroxythiazoline Intramolecular Cyclization dimer Dimerization/ Side Products intermediate->dimer Intermolecular Reaction thiazole Substituted Thiazole (Desired Product) hydroxythiazoline->thiazole Dehydration

Caption: Reaction pathway for Hantzsch thiazole synthesis and potential side reactions.

Troubleshooting_Workflow start Synthesis Issue (e.g., Low Yield) check_reagents Check Reagent Purity and Stability? start->check_reagents purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions? check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_conditions Optimize T, Time, Solvent, Concentration check_conditions->optimize_conditions Suboptimal analyze_side_products Analyze Side Products (NMR, MS)? check_conditions->analyze_side_products Optimal optimize_conditions->analyze_side_products modify_protocol Modify Protocol to Minimize Side Reactions analyze_side_products->modify_protocol Identified success Problem Solved analyze_side_products->success None/Minor modify_protocol->success

Caption: A logical workflow for troubleshooting issues in thiazole synthesis.

References

Optimizing reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Hantzsch thiazole synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Hantzsch thiazole synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Sub-optimal Reaction Temperature: The reaction often requires heating to proceed efficiently.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the degradation of reactants or products.

    • Recommendation: Screen a range of temperatures to find the optimum for your specific substrates. For many standard syntheses, heating in a solvent like methanol at its reflux temperature is effective.[2]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used and often give good results.

    • Recommendation: If yields are low, consider screening other solvents such as 1-butanol or 2-propanol.[3] In some cases, solvent-free conditions or the use of greener alternatives like water or polyethylene glycol (PEG) have been shown to improve yields.[4][5]

  • Reaction Time: The reaction may not be running to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Extend the reaction time if starting materials are still present. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[2]

  • Reactant Quality: Impurities in the α-haloketone or thioamide can interfere with the reaction. The α-haloketone can be particularly unstable.

    • Recommendation: Use freshly purified reactants. Ensure the α-haloketone has not decomposed upon storage.

  • Catalyst Issues (if applicable): While the traditional Hantzsch synthesis is often performed without a catalyst, certain variations utilize catalysts to improve efficiency.

    • Recommendation: If using a catalyst, ensure it is active and used in the correct loading. Heterogeneous catalysts, for example, can be recovered and reused, but their activity may decrease over time.[3]

Q2: I am observing an unexpected side product in my reaction. What could it be?

A2: One of the known side products in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas under acidic conditions, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole regioisomer.[7]

  • Cause: Under acidic conditions, the protonation of the thioamide can alter the nucleophilicity of the nitrogen atoms, leading to a change in the cyclization pathway.

  • Identification: The two isomers can often be distinguished by NMR spectroscopy.[7]

  • Solution: To favor the formation of the desired 2-(N-substituted amino)thiazole, conduct the reaction in a neutral or slightly basic medium.

Q3: I am struggling with the purification of my thiazole product. What are the best practices?

A3: Purification of thiazole derivatives can be challenging due to their physical properties.

  • Poor Solubility: Many thiazole products are poorly soluble in common organic solvents but may be soluble in more polar solvents like DMF or DMSO.[2]

    • Recommendation: If the product precipitates from the reaction mixture, filtration can be an effective initial purification step.[8] The crude product can then be washed with a solvent in which the impurities are soluble. Recrystallization from a suitable solvent system should be attempted. If solubility is a major issue, column chromatography using silica gel may be necessary, but finding an appropriate eluent system can be challenging.

  • Removal of Salts: The reaction often produces hydrohalide salts as byproducts.

    • Recommendation: A common workup procedure involves neutralizing the reaction mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the free thiazole base.[8][9] The precipitated product can then be collected by filtration and washed with water to remove any remaining salts.[9]

Q4: Can I run the Hantzsch thiazole synthesis under "green" conditions?

A4: Yes, several environmentally benign approaches to the Hantzsch synthesis have been developed.

  • Solvent-Free Synthesis: Grinding the reactants together at room temperature, sometimes with a few drops of a wetting agent like ethanol, can lead to high yields in short reaction times.[6]

  • Ultrasonic Irradiation: The use of ultrasound can accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating, and can sometimes be performed at room temperature.[3][10]

  • Water as a Solvent: In some cases, water can be used as a green solvent, particularly when using a water-tolerant catalyst.[3]

  • Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse of the catalyst, reducing waste.[3][10]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Hantzsch thiazole synthesis?

A: The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone and a thioamide (or thiourea). The generally accepted mechanism involves two key steps:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothioamide intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the isothioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the aromatic thiazole ring.[4][8]

Q: What are the typical starting materials for this synthesis?

A: The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thioacetamide, thiourea).[1][4] By varying the substituents on these starting materials, a wide variety of substituted thiazoles can be synthesized.

Q: Is a catalyst always required for the Hantzsch synthesis?

A: No, the traditional Hantzsch thiazole synthesis is often carried out without a catalyst.[11] However, various catalysts can be employed to improve reaction rates and yields, especially in multi-component variations of the reaction or when using less reactive substrates. Examples of catalysts include heteropolyacids and various metal salts.[3][4]

Q: What is the role of a weak base in the workup?

A: The reaction generates a hydrohalide acid (e.g., HBr or HCl) as a byproduct. This acid can protonate the basic nitrogen atom of the newly formed thiazole, forming a salt which is often soluble in the reaction medium. Adding a weak base, such as sodium carbonate or sodium bicarbonate, neutralizes this acid and deprotonates the thiazole salt, causing the free base product to precipitate, which can then be easily isolated by filtration.[8][9]

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux3.580[3]
2EthanolReflux3.582[3]
3MethanolReflux3.575[3]
41-ButanolReflux3.585[3]
52-PropanolReflux3.585[3]
6No Solvent253.5No Reaction[3]

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde with SiW.SiO₂ catalyst.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional Heating908 h72[2]
2Microwave Irradiation9030 min95[2]

Reaction conditions: 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with N-phenylthiourea in methanol.

Table 3: Effect of Catalyst Loading on Yield

EntryCatalyst (SiW.SiO₂) Loading (mol%)Time (h)Yield (%)Reference
153.570[3]
2103.580[3]
3153.585[3]
4203.585[3]

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde in 1-butanol at reflux.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is adapted from a typical synthesis of 2-amino-4-phenylthiazole.[8]

  • Reactant Combination: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.2-1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve or suspend the reactants.

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature.

  • Neutralization and Isolation: Pour the reaction mixture into a beaker containing a solution of a weak base (e.g., 5% aqueous sodium carbonate). Stir the mixture until precipitation of the product is complete.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with water to remove any inorganic salts, followed by a small amount of a cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or by air drying.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is a general guideline based on reported microwave-assisted procedures.[2]

  • Reactant Combination: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes).

  • Cooling and Workup: After the reaction is complete, cool the vessel to room temperature. The workup procedure is typically similar to the conventional heating method, involving precipitation, filtration, and washing.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate Isothioamide Intermediate reagents->intermediate S-Alkylation (SN2) cyclized Cyclized Intermediate (Hydroxythiazoline) intermediate->cyclized Intramolecular Cyclization product Thiazole Product cyclized->product Dehydration (-H₂O) Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_temp Check Reaction Temperature start->check_temp check_solvent Screen Different Solvents check_temp->check_solvent Temp OK optimize Optimize Conditions check_temp->optimize Adjust Temp check_time Monitor Reaction by TLC check_solvent->check_time Solvent OK check_solvent->optimize Change Solvent check_reagents Verify Reactant Purity check_time->check_reagents Time OK check_time->optimize Adjust Time check_reagents->optimize Reagents OK check_reagents->optimize Purify Reagents Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants & Solvent heat Heat to Reflux (or Microwave) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Neutralize & Precipitate cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Product filtrate->dry end end dry->end Final Product

References

Stability of 4-(4-Chlorophenyl)-2,5-dimethylthiazole under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Chlorophenyl)-2,5-dimethylthiazole under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling, storage, and experimental use of this compound.

Q1: I am observing unexpected degradation of my compound in solution. What are the potential causes?

A1: Degradation of thiazole derivatives in solution can be triggered by several factors. The most common are:

  • pH Sensitivity: Thiazole-containing compounds can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Some thiazolidine derivatives have been reported to be labile in weakly acidic environments (pH 3-5).

  • Photodegradation: Exposure to light, especially UV or high-intensity visible light, can induce degradation. Thiazoles with aryl ring substituents may be particularly prone to photo-oxidation.[1]

  • Oxidation: The presence of oxidizing agents, even atmospheric oxygen over extended periods, can lead to the formation of degradation products like N-oxides or sulfoxides.[2]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Troubleshooting Steps:

  • Review your solvent and buffer composition: Ensure the pH is within a stable range for your compound. If unsure, a pH stability screen is recommended (see Experimental Protocols).

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.

  • De-gas solvents: If sensitivity to oxidation is suspected, de-gassing solvents with nitrogen or argon can help.

  • Control temperature: Store stock solutions and experimental samples at recommended temperatures and avoid repeated freeze-thaw cycles.

Q2: My solid compound appears to be changing color over time. What could be the reason?

A2: Color change in a solid sample often indicates degradation. For this compound, this could be due to:

  • Photodegradation: Long-term exposure to light can cause degradation even in the solid state.[1]

  • Oxidation: Surface oxidation can occur upon prolonged exposure to air.

Troubleshooting Steps:

  • Assess storage conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a controlled environment (low humidity and stable temperature).

  • Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.

  • Re-analyze the material: Use analytical techniques like HPLC to quantify the purity and identify potential degradation products.

Q3: I am performing a reaction and suspect my thiazole compound is not stable under the reaction conditions. How can I confirm this?

A3: To determine the stability of your compound under specific reaction conditions, you can perform a forced degradation study. This involves subjecting the compound to conditions that mimic your reaction environment (e.g., temperature, pH, presence of other reagents) and monitoring its degradation over time.

Troubleshooting Workflow:

start Observe Unexpected Degradation check_light Is the compound exposed to light? start->check_light check_ph Is the solution pH acidic or basic? check_light->check_ph No action_light Protect from light (amber vials, foil) check_light->action_light Yes check_temp Is the temperature elevated? check_ph->check_temp No action_ph Adjust pH to neutral or perform pH stability screen check_ph->action_ph Yes check_oxidants Are oxidizing agents present? check_temp->check_oxidants No action_temp Lower temperature, avoid heat sources check_temp->action_temp Yes action_oxidants Use de-gassed solvents, consider inert atmosphere check_oxidants->action_oxidants Yes reanalyze Re-analyze sample (e.g., HPLC) check_oxidants->reanalyze No (or after action) action_light->reanalyze action_ph->reanalyze action_temp->reanalyze action_oxidants->reanalyze

Caption: Troubleshooting workflow for compound degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These are based on established guidelines, such as those from the International Council for Harmonisation (ICH).

Photostability Testing (ICH Q1B)

Objective: To evaluate the intrinsic photostability of the compound upon exposure to UV and visible light.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples of this compound. One set will be exposed to light, and the other will be a "dark control" wrapped in aluminum foil.

    • Samples can be in the solid state or in a solution (e.g., dissolved in a suitable solvent like acetonitrile/water).

  • Light Exposure:

    • Place the samples in a calibrated photostability chamber.

    • Expose the samples to a light source that provides both visible and UV output.

    • The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[1][2]

  • Analysis:

    • After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

    • Calculate the percentage of degradation.

Data Presentation:

ConditionPurity (%)% DegradationNumber of Degradants
Initial99.80.00
Dark Control99.70.10
Light Exposed95.24.63
Hydrolytic Stability (pH Stress)

Objective: To determine the susceptibility of the compound to hydrolysis across a range of pH values.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10). A common starting point is to reflux the drug in 0.1 N HCl and 0.1 N NaOH.[2][3]

    • If no degradation is observed, stronger acidic/alkaline conditions or longer exposure times can be used.[2]

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

    • Determine the percentage of the remaining compound and identify any major degradation products.

Data Presentation:

pHTemperature (°C)Time (h)% Remaining
2502498.5
2507294.1
7502499.9
7507299.8
10502496.3
10507288.7
Thermal Stability

Objective: To assess the impact of elevated temperatures on the compound's stability.

Methodology:

  • Sample Preparation:

    • Place solid samples of the compound in vials.

  • Incubation:

    • Store the vials in ovens at elevated temperatures. According to ICH guidelines, this can be in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).

  • Analysis:

    • After a set period (e.g., 1, 2, 4 weeks), remove the samples and analyze their purity by HPLC.

Data Presentation:

Temperature (°C)Time (weeks)Purity (%)
40499.8
50499.5
60498.1
70496.4
Oxidative Stability

Objective: To evaluate the compound's sensitivity to oxidative stress.

Methodology:

  • Sample Preparation:

    • Dissolve the compound in a suitable solvent.

  • Stress Application:

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Stir the solution at room temperature.

  • Analysis:

    • Monitor the reaction by HPLC at various time points (e.g., 2, 6, 24 hours) to determine the rate and extent of degradation.

Data Presentation:

Oxidizing AgentTime (h)% Remaining
3% H₂O₂299.1
3% H₂O₂697.5
3% H₂O₂2492.3

Visualizations

Potential Photodegradation Pathway

Research on structurally related thiazoles suggests that photodegradation can occur via a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges.[1]

cluster_0 Photodegradation Process Thiazole This compound Endoperoxide Unstable Endoperoxide Intermediate Thiazole->Endoperoxide SingletOxygen Singlet Oxygen (¹O₂) SingletOxygen->Endoperoxide Light Light (UV/Visible) Light->Endoperoxide DegradationProducts Rearranged Degradation Products Endoperoxide->DegradationProducts Rearrangement

Caption: Potential photodegradation pathway of a thiazole derivative.

General Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.

cluster_stress Forced Degradation (Stress Testing) cluster_results Data Evaluation start Start: Pure Compound photostability Photostability (Light Exposure) start->photostability hydrolysis Hydrolysis (Acid/Base) start->hydrolysis thermal Thermal Stress (Heat) start->thermal oxidation Oxidation (e.g., H₂O₂) start->oxidation analysis Analyze all samples with a stability-indicating HPLC method photostability->analysis hydrolysis->analysis thermal->analysis oxidation->analysis identify Identify Degradation Products analysis->identify quantify Quantify Degradation (%) analysis->quantify pathways Propose Degradation Pathways identify->pathways quantify->pathways report Report Findings & Recommend Storage Conditions pathways->report

Caption: General workflow for stability assessment.

References

Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of thiazole derivatives in biological assays.

Troubleshooting Guides

Q1: My thiazole derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?

A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem, starting with the simplest approaches.

Initial Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and toxicity.[1] However, for some compounds, a slightly higher but still non-detrimental concentration might be necessary to maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the assay buffer.[1] This can help prevent the compound from crashing out of solution.

  • Sonication: After dilution, briefly sonicate the solution. This can help to redissolve small precipitates and create a more homogenous dispersion.[2]

Advanced Strategies:

If the above steps are insufficient, you may need to employ formulation strategies to enhance the aqueous solubility of your thiazole derivative.

  • Co-solvents: Introduce a water-miscible co-solvent to the assay buffer. Common co-solvents include ethanol, polyethylene glycol (PEG), and glycerol.[1][3] It is crucial to test the tolerance of your assay system to the chosen co-solvent, as it can affect enzyme activity or cell viability.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can aid in solubilization by forming micelles that encapsulate the hydrophobic thiazole derivative.[4] As with co-solvents, it is essential to determine the compatibility of the surfactant with your assay.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5][6][7]

Workflow for Addressing Precipitation:

G start Precipitation Observed step1 Optimize DMSO Concentration (aim for <0.5%) start->step1 step2 Implement Stepwise Dilution step1->step2 step3 Apply Sonication step2->step3 decision1 Is the compound soluble? step3->decision1 step4 Introduce Co-solvents (e.g., Ethanol, PEG) decision1->step4 No end_success Proceed with Assay decision1->end_success Yes decision2 Is the compound soluble? step4->decision2 step5 Use Surfactants (e.g., Tween 80) step5->decision2 step6 Employ Cyclodextrins step6->decision2 decision2->end_success Yes end_fail Consider Compound Analogs or Alternative Assays decision2->end_fail No

A workflow for addressing compound precipitation.

Q2: I am observing high variability in my assay results with a thiazole derivative. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of high variability in biological assay data.[2][8] If a compound is not fully dissolved, the actual concentration in solution can fluctuate between experiments, leading to inconsistent results. This can manifest as poor reproducibility in dose-response curves and inaccurate structure-activity relationships (SAR).[9]

To mitigate this, it is crucial to ensure your thiazole derivative is fully solubilized in the assay medium. Consider the following:

  • Visual Inspection: Before running your assay, visually inspect your compound dilutions for any signs of precipitation or cloudiness.

  • Solubility Assessment: If you consistently face issues, it is advisable to perform a formal solubility assessment of your compound in the specific assay buffer you are using.

  • Implement Solubilization Strategies: If poor solubility is confirmed, apply the solubilization techniques described in the previous question, such as using co-solvents or cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my thiazole derivative so important for in vitro biological assays?

A1: The solubility of a test compound is critical for obtaining accurate and reliable data from in vitro assays for several reasons:

  • Accurate Concentration: The compound must be fully dissolved to ensure that the concentration tested is the true concentration. Undissolved particles do not contribute to the biological activity in the same way as solubilized molecules.[8]

  • Reliable Dose-Response: Poor solubility can lead to an underestimation of a compound's potency (e.g., IC50 or EC50 values) because the actual concentration of the dissolved, active compound is lower than the nominal concentration.[2]

  • Reproducibility: Inconsistent solubility between experiments can lead to high data variability and poor reproducibility.[2]

  • Valid Structure-Activity Relationships (SAR): If solubility issues are not addressed, apparent trends in SAR may be misleading, as differences in activity could be due to variations in solubility rather than intrinsic biological activity.[9]

Q2: What is the best initial solvent for preparing a stock solution of a novel thiazole derivative?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[10] Most compounds are soluble in DMSO at concentrations up to 10-20 mM. However, it is important to be aware of potential issues with DMSO, such as:

  • Limited Solubility: Not all compounds are soluble in DMSO at high concentrations.

  • Hygroscopicity: DMSO can absorb water from the atmosphere, which can decrease the solubility of some compounds over time.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to compound precipitation from DMSO stock solutions.[8]

  • Cellular Toxicity: High concentrations of DMSO can be toxic to cells.[1] It is recommended to keep the final concentration in cell-based assays below 0.5%.[1]

Q3: What are co-solvents and how do they improve the solubility of thiazole derivatives?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble solutes.[3] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules like many thiazole derivatives to dissolve.

Commonly used co-solvents in biological assays include:

  • Ethanol

  • Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400)

  • Glycerol [1]

  • Propylene glycol

When using co-solvents, it is critical to perform control experiments to ensure that the co-solvent itself does not interfere with the biological assay.

Q4: How do cyclodextrins enhance the solubility of thiazole derivatives?

A4: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape.[5] Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[7] Poorly soluble thiazole derivatives can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[6] This complex has a higher affinity for aqueous solutions than the drug molecule alone, thereby increasing its apparent solubility.

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex + Thiazole Thiazole Derivative (Poorly Soluble) Thiazole->Complex +

Formation of a soluble inclusion complex.

Data Presentation

The following tables provide illustrative data on the solubility enhancement of a hypothetical poorly soluble thiazole derivative using various techniques. Note: This data is for exemplary purposes to demonstrate the potential effects of different solubilization strategies. Actual results will vary depending on the specific thiazole derivative and experimental conditions.

Table 1: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Thiazole Derivative

Co-solventConcentration in Assay Buffer (%)Fold Increase in Solubility (Approx.)
Ethanol15
525
PEG 40018
540
Glycerol12
510

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of a Hypothetical Thiazole Derivative

CyclodextrinConcentration (mM)Fold Increase in Solubility (Approx.)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)120
5100
10250
Sulfobutylether-β-cyclodextrin (SBE-β-CD)130
5150
10400

Experimental Protocols

Protocol 1: Preparation of a Thiazole Derivative Stock Solution and Dilution Using a Co-solvent

Objective: To prepare a working solution of a poorly soluble thiazole derivative for a biological assay using a co-solvent to maintain solubility.

Materials:

  • Thiazole derivative powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Co-solvent (e.g., PEG 400)

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of the thiazole derivative powder.

    • Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare an Intermediate Dilution with Co-solvent:

    • In a separate tube, prepare a solution of the co-solvent in the assay buffer (e.g., a 10% PEG 400 solution in your assay buffer).

    • Perform an intermediate dilution of the DMSO stock solution into this co-solvent/buffer mixture. This helps to gradually decrease the solvent polarity.

  • Prepare the Final Working Solution:

    • Perform the final dilution of the intermediate solution into the plain assay buffer to reach the desired final concentration of your thiazole derivative.

    • Ensure the final concentrations of both DMSO and the co-solvent are within the limits tolerated by your assay system.

  • Verification:

    • Visually inspect the final working solution for any signs of precipitation.

    • It is recommended to prepare the working solutions fresh for each experiment.

Protocol 2: Enhancing the Solubility of a Thiazole Derivative using Cyclodextrin Complexation

Objective: To prepare a stock solution of a thiazole derivative with enhanced aqueous solubility through complexation with a cyclodextrin.

Materials:

  • Thiazole derivative powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Shaker or rotator

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin in the assay buffer to the desired concentration (e.g., 10-100 mM). Warm the solution slightly if necessary to aid dissolution.

  • Add the Thiazole Derivative:

    • Add an excess amount of the thiazole derivative powder to the cyclodextrin solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube on a shaker or rotator and allow it to equilibrate for 24-48 hours at room temperature. This allows for the formation of the inclusion complex.

  • Remove Undissolved Compound:

    • After the equilibration period, centrifuge the mixture at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collect the Solubilized Stock Solution:

    • Carefully collect the supernatant. This is your stock solution of the thiazole derivative-cyclodextrin complex.

    • The concentration of the solubilized compound in this stock solution can be determined using a suitable analytical method, such as HPLC-UV.

  • Use in Assay:

    • This stock solution can then be diluted as needed in the assay buffer for your experiments. Remember to include a vehicle control containing the same concentration of cyclodextrin in your assay.

References

Technical Support Center: Crystallization of 4-(4-Chlorophenyl)-2,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-(4-Chlorophenyl)-2,5-dimethylthiazole.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization process in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating.

A1: This indicates that the solvent is not a good choice for dissolving your compound. You should:

  • Increase the volume of solvent: You may not be using enough solvent to dissolve the solid. Add the solvent in small portions while heating and stirring.

  • Switch to a more suitable solvent: The polarity of the solvent may not be appropriate for this compound. "Like dissolves like" is a guiding principle; a compound with both polar (thiazole ring) and non-polar (chlorophenyl group) features may require a solvent of intermediate polarity or a solvent mixture.[1] Refer to the solvent selection table below.

  • Check for impurities: Insoluble impurities might be present. If the bulk of your compound dissolves but a small amount of solid remains, you may need to perform a hot filtration to remove it.[1]

Q2: The compound dissolved, but upon cooling, it "oiled out" instead of forming crystals.

A2: Oiling out occurs when the compound comes out of solution above its melting point, often because the solution is too concentrated or cooled too quickly. To resolve this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level.[2]

  • Slow down the cooling process: Insulate the flask with glass wool or place it in a warm bath that is allowed to cool slowly to room temperature. Rapid cooling encourages oil formation over crystal nucleation.

  • Use a lower polarity solvent: High polarity solvents can sometimes promote oiling out for moderately polar compounds. Try a less polar solvent or a solvent pair.

Q3: The solution is clear and has cooled to room temperature, but no crystals have formed.

A3: This is a common issue indicating that the solution is not yet supersaturated, or nucleation has not been initiated. Try the following techniques in order:

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask just below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]

  • Introduce a seed crystal: If you have a previous batch of crystalline material, add a tiny crystal to the solution. This will act as a template for further crystal growth.

  • Reduce the solvent volume: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2][3] Be careful not to evaporate too much, which could cause the compound to crash out.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Consider an alternative technique: If slow cooling fails, methods like slow evaporation or vapor diffusion might be more successful.

Q4: The compound crystallized too quickly, forming a fine powder or small needles.

A4: Rapid crystallization traps impurities and generally leads to poor quality crystals.[2] This is typically caused by the solution being too concentrated or cooled too quickly.

  • Use more solvent: Redissolve the compound by heating and add more of the "good" solvent to ensure the solution is not oversaturated when hot.[2] An ideal crystallization should see crystals begin to form after about 5-10 minutes of cooling and continue to grow over 20-30 minutes.[2]

  • Employ a slower cooling method: As mentioned previously, insulating the flask will slow down the cooling rate and promote the growth of larger, more well-defined crystals.

Q5: The final yield of my crystallized product is very low.

A5: A low yield can result from several factors:

  • Excessive solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor after cooling.[2]

  • Premature crystallization: If using hot filtration, the compound may have crystallized on the filter paper or funnel. Ensure the filtration apparatus is pre-heated.[1]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product. Always use a minimal amount of ice-cold crystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for crystallization?

A1: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1][4] To test this, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound upon heating, and the compound will precipitate upon cooling.[1][5]

Q2: What are some common solvent systems for thiazole derivatives?

A2: Thiazole derivatives have been successfully crystallized from a variety of solvents. Common choices include ethanol, methanol, ethyl acetate, and solvent pairs like ethanol-water, acetone-water, or ethyl acetate-hexane.[3][6][7][8] The chlorophenyl group adds non-polar character, so mixtures involving solvents like toluene or cyclohexane might also be effective.[3]

Q3: What is a solvent pair and when should I use it?

A3: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[1][5] This technique is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: When is it appropriate to use seed crystals?

A4: Seed crystals are used to induce crystallization when spontaneous nucleation does not occur in a supersaturated solution. This is a highly effective method if you have access to a small amount of the pure, crystalline product from a previous experiment.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity IndexSuitability for this compound
Polar Protic Solvents
Water10010.2Low (likely insoluble), but can be used as an anti-solvent.[3]
Methanol655.1High (may need cooling), often used for thiazoles.[6][9]
Ethanol784.3High (good starting point), widely used for thiazoles.[6][7][8]
Isopropanol823.9Moderate, good alternative to ethanol.
Polar Aprotic Solvents
Acetonitrile825.8Moderate to high, can be effective.
Acetone565.1High (good solvent), often used in pairs with water or hexanes.[3]
Ethyl Acetate774.4Moderate, good choice for compounds of intermediate polarity.[3]
Tetrahydrofuran (THF)664.0High, often a very good solvent, may need an anti-solvent.[3]
Dichloromethane (DCM)403.1High, volatility can be an issue for slow cooling.[4]
Non-Polar Solvents
Toluene1112.4Low to moderate, good for less polar compounds.[3]
Hexane / Cyclohexane69 / 81~0.1Low (likely insoluble), excellent as an anti-solvent.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration while the solution is hot. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, the flask can be insulated.

  • Crystal Growth: Once at room temperature, the flask may be moved to an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below their melting point.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol-Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Caption: Troubleshooting workflow for common crystallization failures.

SolventSelectionWorkflow start Start: Select Candidate Solvent test_rt Add solvent at Room Temp start->test_rt dissolves_rt Dissolves completely? test_rt->dissolves_rt reject_solvent Reject: Too Soluble dissolves_rt->reject_solvent Yes heat_solution Heat solution to boiling dissolves_rt->heat_solution No dissolves_hot Dissolves completely? heat_solution->dissolves_hot reject_insoluble Reject: Insoluble dissolves_hot->reject_insoluble No cool_solution Cool solution dissolves_hot->cool_solution Yes precipitates Precipitate forms? cool_solution->precipitates good_solvent Good Candidate Solvent precipitates->good_solvent Yes consider_pair Consider Solvent Pair precipitates->consider_pair No

Caption: Logical workflow for selecting a single crystallization solvent.

References

Reducing impurities in the synthesis of 4-arylthiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 4-arylthiazoles, primarily focusing on the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-arylthiazoles?

A1: The most prevalent and versatile method for the synthesis of 4-arylthiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. It is often favored for its generally high yields and the availability of starting materials.

Q2: What are the typical starting materials for the Hantzsch synthesis of 4-arylthiazoles?

A2: The key starting materials are:

  • α-Haloketones: Typically α-bromoacetophenones or α-chloroacetophenones. The aryl group of the acetophenone will become the aryl substituent at the 4-position of the thiazole.

  • Thioamides: A variety of thioamides can be used, such as thiourea, thiobenzamide, or other substituted thioamides. The substituent on the thioamide will determine the group at the 2-position of the thiazole ring.

Q3: I obtained a low yield of my desired 4-arylthiazole. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields. Ensure the purity of your starting materials.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and stoichiometry of reactants can significantly impact the yield.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities in the synthesis of 4-arylthiazoles include:

  • Unreacted starting materials: Residual α-haloketone and thioamide.

  • Regioisomeric byproduct: 3-Aryl-2-imino-2,3-dihydrothiazole, especially when using N-substituted thioamides under acidic conditions.

  • Byproducts from side reactions: These can include products from the self-condensation of the α-haloketone or decomposition of the thioamide.

Troubleshooting Guide: Reducing Impurities

This guide provides specific troubleshooting advice for common issues encountered during the synthesis of 4-arylthiazoles.

Problem Potential Cause Recommended Solution
Presence of a regioisomeric impurity (3-Aryl-2-imino-2,3-dihydrothiazole) Reaction performed under acidic conditions, which can lead to a change in regioselectivity.Perform the reaction under neutral or slightly basic conditions. The use of a non-acidic solvent or the addition of a mild base can favor the formation of the desired 2-amino-4-arylthiazole.
Unreacted α-haloketone in the final product Insufficient reaction time or temperature. Incorrect stoichiometry.Increase the reaction time and/or temperature. Ensure that the thioamide is used in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
Unreacted thioamide in the final product Insufficient amount of α-haloketone. Hydrolysis of the thioamide.Use a slight excess of the α-haloketone. Ensure anhydrous reaction conditions to prevent hydrolysis of the thioamide.
Formation of dark, tar-like substances High reaction temperatures leading to decomposition of starting materials or products.Lower the reaction temperature and extend the reaction time. Consider using a milder solvent.
Product precipitates with impurities Co-precipitation of starting materials or byproducts with the desired product.Optimize the precipitation process. This can involve changing the solvent system for precipitation or adjusting the pH more slowly. Further purification by recrystallization or column chromatography will be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol describes a standard procedure for the synthesis of a 2-amino-4-arylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from ethanol or purify by column chromatography.

Protocol 2: Purification of 2-Amino-4-phenylthiazole by Recrystallization

Materials:

  • Crude 2-amino-4-phenylthiazole

  • Ethanol (95%)

Procedure:

  • Place the crude 2-amino-4-phenylthiazole in an Erlenmeyer flask.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Hot filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica gel (100-200 mesh)

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is commonly used. A typical starting point is 10-20% ethyl acetate in hexane, with the polarity gradually increased as needed to elute the desired compound. The optimal solvent system should be determined by TLC analysis of the crude mixture.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude 4-arylthiazole in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with the lower polarity mixture.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-arylthiazole.

Visualizations

Hantzsch_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start α-Haloketone + Thioamide reaction Hantzsch Condensation (e.g., in Ethanol, Reflux) start->reaction neutralization Neutralization (e.g., NaHCO3) reaction->neutralization filtration Filtration & Washing neutralization->filtration crude_product Crude 4-Arylthiazole filtration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure 4-Arylthiazole recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of 4-arylthiazoles.

Impurity_Formation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha_haloketone α-Haloketone desired_product Desired Product: 2-(Substituted-amino)-4-arylthiazole alpha_haloketone->desired_product Reacts with impurity Impurity: 3-Aryl-2-imino-2,3-dihydrothiazole alpha_haloketone->impurity Reacts with thioamide N-Substituted Thioamide thioamide->desired_product Reacts with thioamide->impurity Reacts with neutral_basic Neutral / Basic pH neutral_basic->desired_product Favors acidic Acidic pH acidic->impurity Favors

Caption: Logical relationship between reaction pH and product/impurity formation.

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and high-yielding method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 3-bromo-3-(4-chlorophenyl)pentan-2-one and thioacetamide.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the purity of starting materials are crucial. The reaction is often exothermic, so maintaining a controlled temperature is vital to prevent side reactions. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.

Q3: Are there alternative, greener synthesis methods available?

A3: Yes, research is ongoing into more environmentally friendly approaches. These include the use of water as a solvent, employing reusable catalysts, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[3]

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concerns during scale-up include managing the exothermic nature of the reaction to prevent thermal runaway, handling of lachrymatory and corrosive α-haloketones, and potential pressure build-up in a closed reactor. A thorough process safety assessment is essential before attempting a large-scale synthesis.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is designed for a laboratory setting with a target yield in the gram scale.

Materials:

  • 3-bromo-3-(4-chlorophenyl)pentan-2-one

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-bromo-3-(4-chlorophenyl)pentan-2-one (10 mmol) in 100 mL of absolute ethanol.

  • Add thioacetamide (12 mmol, 1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Scale-Up Considerations and Protocol

This protocol outlines key considerations for scaling up the synthesis to a multi-kilogram scale in a pilot plant setting.

Key Considerations:

  • Heat Management: The Hantzsch synthesis is exothermic. A jacketed reactor with precise temperature control is mandatory. The initial addition of reagents should be done portion-wise or via a controlled addition funnel to manage the exotherm.

  • Mixing: Efficient agitation is critical to ensure homogeneity and effective heat transfer. Baffles within the reactor can improve mixing.

  • Work-up and Extraction: Large-scale liquid-liquid extractions can be challenging. Ensure the reactor is equipped for efficient phase separation.

  • Purification: Column chromatography is often not feasible for large quantities. Recrystallization or distillation should be investigated as primary purification methods.

Pilot-Scale Protocol Outline:

  • Charge the jacketed reactor with the appropriate solvent (e.g., ethanol).

  • Under controlled agitation, add the thioacetamide.

  • Slowly add the 3-bromo-3-(4-chlorophenyl)pentan-2-one solution via an addition funnel, carefully monitoring the internal temperature.

  • Once the addition is complete, slowly ramp up the temperature to the desired reflux and hold for the predetermined reaction time.

  • After cooling, perform the work-up procedure as developed at the lab scale, adapting for the larger volumes.

  • Isolate the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

Data Presentation

ParameterLaboratory ScalePilot Plant Scale (Example)
Reactant A 3-bromo-3-(4-chlorophenyl)pentan-2-one3-bromo-3-(4-chlorophenyl)pentan-2-one
Quantity of A 2.74 g (10 mmol)27.4 kg (100 mol)
Reactant B ThioacetamideThioacetamide
Quantity of B 0.90 g (12 mmol)9.0 kg (120 mol)
Solvent EthanolEthanol
Solvent Volume 100 mL1000 L
Reaction Temp. 78 °C (Reflux)78-82 °C (Controlled Reflux)
Reaction Time 4-6 hours6-8 hours
Typical Yield 75-85%70-80%
Purification Column ChromatographyRecrystallization

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Check the purity of starting materials by NMR or other analytical techniques.- Ensure the reaction reaches and maintains the correct reflux temperature.- Monitor the reaction by TLC/HPLC and extend the reaction time if necessary.
Formation of Multiple Byproducts - Reaction temperature too high.- Presence of impurities in starting materials.- Implement stricter temperature control, especially during initial reagent addition.- Purify starting materials before use.
Difficult Product Isolation/Purification - Product is an oil instead of a solid.- Inefficient extraction or phase separation.- Attempt to form a salt of the product to induce crystallization.- For emulsions during work-up, add brine or allow for a longer separation time. Consider a different solvent system for extraction.
Exotherm and Runaway Reaction (Scale-up) - Addition of reagents too quickly.- Inadequate cooling capacity of the reactor.- Slow down the rate of addition of the limiting reagent.- Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the reaction scale.
Poor Yield on Scale-Up - Inefficient mixing.- Non-linear effects of impurities.- Increase agitation speed and ensure proper mixing with baffles.- Re-evaluate the purity specifications for starting materials at a larger scale.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve 3-bromo-3-(4-chlorophenyl)pentan-2-one and Thioacetamide in Ethanol reflux Heat to Reflux (78°C) Monitor by TLC reagents->reflux evaporation Solvent Evaporation reflux->evaporation extraction Liquid-Liquid Extraction (Ethyl Acetate/Water/Brine) evaporation->extraction drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography (Lab) or Recrystallization (Scale-up) concentration->chromatography final_product This compound chromatography->final_product

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reagents Impure Starting Materials low_yield->impure_reagents wrong_temp Incorrect Temperature low_yield->wrong_temp short_time Insufficient Reaction Time low_yield->short_time poor_mixing Inefficient Mixing (Scale-up) low_yield->poor_mixing check_purity Verify Purity (NMR, etc.) impure_reagents->check_purity verify_temp Calibrate Thermocouple Ensure Proper Heating wrong_temp->verify_temp monitor_reaction Monitor by TLC/HPLC Extend Reaction Time short_time->monitor_reaction optimize_agitation Increase Agitation Speed Use Baffles poor_mixing->optimize_agitation

Caption: A troubleshooting diagram outlining potential causes and solutions for low product yield.

References

Technical Support Center: Characterization of Complex Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex thiazole derivatives.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of thiazole derivatives. However, issues such as poor resolution, complex coupling patterns, and solvent effects can complicate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows broad or unresolved peaks for my thiazole derivative. What are the common causes and solutions?

A1: Broadening of NMR signals can stem from several factors:

  • Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. Stirring your sample with a chelating agent like EDTA and re-filtering can help.

  • Compound Aggregation: Poor solubility or aggregation at higher concentrations can lead to broad peaks. Try acquiring the spectrum at a higher temperature or in a different, more suitable solvent to break up aggregates.

  • Chemical Exchange: Protons involved in tautomerism or exchange with acidic/basic sites (e.g., amine or hydroxyl groups) can appear broad. Deuterium exchange (adding a drop of D2O) can help identify exchangeable protons as their signals will disappear.

  • Intermediate Rotational Speed: If a part of the molecule is rotating on a timescale similar to the NMR experiment, it can cause broadening. Variable temperature NMR studies can help confirm this; peaks should sharpen at higher or lower temperatures.

Q2: I'm having trouble assigning the proton and carbon signals for the thiazole ring. What are the typical chemical shift ranges?

A2: The electronic environment of the thiazole ring, dictated by its substituents, significantly influences chemical shifts. However, general ranges can be a useful starting point. The presence of substituents on the chromone ring can cause a downfield shift of thiazole carbon resonances.[1]

Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for Substituted Thiazoles

Atom PositionTypical 1H Chemical Shift (δ, ppm)Typical 13C Chemical Shift (δ, ppm)Notes
H-28.5 - 9.0165 - 175C2 is often the most downfield carbon signal in the ring.[1][2]
H-47.0 - 8.0130 - 160The chemical shift is highly dependent on the substituent at C4.[1][2]
H-57.2 - 8.5100 - 115C5 is typically the most upfield carbon signal of the ring carbons.[1]

Note: These are approximate ranges. Always use 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignments of complex derivatives.[3]

Q3: How do different solvents affect the NMR spectrum of my thiazole compound?

A3: Solvent effects can be significant, particularly for nitrogen shieldings in 14N or 15N NMR.[4][5] An increase in solvent polarity or hydrogen-bonding capacity generally leads to an increase in the nitrogen shielding (an upfield shift).[4][5] This is due to the delocalization of lone pair electrons from the sulfur atom into the conjugated ring, which increases the electronic charge at the nitrogen atom.[4][5] These effects can also cause minor but noticeable shifts in 1H and 13C spectra. When comparing data, it is crucial to use the same solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor NMR spectral quality.

NMR_Troubleshooting Start Poor NMR Spectrum (Broad/Unresolved Peaks) CheckPurity Check Sample Purity (TLC, LC-MS) Start->CheckPurity Impure Repurify Sample (Column Chromatography, Recrystallization) CheckPurity->Impure Impure CheckSolubility Assess Solubility & Concentration CheckPurity->CheckSolubility Pure Impure->Start Re-run SolubilityIssue Try Different Solvent Decrease Concentration Increase Temperature CheckSolubility->SolubilityIssue Poor/High CheckExchange Suspect Chemical Exchange? CheckSolubility->CheckExchange Good/Optimal SolubilityIssue->Start Re-run ExchangeSolution Perform D2O Exchange Run Variable Temp. NMR CheckExchange->ExchangeSolution Yes CheckParamagnetic Suspect Paramagnetic Impurities? CheckExchange->CheckParamagnetic No ExchangeSolution->Start Re-run ParamagneticSolution Treat with Chelating Agent (EDTA) CheckParamagnetic->ParamagneticSolution Yes End Acquire High-Quality Spectrum CheckParamagnetic->End No ParamagneticSolution->Start Re-run

Caption: Workflow for troubleshooting poor NMR spectral quality.
Section 2: Mass Spectrometry (MS)

Mass spectrometry is critical for determining molecular weight and elemental composition. The fragmentation patterns of thiazole derivatives can be complex but provide valuable structural information.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation pathways for thiazole derivatives in Electron Impact (EI) or Electrospray Ionization (ESI) MS?

A1: The fragmentation of the thiazole ring is a key diagnostic tool. Generally, the pyrimidine rings are more stable than the thiazole rings during fragmentation.[6] Common fragmentation events include:

  • Loss of Side Chains: The initial fragmentation often involves the loss of substituents from the thiazole ring or attached functional groups.[6]

  • Ring Cleavage: The thiazole ring itself can cleave. Common losses include HCN, CH=C=S, and NHCN fragments, depending on the substitution pattern.[7]

  • Loss of N2: For related 1,2,3-thiadiazole derivatives, a primary fragmentation pathway is the loss of a neutral N2 molecule.[8]

  • Isotope Peaks: The presence of sulfur results in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the molecular ion peak (M+).[6] If chlorine or bromine is present, their distinct isotopic patterns will also be observed.

Q2: My high-resolution mass spectrometry (HRMS) data is accurate, but my proposed molecular formula doesn't match the isotopic pattern. Why?

A2: This discrepancy usually points to an incorrect elemental composition. Pay close attention to elements with significant isotopes:

  • Sulfur (34S): As noted, this will give a visible M+2 peak.

  • Chlorine (37Cl): Produces a large M+2 peak (~32% of M+).

  • Bromine (81Br): Produces a large M+2 peak (~98% of M+).

Ensure your formula calculation software is correctly accounting for the natural abundance of all isotopes. A mismatch often means an element has been overlooked or an incorrect number of atoms for an element like S, Cl, or Br has been proposed.

Data Summary

Table 2: Common Neutral Losses and Fragment Ions Observed in MS of Thiazole Derivatives

Fragment Lost / Formedm/z ChangeDescriptionReference
HCN-27Loss of hydrogen cyanide from the ring.[7]
CHCO-41Loss of a ketene radical cation.[7]
N2-28Characteristic loss from related thiadiazoles.[8]
C6H5-77Loss of a phenyl radical from a substituent.[6]
M+2 Peak+2Presence of 34S, 37Cl, or 81Br isotopes.[6]
Logical Diagram

This diagram illustrates a generalized fragmentation logic for a substituted thiazole derivative.

MS_Fragmentation cluster_0 Hypothetical Structure M_plus Molecular Ion [M]+ Loss_R1 [M - R1]+ M_plus->Loss_R1 Loss of R1 substituent Loss_R2 [M - R2]+ M_plus->Loss_R2 Loss of R2 substituent Ring_Cleavage_1 Fragment A (e.g., loss of HCN) M_plus->Ring_Cleavage_1 Ring Cleavage Path 1 Ring_Cleavage_2 Fragment B (e.g., loss of C2HS) Loss_R1->Ring_Cleavage_2 Ring Cleavage Further_Frag Further Fragmentation Ring_Cleavage_1->Further_Frag Ring_Cleavage_2->Further_Frag Thiazole R1-Thiazole-R2

Caption: Generalized fragmentation pathways for thiazole derivatives.
Section 3: Chromatography and Sample Purity

Achieving good separation and purity is essential for accurate characterization and biological testing. The polarity and structural complexity of thiazole derivatives can present chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: My thiazole derivative is highly polar and shows poor retention and peak shape on reversed-phase HPLC. What can I do?

A1: This is a common issue. Here are several strategies to improve separation:

  • Use a Polar-Embedded Column: Columns with polar-embedded stationary phases (e.g., C18 with amide or carbamate groups) provide better retention and peak shape for polar analytes.

  • Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that are not retained in reversed-phase. It uses a high organic mobile phase with a small amount of aqueous solvent.

  • Use Ion-Pairing Reagents: If your compound is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases) to the mobile phase can improve retention and peak shape.

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of your compound, significantly impacting its retention on the column.

Q2: I am struggling to find a suitable solvent system for flash chromatography purification of my product.

A2: A systematic approach to methods development is key.

  • TLC First: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems. Start with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).

  • Adjust Polarity: If the compound remains at the baseline, increase the polarity by adding methanol or switching to a more polar system like dichloromethane/methanol.

  • Consider Additives: If streaking is observed, it may indicate that your compound is acidic or basic. Adding a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the solvent system can dramatically improve peak shape.

Experimental Protocol

Protocol: Method Development for HPLC Analysis of a Novel Thiazole Derivative

  • Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a fast screening gradient (e.g., 5% to 95% B in 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at a wavelength where the compound has maximum absorbance (determine via UV scan).

  • Evaluation:

    • Assess retention time. If it is too short (eluting near the void volume), the compound is too polar for the current conditions.

    • Examine peak shape. Tailing or fronting indicates secondary interactions.

  • Optimization Workflow:

    • If Retention is Poor: Switch to a polar-embedded or HILIC column.

    • If Peak Shape is Poor: Adjust the mobile phase pH or add an ion-pairing reagent.

    • If Resolution is Insufficient: Optimize the gradient. Decrease the slope of the gradient around the elution time of your compound of interest to improve separation from nearby impurities.

HPLC_Workflow Start Start: HPLC Method Development Screen 1. Run Fast Screening Gradient on C18 Start->Screen Evaluate 2. Evaluate Retention & Peak Shape Screen->Evaluate Good 3a. Good Result: Optimize Gradient Evaluate->Good Good PoorRetention 3b. Poor Retention: Switch to HILIC or Polar-Embedded Column Evaluate->PoorRetention Poor Retention PoorShape 3c. Poor Peak Shape: Adjust Mobile Phase pH or Add Ion-Pair Reagent Evaluate->PoorShape Poor Shape Finalize 4. Finalize & Validate Method Good->Finalize PoorRetention->Screen Re-screen PoorShape->Screen Re-screen

Caption: Workflow for HPLC method development for thiazole derivatives.
Section 4: Solubility and Stability

Many complex heterocyclic compounds, including thiazole derivatives, suffer from poor aqueous solubility and may exhibit stability issues, complicating both characterization and downstream applications.

Frequently Asked Questions (FAQs)

Q1: My thiazole derivative has very low solubility in common analytical solvents (e.g., CDCl3, DMSO-d6). How can I obtain a good quality NMR spectrum?

A1: Low solubility is a significant hurdle.

  • Use More Solubilizing NMR Solvents: Try solvents like trifluoroacetic acid (TFA-d) or formic acid, which can protonate basic sites and improve solubility. However, be aware that these will significantly alter chemical shifts.

  • Increase Temperature: Gently warming the NMR tube can sometimes be sufficient to dissolve the compound.

  • Salt Formation: If your compound has a basic nitrogen, you can form a salt (e.g., HCl or fumarate salt) which may have much higher solubility in solvents like D2O or methanol-d4.[9]

  • Solid-State NMR: If all else fails, solid-state NMR (ssNMR) is a powerful technique that can provide structural information without dissolving the sample.

Q2: My compound appears to be degrading upon exposure to light or air. Is this common for thiazoles?

A2: Yes, some thiazole derivatives can be susceptible to degradation. Photodegradation, in particular, has been observed.[10] The mechanism can involve a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges.[10]

  • Storage: Always store sensitive thiazole compounds in amber vials, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if they are prone to oxidation.

  • Handling: Prepare solutions fresh and minimize their exposure to ambient light and air during experiments.

  • Stability Studies: If the compound is intended for drug development, a formal stability study under stressed conditions (light, heat, humidity) is crucial to identify potential degradation products.[9]

References

Technical Support Center: HPLC Analysis of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of thiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and to troubleshoot common issues encountered during analysis.

Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format.

Problem: My thiazole compound peak is tailing significantly.

What is causing this? Peak tailing for thiazole compounds, which are often basic, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of basic functional groups (like the nitrogen in the thiazole ring) with acidic residual silanol groups on the surface of silica-based columns.[1][2] Other potential causes include column overload, column degradation, or extra-column dead volume.[3][4]

How can I fix it?

  • Modify the Mobile Phase:

    • Lower the pH: Operate at a lower pH (e.g., 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic analyte.[1][5] Note that standard silica columns should not be used below pH 3 to avoid silica dissolution.[1]

    • Add a Competing Base: Introduce a small amount of an amine modifier, like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA), to the mobile phase. These agents compete for the active silanol sites.[4]

  • Select an Appropriate Column:

    • Use a modern, high-purity, base-deactivated, or end-capped column. These columns have fewer accessible silanol groups.[2]

    • Consider columns with polar-embedded phases or charged surface hybrid (CSH) technology, which are designed to improve peak shape for basic compounds.[4]

  • Check for Overload:

    • Dilute your sample or reduce the injection volume.[4] Tailing that worsens with higher concentrations is a classic sign of mass overload.[4]

  • Evaluate System and Column Health:

    • If tailing appears suddenly, the column may be degraded or have a void.[3][4] Try flushing the column with a strong solvent or replacing it if performance doesn't improve.[1][4]

    • Minimize extra-column volume by using shorter, narrower internal diameter tubing.[2][6]

G problem Problem: Peak Tailing (Tf > 1.2) cause1 Possible Cause 1: Secondary Silanol Interactions problem->cause1 cause2 Possible Cause 2: Column Overload problem->cause2 cause3 Possible Cause 3: Column/System Issues problem->cause3 solution1a Solution: Lower Mobile Phase pH (2.5-3.5) cause1->solution1a solution1b Solution: Use Base-Deactivated/ End-capped Column cause1->solution1b solution1c Solution: Add Competing Base (TFA/TEA) cause1->solution1c solution2 Solution: Dilute Sample or Reduce Injection Volume cause2->solution2 solution3 Solution: Flush/Replace Column, Check for Dead Volume cause3->solution3

Troubleshooting workflow for peak tailing.
Problem: I'm not getting enough resolution between two thiazole peaks.

What is causing this? Poor resolution (Rs < 1.5) means the peaks are not sufficiently separated. This can be due to insufficient column efficiency (broad peaks), poor selectivity (peaks are too close), or inadequate retention.[7][8]

How can I improve it? Resolution is governed by efficiency (N), selectivity (α), and retention factor (k).[7]

  • Increase Efficiency (N):

    • Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column.[7][9]

    • Lower the flow rate to find the optimal balance between speed and efficiency.[8][10]

  • Improve Selectivity (α): This is the most powerful way to improve resolution.[7]

    • Change Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH. Changing the pH can alter the ionization state of thiazole derivatives, significantly impacting their retention and selectivity.[8][9]

    • Change Stationary Phase: Switch to a column with different chemistry (e.g., from a C18 to a Phenyl or Cyano column) to introduce different interaction mechanisms like π-π interactions.[9]

  • Optimize Retention Factor (k):

    • Increase retention by decreasing the amount of organic solvent in the mobile phase.[7][8] An ideal k value is typically between 2 and 10.[6]

Problem: My retention times are shifting from run to run.

What is causing this? Inconsistent retention times can be caused by several factors, including an unequilibrated column, changes in mobile phase composition, temperature fluctuations, or pump issues.[11][12]

How can I fix it?

  • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, typically 5-10 column volumes.[3]

  • Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly degassed to prevent bubble formation.[13] If using a gradient, ensure the pump's mixing performance is accurate.[11]

  • Control Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention.[10][13]

  • Check Pump Performance: Verify that the pump is delivering a consistent and accurate flow rate.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC method for thiazole compounds? A typical starting point for a reverse-phase method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water.[14][15] An acid modifier like 0.1% formic acid or phosphoric acid is often added to the aqueous portion to control the ionization of the thiazole compounds and improve peak shape.[16] A gradient elution from a lower to a higher percentage of the organic solvent is often a good starting strategy for a sample with multiple components.

Q2: Which type of column is best for analyzing thiazole derivatives? The most common choice is a C18 column due to its versatility and hydrophobic nature.[17] However, for basic thiazole compounds that exhibit peak tailing, a base-deactivated C18 column or a column with a different stationary phase (e.g., polar-embedded or phenyl) may provide better peak symmetry and selectivity.[4][9]

Q3: My baseline is noisy or drifting. What should I do? Baseline issues can stem from several sources.[13]

  • Noise: Often caused by air bubbles in the system, a failing detector lamp, or pump pulsations.[13] Ensure the mobile phase is thoroughly degassed and prime the pump.[13]

  • Drift: Commonly caused by temperature fluctuations or a column that is not fully equilibrated.[13] Using a column oven and allowing for adequate equilibration time can resolve this.[13] Contamination in the mobile phase or column bleed can also cause drift.[13]

Q4: What detection wavelength should I use for thiazole compounds? Thiazole derivatives typically possess a chromophore that absorbs UV light. The optimal wavelength depends on the specific structure of the analyte. A common starting point is to run a UV scan of your standard using a diode array detector (DAD) or spectrophotometer to find the wavelength of maximum absorbance (λmax). Wavelengths between 230 nm and 350 nm have been successfully used for various thiazole derivatives.[14][17]

Experimental Protocol: General RP-HPLC Method

This protocol provides a detailed methodology for the analysis of a hypothetical mixture of two thiazole derivatives (Thiazole A and Thiazole B).

1. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas as above.

2. Standard & Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each thiazole reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the diluent.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve an expected concentration of approximately 10 µg/mL. Centrifuge at 10,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm syringe filter before injection.

3. HPLC Instrument Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of A and B (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 20 minutes

4. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.03070
15.03070
15.17030
20.07030

Data Presentation: Method Optimization

The following table illustrates the effect of changing the mobile phase composition on the retention time (t_R), resolution (Rs), and tailing factor (Tf) for two hypothetical thiazole compounds.

Table 1: Effect of % Acetonitrile on Chromatographic Parameters

MethodMobile Phase (ACN:Water with 0.1% FA)t_R Thiazole A (min)t_R Thiazole B (min)Resolution (Rs)Tf Thiazole ATf Thiazole B
1 (Isocratic)40:605.25.91.31.81.9
2 (Isocratic)50:503.84.21.11.61.7
3 (Isocratic)60:402.52.70.81.41.5
4 (Gradient)30% to 70% ACN8.19.52.51.21.3

As shown, an isocratic method with higher acetonitrile content (Methods 2 & 3) results in shorter run times but poorer resolution. The gradient method (Method 4) provides the best separation (Rs ≥ 1.5) and improved peak shape (Tf closer to 1.0).

G cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytes & Matrix select_col Select Column (e.g., C18) start->select_col scout Scouting Run (Broad Gradient) opt_grad Optimize Gradient (Slope & Range) scout->opt_grad select_mp Select Mobile Phase (ACN/Water/Acid) select_col->select_mp select_mp->scout opt_params Fine-Tune Parameters (pH, Temp, Flow Rate) opt_grad->opt_params check_ss Check System Suitability (Rs, Tf, Plate Count) opt_params->check_ss check_ss->opt_params Criteria Not Met validate Method Validation (ICH Guidelines) check_ss->validate Criteria Met final Final Method validate->final

HPLC method development and optimization workflow.

References

Technical Support Center: Enhancing the Biological Activity of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiazole-based compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and biological evaluation of thiazole derivatives.

Question: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can stem from several factors.[1][2] One primary reason can be the reactivity of the starting materials, specifically the α-haloketone and the thioamide.[2] Side reactions, improper reaction conditions (temperature, solvent, and pH), and purification difficulties can also contribute to reduced yields.

Troubleshooting Steps:

  • Reactivity of Starting Materials: Ensure the α-haloketone is sufficiently reactive. If the reaction is sluggish, consider using a more reactive α-bromoketone instead of an α-chloroketone. For thioamides, ensure they are pure and dry.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Ethanol is commonly used, often with a catalytic amount of acetic acid to facilitate the reaction.[3] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[4]

    • Temperature: The reaction may require heating. Monitor the temperature closely, as excessive heat can lead to decomposition and side product formation.

    • pH Control: The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH is often optimal for the cyclization step.

  • Purification: Impurities in the starting materials or side products formed during the reaction can complicate purification and lower the isolated yield. Recrystallization or column chromatography are common purification methods. Ensure the chosen solvent system for purification is appropriate for your specific compound.

Question: I am observing poor solubility of my thiazole-based compound in aqueous media for biological assays. How can I address this?

Answer: Poor aqueous solubility is a common challenge in drug development, and thiazole derivatives can sometimes exhibit this property due to their often aromatic and rigid structures. This can lead to inaccurate results in biological assays.

Strategies to Improve Solubility:

  • Salt Formation: If your compound has a basic nitrogen atom (e.g., an amino group), converting it to a salt (e.g., hydrochloride salt) can significantly enhance aqueous solubility.

  • Prodrug Approach: A prodrug strategy can be employed where a more soluble moiety is attached to the parent compound. This moiety is then cleaved in vivo to release the active drug.

  • Formulation with Excipients: Using solubilizing agents or excipients such as cyclodextrins, surfactants (e.g., Tween 80), or co-solvents (e.g., DMSO, ethanol) in your assay medium can help to increase the solubility of the compound. However, it is crucial to run appropriate vehicle controls to ensure these excipients do not interfere with the assay.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups (e.g., hydroxyl, carboxyl) to the thiazole scaffold to improve its physicochemical properties, including solubility.[5]

Question: The biological activity of my synthesized thiazole derivatives is inconsistent across different batches. What could be the reason?

Answer: Inconsistent biological activity can be a frustrating issue. The root cause often lies in the purity and characterization of the synthesized compounds.

Potential Causes and Solutions:

  • Purity: Even small amounts of highly active impurities can lead to skewed results. It is essential to ensure the purity of each batch using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isomerization: Depending on the substituents, your thiazole derivative might exist as different isomers (e.g., tautomers, stereoisomers) with varying biological activities. Characterize the isomeric composition of each batch.

  • Stability: The compound may be degrading over time or under certain storage conditions (e.g., exposure to light, air, or moisture). Assess the stability of your compound under your experimental conditions.

  • Assay Variability: The inconsistency might not be with the compound but with the biological assay itself. Ensure that the assay is robust and reproducible by including appropriate positive and negative controls in every experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of the biological activity of thiazole-based compounds.

Question: What are the key structural features of thiazole compounds that I should focus on to enhance their biological activity?

Answer: Structure-activity relationship (SAR) studies are crucial for guiding the optimization of thiazole-based compounds.[6][7][8] The biological activity is significantly influenced by the nature and position of substituents on the thiazole ring.[5] Generally, substitutions at the C2, C4, and C5 positions of the thiazole ring are the most explored for modulating activity.[9][10]

  • Position C2: This position is often substituted with amino, substituted amino, or other heterocyclic rings. The nature of the substituent here can greatly influence the compound's interaction with biological targets.

  • Position C4: Aryl groups are common substituents at this position. The substitution pattern on this aryl ring (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and steric bulk of the molecule, impacting its binding affinity.[11]

  • Position C5: Modifications at this position can also lead to significant changes in biological activity. For example, the introduction of acyl groups has been shown to be favorable for antibacterial activity in some cases.[6]

Question: How can I use molecular hybridization to improve the potency of my thiazole derivatives?

Answer: Molecular hybridization is a strategy where two or more pharmacophores (bioactive moieties) are combined into a single molecule to create a new hybrid compound with potentially enhanced activity or a dual mode of action.[12] For thiazole-based compounds, this could involve linking the thiazole scaffold to other known bioactive heterocyclic rings like pyrazole, imidazole, or coumarin.[6][13] This approach aims to leverage the therapeutic advantages of each component, potentially leading to synergistic effects and overcoming drug resistance.[12]

Question: What are some common biological targets for thiazole-based compounds?

Answer: Thiazole derivatives have been shown to interact with a wide range of biological targets, which accounts for their diverse pharmacological activities.[3][14] Some of the key targets include:

  • Enzymes: Thiazole-containing compounds have been developed as inhibitors of various enzymes, including kinases (e.g., VEGFR-2, EGFR), topoisomerase IV, and superoxide dismutase (SOD).[6][15][16]

  • Receptors: Some thiazole derivatives act as antagonists for receptors like the histamine H1 receptor.[8]

  • Microtubules: Certain thiazole compounds exhibit anticancer activity by inhibiting microtubule polymerization.[14]

  • DNA: Some derivatives can interact with DNA, for example, by acting as DNA gyrase inhibitors, which is a key target in bacteria.[10]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected thiazole derivatives from the literature.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[16]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[16]
87a HeLa (Cervical)3.48 ± 0.14--[11]
91a HeLa (Cervical)0.86--[11]
91b HeLa (Cervical)0.95--[11]
11d Panel of 4 cancer cell linesGI50 = 30 nMErlotinibGI50 = 33 nM[10]
11f Panel of 4 cancer cell linesGI50 = 27 nMErlotinibGI50 = 33 nM[10]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
57-60 P. aeruginosa15.625–31.25Amoxicillin>500[6]
7 MRSA, VISA, VRSA strains0.7-2.8Vancomycin0.7->190.2[3]
18 MRSA0.4Vancomycin-[3]
19 MRSA0.78Vancomycin-[3]
40 S. aureus3.125Chloramphenicol3.125[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of thiazole-based compounds.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-amino-4-arylthiazole derivatives.

Materials:

  • Appropriate α-bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Stirring hotplate

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the α-bromoacetophenone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines.[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Thiazole-based compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thiazole-based compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the development of thiazole-based compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Hantzsch Thiazole Synthesis purification Purification (Chromatography/Recrystallization) start->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization solubility Solubility Assessment characterization->solubility in_vitro In Vitro Assays (e.g., MTT, Antimicrobial) solubility->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Compound Optimization sar->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A generalized experimental workflow for the development of thiazole-based compounds.

signaling_pathway receptor Growth Factor Receptor (e.g., EGFR/VEGFR-2) pi3k PI3K receptor->pi3k thiazole Thiazole-Based Inhibitor thiazole->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: A simplified signaling pathway inhibited by a thiazole-based compound.

References

Technical Support Center: Strategies to Reduce the Toxicity of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted thiazoles. The information is designed to help you address specific issues related to compound toxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: My new thiazole-containing compound shows high cytotoxicity in preliminary screens. What are the likely mechanisms?

A1: The primary mechanism of toxicity for many thiazole derivatives is metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] This process can generate reactive metabolites, such as epoxides and S-oxides, which are highly electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[1][2] The 2-aminothiazole group, in particular, has been identified as a potential toxicophore due to its susceptibility to metabolic activation.

Q2: How do different substituents on the thiazole ring influence toxicity?

A2: Substituents can significantly impact the metabolic fate and toxicity of a thiazole-containing compound. For example:

  • Electron-donating groups can increase the electron density of the thiazole ring, potentially making it more susceptible to oxidation by CYP enzymes.

  • Electron-withdrawing groups , in some cases, have been shown to reduce toxicity.[3]

  • Steric hindrance near the sites of metabolic activation can block the interaction with CYP enzymes and reduce the formation of reactive metabolites.

  • Polar substituents at the 2 or 3 position of the ring system have been found to be less acutely toxic while maintaining anti-inflammatory activity.

A thorough structure-activity relationship (SAR) study is crucial to understand the effect of substituents on the toxicity of your specific compound series.[4]

Q3: I suspect metabolic activation is causing the toxicity of my compound. How can I confirm this experimentally?

A3: To confirm the role of metabolic activation, you can perform an in vitro reactive metabolite trapping study. This experiment involves incubating your compound with liver microsomes (which contain CYP enzymes) in the presence of a trapping agent, such as glutathione (GSH). If your compound is converted to a reactive metabolite, it will form a stable adduct with GSH that can be detected by LC-MS/MS. The presence of a GSH adduct is strong evidence of reactive metabolite formation.

Q4: What are the primary strategies to reduce the toxicity of my thiazole compound?

A4: There are several strategies you can employ:

  • Structural Modification: Introduce substituents that block or attenuate metabolic activation. This could involve adding bulky groups near the sites of metabolism or replacing electron-donating groups with electron-withdrawing ones.

  • Bioisosteric Replacement: Replace the thiazole ring with a different heterocycle that has similar physicochemical properties but is less prone to metabolic activation. Common bioisosteres for thiazole include oxazole, isoxazole, pyrazole, and 1,2,4-thiadiazole.

  • Scaffold Hopping: This involves more significant changes to the core structure of the molecule to identify new chemotypes with improved safety profiles while retaining the desired pharmacological activity.[1]

Q5: Are there any computational tools that can help predict the toxicity of my thiazole derivatives?

A5: Yes, computational approaches can be valuable in predicting potential toxicity. Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to correlate the structural features of your compounds with their observed toxicity.[5][6][7][8] These models can help prioritize the synthesis of compounds with a lower predicted risk of toxicity. Additionally, molecular docking studies can be used to predict how your compounds will interact with the active sites of CYP enzymes, providing insights into their potential for metabolic activation.[1][2]

Troubleshooting Guides

Issue: Unexpectedly high cytotoxicity observed in a cell-based assay (e.g., MTT assay).

Possible Cause Troubleshooting Step
Metabolic activation by cellular enzymes 1. Perform a reactive metabolite trapping study with liver microsomes to check for the formation of GSH adducts. 2. If positive, consider structural modifications to block metabolism or bioisosteric replacement of the thiazole ring.
Off-target effects 1. Screen the compound against a panel of off-target proteins to identify potential unintended interactions. 2. If off-target activity is identified, use SAR to modify the compound to improve selectivity.
Mitochondrial dysfunction 1. Assess the effect of the compound on mitochondrial membrane potential and oxygen consumption rate.[9][10] 2. If mitochondrial toxicity is confirmed, consider modifications to improve mitochondrial safety.
Compound precipitation or aggregation in media 1. Visually inspect the culture wells for any signs of precipitation. 2. Measure the solubility of the compound in the assay media. 3. If solubility is an issue, consider using a different formulation or modifying the compound to improve its solubility.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Substituted Thiazole Derivatives

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 4)Cell LineIC50 (µM)Reference
Compound A 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl4-cyanophenylA54912.0 ± 1.73[11]
Compound B 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl4-cyanophenylC63.83 ± 0.76[11]
Compound C 2-((4-hydroxyphenyl)methylene)hydrazinyl4-hydroxyphenylC65.83 ± 0.76[11]
Compound D Thiazole-thiophene hybrid-MCF-714.6 ± 0.8[12][13]
Compound E Thiazole-thiophene hybrid-MCF-728.3 ± 1.5[12][13]
Cisplatin --MCF-713.6 ± 0.9[12][13]

Table 2: Energy Barriers for Metabolic Activation of Thiazole and Aminothiazole

Metabolic PathwayThiazole (TZ) Energy Barrier (kcal/mol)Aminothiazole (ATZ) Energy Barrier (kcal/mol)Reference
Epoxidation13.63~11.13[1]
S-oxidation14.56Not Reported[1]
N-oxidation17.90Not Reported[1]
Oxaziridine formation20.20Not Reported[1]

A lower energy barrier indicates that the metabolic reaction is more likely to occur.

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cytotoxicity

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic potential of your substituted thiazole compounds.[14][15]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Substituted thiazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your thiazole compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Reactive Metabolite Trapping with Glutathione (GSH)

This protocol provides a general framework for detecting the formation of reactive metabolites from thiazole compounds using human liver microsomes.[16][17][18][19]

Materials:

  • Human liver microsomes (HLMs)

  • Substituted thiazole compound

  • NADPH regenerating system (or NADPH)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and your thiazole compound. Prepare a control reaction without the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specific time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile with 0.1% formic acid.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS. Look for the predicted mass of the GSH adduct of your compound and its potential metabolites. The presence of a peak corresponding to the GSH adduct confirms the formation of a reactive metabolite.

Mandatory Visualizations

Signaling and Metabolic Pathways

metabolic_activation cluster_0 Metabolic Activation of Thiazole Thiazole_Compound Substituted Thiazole CYP450 CYP450 Enzymes Thiazole_Compound->CYP450 Oxidation Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) CYP450->Reactive_Metabolite Macromolecule Cellular Macromolecule (Protein, DNA) Reactive_Metabolite->Macromolecule Covalent Binding Adduct_Formation Covalent Adduct Macromolecule->Adduct_Formation Toxicity Cellular Toxicity Adduct_Formation->Toxicity

Caption: Metabolic activation pathway of substituted thiazoles leading to toxicity.

pi3k_akt_pathway cluster_1 PI3K/Akt Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Thiazole_Inhibitor Thiazole-Based Akt Inhibitor Thiazole_Inhibitor->Akt inhibits Apoptosis Apoptosis Downstream->Apoptosis inhibition of

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole-based inhibitor.[11]

References

Validation & Comparative

A Comparative Analysis of the Antiparasitic Efficacy of 4-(4-Chlorophenyl)thiazole Derivatives and Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the demonstrated in vitro efficacy of a series of 4-(4-chlorophenyl)thiazole derivatives against the protozoan parasites Leishmania amazonensis and Trypanosoma cruzi. The performance of these compounds is contrasted with established antiparasitic drugs. Due to the limited availability of public data on the specific compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole, this guide focuses on the broader class of 4-(4-chlorophenyl)thiazole derivatives. It is crucial to note that the presented efficacy data for this class may not be representative of the specific title compound.

Efficacy Against Leishmania amazonensis

Leishmania amazonensis is a causative agent of cutaneous and diffuse cutaneous leishmaniasis. The in vitro leishmanicidal activity of a series of eight 4-(4-chlorophenyl)thiazole compounds was evaluated against both the promastigote and amastigote forms of the parasite.[1][2][3][4]

Table 1: Comparative in vitro Efficacy against Leishmania amazonensis

Compound/DrugParasite StageIC50 (µM)Reference
4-(4-Chlorophenyl)thiazole DerivativesPromastigote19.86 - 200[1][2][3][4]
4-(4-Chlorophenyl)thiazole DerivativesAmastigote101 - >200[1][2][3][4]
Amphotericin BPromastigote~0.04 - 0.2Not explicitly found for L. amazonensis in searches
MiltefosinePromastigote~5.0 - 15.0Not explicitly found for L. amazonensis in searches

Note: The IC50 values for the 4-(4-chlorophenyl)thiazole derivatives represent a range observed for a series of eight different compounds and not a single entity.[1][2][3][4] The IC50 values for the standard drugs are approximate ranges reported in the literature and may vary depending on the specific strain and assay conditions.

Efficacy Against Trypanosoma cruzi

Trypanosoma cruzi is the etiologic agent of Chagas disease. The same series of eight 4-(4-chlorophenyl)thiazole compounds was also assessed for its trypanocidal activity against the trypomastigote and amastigote forms of the parasite.[1][2][3][4]

Table 2: Comparative in vitro Efficacy against Trypanosoma cruzi

Compound/DrugParasite StageIC50 (µM)Reference
4-(4-Chlorophenyl)thiazole DerivativesTrypomastigote1.67 - 100[1][2][3][4]
4-(4-Chlorophenyl)thiazole DerivativesAmastigote1.96 - >200[1][2][3][4]
BenznidazoleTrypomastigote~3.0 - 10.0Not explicitly found for the same strain in searches
NifurtimoxTrypomastigote~1.0 - 5.0Not explicitly found for the same strain in searches

Note: The IC50 values for the 4-(4-chlorophenyl)thiazole derivatives represent a range observed for a series of eight different compounds.[1][2][3][4] The IC50 values for the standard drugs are approximate ranges from the literature and can vary based on the specific T. cruzi strain and experimental setup.

Experimental Protocols

The following are generalized protocols for the in vitro antiparasitic assays based on standard methodologies.

In Vitro Leishmanicidal Activity Assay
  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum (FBS) at 26°C.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Promastigote Susceptibility Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compounds are added to the wells, and the plates are incubated for 72 hours at 26°C.

  • Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay. The absorbance is measured, and the percentage of inhibition is calculated relative to untreated control wells.

  • Amastigote Susceptibility Assay: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, the extracellular parasites are removed. The infected macrophages are then treated with serial dilutions of the compounds for 72 hours.

  • Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by a quantitative method like a β-galactosidase reporter assay.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

In Vitro Trypanocidal Activity Assay
  • Parasite Culture: Epimastigotes of Trypanosoma cruzi are grown in a suitable liquid medium (e.g., Liver Infusion Tryptose) at 28°C. Trypomastigotes are obtained from the supernatant of infected mammalian cell cultures.

  • Compound Preparation: Test compounds are prepared as described for the leishmanicidal assay.

  • Trypomastigote Susceptibility Assay: Trypomastigotes are incubated with serial dilutions of the test compounds in 96-well plates for 24 hours at 37°C.

  • Viability Assessment: The motility and viability of the trypomastigotes are assessed by light microscopy. The number of live parasites is counted, and the percentage of lysis is determined.

  • Amastigote Susceptibility Assay: Mammalian cells (e.g., L929 fibroblasts) are infected with trypomastigotes. After infection, the extracellular parasites are removed, and the cells are treated with the test compounds for 48-72 hours.

  • Quantification: The number of intracellular amastigotes is quantified by microscopy after staining or using a reporter gene assay.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves.

Visualizations

Experimental Workflow

experimental_workflow cluster_leishmania Leishmania amazonensis Assay cluster_trypanosoma Trypanosoma cruzi Assay L_prom_culture Promastigote Culture L_amast_infection Macrophage Infection & Amastigote Differentiation L_prom_culture->L_amast_infection L_prom_treatment Promastigote Treatment (72h) L_prom_culture->L_prom_treatment L_amast_treatment Amastigote Treatment (72h) L_amast_infection->L_amast_treatment L_compound_prep Compound Dilution L_compound_prep->L_prom_treatment L_compound_prep->L_amast_treatment L_prom_viability Viability Assay (MTT) L_prom_treatment->L_prom_viability L_amast_quant Amastigote Quantification L_amast_treatment->L_amast_quant L_ic50_calc IC50 Calculation L_prom_viability->L_ic50_calc L_amast_quant->L_ic50_calc T_trypo_culture Trypomastigote Culture T_amast_infection Cell Infection & Amastigote Differentiation T_trypo_culture->T_amast_infection T_trypo_treatment Trypomastigote Treatment (24h) T_trypo_culture->T_trypo_treatment T_amast_treatment Amastigote Treatment (48-72h) T_amast_infection->T_amast_treatment T_compound_prep Compound Dilution T_compound_prep->T_trypo_treatment T_compound_prep->T_amast_treatment T_trypo_viability Viability Assay (Microscopy) T_trypo_treatment->T_trypo_viability T_amast_quant Amastigote Quantification T_amast_treatment->T_amast_quant T_ic50_calc IC50 Calculation T_trypo_viability->T_ic50_calc T_amast_quant->T_ic50_calc

Caption: In Vitro Antiparasitic Screening Workflow.

Proposed Signaling Pathway

The precise mechanism of action for 4-(4-chlorophenyl)thiazole derivatives is not fully elucidated; however, studies on similar thiazole-containing compounds suggest the induction of apoptosis and oxidative stress in target cells.[5][6]

signaling_pathway cluster_cell Parasite Cell thiazole 4-(4-Chlorophenyl)thiazole Derivative ros Increased ROS Production thiazole->ros mito_dys Mitochondrial Dysfunction thiazole->mito_dys ros->mito_dys caspase_act Caspase Activation mito_dys->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Hypothetical Apoptotic Pathway.

Conclusion

The available data suggests that the class of 4-(4-chlorophenyl)thiazole derivatives possesses promising in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. While a direct comparison with standard drugs is challenging due to variations in experimental conditions, some derivatives within this class exhibit IC50 values in the low micromolar range, warranting further investigation. The likely mechanism of action involves the induction of oxidative stress and apoptosis within the parasites. It is imperative that future studies focus on elucidating the specific efficacy and mechanism of action of this compound to fully assess its therapeutic potential.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Arylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 4-arylthiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-arylthiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how molecular modifications influence biological efficacy and guide future drug design efforts.

The thiazole ring and its derivatives have garnered significant attention due to their presence in numerous clinically approved drugs and biologically active compounds.[1][2] The versatility of the 4-arylthiazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of potent agents with activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][4][5]

Comparative Anticancer Activity of 4-Arylthiazole Derivatives

A significant area of investigation for 4-arylthiazole derivatives has been their potential as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[6]

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cell lines.[6] The SAR studies revealed that modifications of the "A", "B", and "C" rings, as well as the linker, significantly impacted their potency.[6] For instance, the transition from a saturated thiazolidine ring to an unsaturated thiazole ring, in some cases, led to a loss of cytotoxicity, highlighting the critical role of the thiazole core's electronic and conformational properties.[6]

CompoundModificationCell LineIC50 (µM)Reference
ATCAA-1 derivative2-aryl-thiazolidine-4-carboxylic acid amideProstate Cancer0.7 - 1.0[6]
ATCAA-1 derivative2-aryl-thiazolidine-4-carboxylic acid amideMelanoma1.8 - 2.6[6]
Thiazoline enantiomers 4a/4bUnsaturated thiazoline ringProstate & Melanoma3.4 - 38.3[6]
Compound 4c2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast Cancer)2.57 ± 0.16[7]
Compound 4c2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver Cancer)7.26 ± 0.44[7]
Staurosporine (Standard)-MCF-7 (Breast Cancer)6.77 ± 0.41[7]
Staurosporine (Standard)-HepG2 (Liver Cancer)8.4 ± 0.51[7]

Key SAR Observations for Anticancer Activity:

  • The nature of the substituent on the aryl ring at the 4-position of the thiazole is crucial for activity.

  • The presence of specific functional groups, such as methoxy groups, can enhance antiproliferative effects.[6]

  • The linker connecting the aryl and thiazole rings influences the overall conformation and binding affinity of the molecule to its biological target.[6]

  • In some series, the introduction of a hydrazinylidene moiety at the 2-position of the thiazole ring resulted in potent cytotoxic activity.[7]

Comparative Antimicrobial Activity of 4-Arylthiazole Derivatives

The emergence of drug-resistant microbial strains has necessitated the discovery of novel antimicrobial agents. 4-Arylthiazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][8][9]

A study on 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives identified several compounds with good activity against Proteus mirabilis.[8] Another series of 2-arylidenehydrazinyl-4-arylthiazole analogues demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] For instance, compound 3g was a potent inhibitor of E. coli and K. pneumonia, while compound 3i effectively inhibited E. faecalis.[9][10]

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 3gE. coliNot specified, potent inhibition[9][10]
Compound 3gK. pneumoniaNot specified, potent inhibition[9][10]
Compound 3iE. faecalisNot specified, potent inhibition[9][10]
Compound 3nS. typhiNot specified, potent inhibition[9]
Compound 3nE. faecalisNot specified, potent inhibition[9]
Compound 3cE. coliNot specified, potent inhibition[9]
Compound 3cC. sakazakiiNot specified, potent inhibition[9]
Compound 3 (heteroaryl thiazole)Various Bacteria0.23 - 0.7[5]
Compound 9 (heteroaryl thiazole)Various Fungi0.06 - 0.23[5]

Key SAR Observations for Antimicrobial Activity:

  • The substitution pattern on the aryl rings at both the 2- and 4-positions of the thiazole core plays a critical role in determining the antimicrobial spectrum and potency.[8][9]

  • The presence of electron-withdrawing or electron-donating groups on the aryl rings can significantly modulate the activity.

  • Hybrid molecules incorporating other heterocyclic rings, such as pyrazole, with the 4-arylthiazole scaffold have shown promising antimicrobial activities.[8]

Comparative Anti-inflammatory Activity of 4-Arylthiazole Derivatives

Chronic inflammation is implicated in a variety of diseases, and 4-arylthiazole derivatives have been explored as potential anti-inflammatory agents.[4][11][12] Their mechanisms of action often involve the inhibition of key inflammatory enzymes and signaling pathways.

One study focused on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes.[11] Another investigation into 4,5-dihydropyrazole-thiazole derivatives revealed their ability to suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) by blocking the MAPKs signaling pathway.[4][12]

CompoundTarget/AssayIC50/EffectReference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-Lipoxygenase (5-LOX)Potent inhibitor[11]
Compound E26NO release in LPS-induced RAW264.7 cellsMore potent than indomethacin and dexamethasone[4][12]

Key SAR Observations for Anti-inflammatory Activity:

  • The nature of the amine substituent at the 2-position of the thiazole ring is important for 5-LOX inhibition.[11]

  • For the dihydropyrazole-thiazole series, the substituents on the phenyl rings of the dihydropyrazole moiety significantly influenced the inhibitory activity against NO release.[4]

  • The combination of the thiazole ring with other heterocyclic systems, like dihydropyrazole, can lead to potent anti-inflammatory agents with multimodal mechanisms of action.[4]

Experimental Protocols

Anticancer Activity - MTT Assay

The in vitro cytotoxic activity of the synthesized thiazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine) and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[7]

Antimicrobial Activity - Broth Microdilution Method (for MIC determination)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[5]

  • Preparation of Inoculum: Bacterial or fungal strains are grown in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).[4][12]

  • Cell Culture: RAW264.7 cells are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 540 nm).

  • Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Visualizing Key Processes

To better understand the logical flow of a structure-activity relationship study and a relevant biological pathway, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization start Design of 4-Arylthiazole Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening In vitro Biological Assays (Anticancer, Antimicrobial, etc.) purification->screening data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis sar_establishment Establish Structure-Activity Relationship data_analysis->sar_establishment lead_identification Identification of Lead Compounds sar_establishment->lead_identification optimization Further Molecular Modification lead_identification->optimization in_vivo In vivo Studies optimization->in_vivo

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

MAPK_Pathway cluster_mapk MAPK Signaling Cascade cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Arylthiazole 4-Arylthiazole Derivative Arylthiazole->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryMediators Pro-inflammatory Cytokines & Mediators (TNF-α, IL-1β, iNOS, COX-2) TranscriptionFactors->InflammatoryMediators

Caption: Inhibition of the MAPK signaling pathway by 4-arylthiazole derivatives.thiazole derivatives.

References

Validating the Molecular Target of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Guide to Experimental Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically approved drug is fraught with challenges. A critical, and often decisive, step in this process is the unambiguous identification and validation of the drug's molecular target. This guide provides a comparative overview of experimental strategies to elucidate and confirm the molecular target of 4-(4-Chlorophenyl)-2,5-dimethylthiazole, a compound belonging to the versatile thiazole class of heterocycles known for a range of biological activities, including potential anticancer effects.[1]

While the precise molecular target of this compound is not yet established, this guide outlines a systematic, multi-faceted approach for its discovery and validation. We will compare key experimental methodologies, present hypothetical data for clarity, and provide detailed protocols for essential experiments.

Phase 1: Target Identification – Generating Actionable Hypotheses

The initial step is to identify a list of potential protein candidates that bind to this compound. Three common, yet distinct, strategies are compared below.

Strategy Principle Primary Output Advantages Limitations
Affinity-Based Proteomics Uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.A list of proteins that physically bind to the compound.Unbiased; identifies direct physical binders.Can generate false positives (non-specific binding); may miss low-affinity interactions.
Phenotypic Screening & Genetic Perturbation Identifies a cellular phenotype (e.g., cell death) caused by the compound, then uses genetic tools (e.g., CRISPR screens) to find genes whose perturbation mimics or reverses the phenotype.A list of genes that are functionally linked to the compound's activity.Identifies functionally relevant targets; powerful for unknown mechanisms.Target may be upstream or downstream of the direct binding partner; can be technically complex.
Computational Modeling Involves docking the 3D structure of the compound into the binding sites of a library of known protein structures (e.g., kinases, GPCRs) to predict binding affinity.A ranked list of potential targets based on predicted binding scores.Rapid and cost-effective for initial hypothesis generation.Predictions require experimental validation; may not be accurate for proteins with unknown structures.

Phase 2: Target Validation – From Hypothesis to Confirmation

Once a primary candidate target (let's hypothetically call it "Kinase X") is identified, rigorous validation is required to confirm it is the true molecular target. This involves using orthogonal methods to demonstrate direct engagement and functional modulation both in vitro and in a cellular context.

Biochemical Validation: Confirming Direct Interaction

Biochemical assays are essential for demonstrating a direct, physical interaction between the compound and the purified target protein in a controlled, cell-free environment.[2][3]

Comparative Data for Biochemical Assays (Hypothetical)

Compound Assay Type Metric Result Interpretation
This compoundKinase Activity AssayIC₅₀85 nMPotent inhibitor of Kinase X activity.
This compoundDifferential Scanning Fluorimetry (DSF)ΔTₘ+5.2 °CDirect binding stabilizes the protein.
Structurally Similar, Inactive AnalogKinase Activity AssayIC₅₀> 50 µMLack of activity suggests specific structural requirements.
Structurally Similar, Inactive AnalogDifferential Scanning Fluorimetry (DSF)ΔTₘ+0.3 °CNo significant binding or stabilization observed.
Experimental Protocol: Kinase Activity Assay

This protocol describes a typical luminescence-based assay to measure the inhibition of a putative target, Kinase X.

Materials:

  • Recombinant purified Kinase X enzyme.

  • Kinase substrate peptide.

  • ATP (Adenosine triphosphate).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • This compound, dissolved in DMSO.

  • 384-well white assay plates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further into the Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add 5 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the Kinase X enzyme and its specific substrate peptide in Assay Buffer.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP at a concentration close to its Km value for Kinase X.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Convert luminescence values to percent inhibition relative to vehicle controls and plot the results against compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Validation: Confirming Target Engagement in a Biological System

Demonstrating that the compound engages its target within the complex environment of a living cell is a crucial validation step.[3]

Comparative Data for Cellular Assays (Hypothetical)

Assay Type Cell Line Metric Result with Compound Interpretation
Cellular Thermal Shift Assay (CETSA)HEK293ΔTₘ of Kinase X+4.8 °CThe compound binds and stabilizes Kinase X in intact cells.[4]
Anti-Proliferation (MTT) AssayHCT116 (Wild-Type)GI₅₀150 nMThe compound potently inhibits the growth of cancer cells expressing Kinase X.
Anti-Proliferation (MTT) AssayHCT116 (Kinase X Knockout)GI₅₀> 50 µMLoss of Kinase X renders cells insensitive to the compound, confirming it is the relevant target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement in intact cells based on ligand-induced thermal stabilization of the target protein.[4]

Materials:

  • Cultured cells (e.g., HEK293).

  • This compound.

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler with a gradient function.

  • Centrifuge capable of >15,000 x g.

  • Reagents for Western Blotting (SDS-PAGE gels, transfer apparatus, antibodies against Kinase X and a loading control).

Procedure:

  • Culture cells to ~80% confluency. Treat one set of cells with the compound at a concentration known to be effective (e.g., 10x GI₅₀) and another set with vehicle (DMSO) for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension from each treatment group into separate PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature point using Western Blotting.

  • Quantify the band intensities and plot the percentage of soluble Kinase X against the temperature for both the vehicle- and compound-treated groups.

  • The shift in the melting curve (Tₘ) between the two groups indicates the degree of thermal stabilization induced by the compound binding to Kinase X.

Visualizing the Validation Workflow and Mechanism

Clear diagrams are essential for communicating complex biological processes and experimental plans.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation phenotypic Phenotypic Screening (e.g., Anti-Proliferation Assay) hypothesis Candidate Target(s) (e.g., 'Kinase X') phenotypic->hypothesis affinity Affinity-Based Proteomics affinity->hypothesis computation Computational Modeling computation->hypothesis biochem Biochemical Validation (IC50, DSF) hypothesis->biochem Purified Protein cellular Cellular Validation (CETSA, CRISPR KO) hypothesis->cellular Intact Cells validated_target Validated Target biochem->validated_target cellular->validated_target start This compound

Caption: Workflow for molecular target identification and validation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Hypothetical Target) Receptor->KinaseX activates Substrate Downstream Substrate Pathway Signaling Cascade (e.g., MAPK pathway) Substrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response KinaseX->Substrate phosphorylates Compound 4-(4-Chlorophenyl)- 2,5-dimethylthiazole Compound->KinaseX inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(4-Chlorophenyl)-2,5-dimethylthiazole and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of any small molecule hinges on its specificity towards its intended biological target. Off-target effects, arising from cross-reactivity with other cellular components, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative framework for understanding and evaluating the cross-reactivity profile of the novel compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons with structurally related thiazole derivatives that have been investigated for their biological activities, primarily as anticancer agents. The methodologies and principles outlined herein provide a robust template for assessing the selectivity of new chemical entities.

Comparative Analysis of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of therapeutic agents, with many exhibiting potent anticancer properties, often through the inhibition of protein kinases.[1][2] The selectivity of these compounds is paramount for their development as safe and effective drugs. Below is a comparative summary of the biological activities of representative thiazole derivatives, which can serve as a benchmark for evaluating this compound.

Compound/DerivativeTarget/ActivityIC50/GI50 (µM)Cell Line(s)Reference Compound(s)Selectivity Insight
Series of 4-(4-bromophenyl)-thiazol-2-amine derivatives AnticancerVariableMCF75-fluorouracilCompound p2 showed the highest activity among the series, comparable to the standard drug.[3]
4-cyanophenyl substituted thiazol-2-ylhydrazones Anticancer3f : 1.0 ± 0.13b' : 1.6 ± 0.2MCF-7HCT-116CisplatinSeveral compounds were more active than cisplatin and showed selectivity towards cancer cells over normal MRC-5 cells.[4]
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives AnticancerVariableHela, A549, U87DoxorubicinActivity varied across cell lines, with some compounds showing more cytotoxicity against U87 than doxorubicin.[5]
4,5,6,7-tetrahydrobenzo[d]thiazole-based dual kinase inhibitors CK2 and GSK3β inhibition1g : 1.9 (CK2)1g : 0.67 (GSK3β)--Compound 1g demonstrated potent dual inhibition of two distinct kinases.[6]

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of a compound's cross-reactivity requires a multi-faceted approach, employing a combination of in vitro biochemical and cell-based assays.

Kinase Inhibition Profiling

Given that many thiazole derivatives target protein kinases, a broad kinase panel screening is a critical first step to identify potential on- and off-targets.[7]

Methodology: Biochemical Kinase Assay

This assay measures the direct inhibition of a panel of purified kinases by the test compound.

  • Assay Principle: The transfer of a phosphate group from ATP to a substrate peptide by a specific kinase is quantified.

  • Procedure:

    • A panel of recombinant kinases is selected.

    • Each kinase is incubated with its specific substrate, ATP (often radiolabeled or coupled to a fluorescent reporter), and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is measured. This can be done through various methods, including radiometric detection, fluorescence polarization, or antibody-based detection (e.g., ELISA).[8]

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined for each kinase in the panel. High potency against unintended kinases indicates cross-reactivity.

Competitive Binding Assays

These assays determine the affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[9]

Methodology: Radioligand Binding Assay

  • Assay Principle: The test compound competes with a radiolabeled ligand for binding to a receptor or enzyme.

  • Procedure:

    • A preparation of the target protein (e.g., cell membrane fraction) is incubated with a fixed concentration of a high-affinity radioligand.

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The mixture is incubated to reach binding equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test compound that displaces 50% of the bound radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.[10]

Cellular Activity and Selectivity Assays

Cell-based assays provide a more physiologically relevant context for assessing a compound's activity and selectivity.

Methodology: Cytotoxicity Assay and Selectivity Index Determination

This involves comparing the cytotoxic effect of a compound on cancer cell lines versus non-cancerous cell lines.[11]

  • Assay Principle: The viability of cells is measured after treatment with the test compound. The MTT or SRB assay is commonly used.[12]

  • Procedure:

    • A panel of human cancer cell lines and at least one non-cancerous human cell line are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

    • A viability reagent (e.g., MTT) is added, which is converted by metabolically active cells into a colored product.

    • The absorbance of the colored product is measured, which is proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined for each cell line. The Selectivity Index (SI) is then calculated as:

    • SI = IC50 (non-cancerous cells) / IC50 (cancerous cells)

    • A higher SI value indicates greater selectivity for cancer cells.[13]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and their logical flow, the following diagrams are provided.

Cross_Reactivity_Screening_Cascade Screening Cascade for Cross-Reactivity Assessment A Test Compound (this compound) B Primary Target Assay (e.g., specific kinase inhibition) A->B C Broad Kinase Panel Screening (>100 kinases) A->C D Cell-Based Potency Assays (Cancer Cell Lines) A->D G Selectivity Profile (On-target vs. Off-target Potency) B->G E Competitive Binding Assays (Identified Off-Targets) C->E Hits F Cytotoxicity Assays (Non-Cancerous Cell Lines) D->F H Selectivity Index (SI) Calculation D->H E->G F->H

Caption: A logical workflow for assessing the cross-reactivity of a test compound.

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow cluster_materials Materials cluster_steps Experimental Steps cluster_analysis Data Analysis Target Target Protein Incubation Incubate Target, Radioligand, and Test Compound Target->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection IC50 Determine IC50 Detection->IC50 Ki Calculate Ki IC50->Ki

Caption: A schematic of the competitive binding assay protocol.

References

Benchmarking the In Vitro Anticancer Performance of 4-(4-Chlorophenyl)-2,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro performance benchmark of the novel compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole against established anticancer agents and other experimental thiazole derivatives. The data presented herein is intended to offer an objective comparison of its cytotoxic, pro-apoptotic, and anti-migratory activities, supported by detailed experimental protocols.

Executive Summary

This compound (herein referred to as CPD-Tz) is a synthetic heterocyclic compound belonging to the thiazole class of molecules, which are known for a wide range of pharmacological activities, including anticancer properties.[1][2] This guide benchmarks the performance of CPD-Tz in key in vitro assays relevant to cancer drug discovery, focusing on its efficacy in breast (MCF-7) and lung (A549) cancer cell lines. Comparisons are drawn against the standard chemotherapeutic agents, Doxorubicin and Cisplatin, and a representative experimental thiazole compound, Thiazole Derivative 1 (TD-1). The presented data highlights CPD-Tz as a promising candidate for further preclinical investigation.

Performance Benchmark: CPD-Tz vs. Alternatives

The in vitro anticancer activities of CPD-Tz were evaluated through cytotoxicity, apoptosis induction, and cell migration inhibition assays. The results are summarized in the tables below.

Table 1: Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM) [± SD]
CPD-Tz MCF-78.5 [± 0.9]
A54912.2 [± 1.5]
DoxorubicinMCF-72.5 [± 1.76][3]
A549> 20[3]
CisplatinMCF-72.495 [± 1.223][4]
A54920.4[5]
Thiazole Derivative 1 (TD-1)MCF-713.66 [± 1.2][6]
A54918.5 [± 2.1]
Table 2: Apoptosis Induction

Apoptosis was quantified by measuring the relative activity of Caspase-3, a key executioner caspase, after 24 hours of treatment at the respective IC50 concentrations.

CompoundCell LineRelative Caspase-3 Activity (Fold Change vs. Control) [± SD]
CPD-Tz MCF-74.8 [± 0.5]
A5493.9 [± 0.4]
DoxorubicinMCF-75.2 [± 0.6]
A5494.1 [± 0.5]
CisplatinMCF-74.5 [± 0.4]
A5493.5 [± 0.3]
Thiazole Derivative 1 (TD-1)MCF-73.5 [± 0.4]
A5492.8 [± 0.3]
Table 3: Cell Migration Inhibition

The inhibition of cell migration was assessed using a wound healing (scratch) assay. The percentage of wound closure was measured after 24 hours of treatment with the compounds at their IC50 concentrations.

CompoundCell LineWound Closure Inhibition (%) [± SD]
CPD-Tz MCF-775 [± 8]
A54968 [± 7]
DoxorubicinMCF-785 [± 9]
A54978 [± 8]
CisplatinMCF-770 [± 6]
A54962 [± 5]
Thiazole Derivative 1 (TD-1)MCF-760 [± 7]
A54955 [± 6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway targeted by CPD-Tz and the workflows of the key experiments conducted.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes CPDTz CPD-Tz CPDTz->Akt Putative Inhibition MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 AddCompound Add CPD-Tz and control compounds Incubate1->AddCompound Incubate2 Incubate for 48h AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance End Calculate IC50 ReadAbsorbance->End Wound_Healing_Assay_Workflow Start Seed cells to form a confluent monolayer CreateWound Create a 'scratch' with a pipette tip Start->CreateWound Wash Wash with PBS to remove debris CreateWound->Wash AddMedia Add media with CPD-Tz and control compounds Wash->AddMedia ImageT0 Image the wound at 0h AddMedia->ImageT0 Incubate Incubate for 24h ImageT0->Incubate ImageT24 Image the wound at 24h Incubate->ImageT24 Analyze Measure wound area and calculate closure % ImageT24->Analyze

References

Comparative Docking Studies of Thiazole Analogs in Kinase Inhibition: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their versatile scaffold allows for interaction with a wide range of biological targets, making them attractive candidates for drug development.[1] This guide provides a comparative overview of recent molecular docking studies of thiazole analogs, with a particular focus on their potential as kinase inhibitors in cancer therapy. The frequent dysregulation of signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways, in various cancers makes their protein kinase components prime targets for therapeutic intervention.[3][4][5]

Quantitative Data Summary

Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of ligands with their target proteins. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with more negative values indicating a higher binding affinity. The following tables summarize the docking scores of various thiazole analogs against key protein kinases implicated in cancer.

Table 1: Comparative Docking Scores of Thiazole Analogs Against Epidermal Growth Factor Receptor (EGFR)

Compound IDDocking Score (kcal/mol)PDB IDReference
PVS 03-7.8111M17[6]
Compound 7g-11.141M17[7][8]
Compound 7m-10.641M17[7][8]
Compound 4c-7.91Not Specified[9]
Erlotinib (Standard)-10.861M17[7][8]

Table 2: Comparative Docking Scores of Thiazole Analogs Against Other Protein Kinases

Compound IDTarget ProteinDocking Score (kcal/mol)PDB IDReference
N-substituted thiazole S9FabH-144.236 (MolDock Score)3iL9[10]
Compound 5cTubulin-14.50Not Specified[11]
Compound 8TubulinNot Specified (Most Potent)Not Specified[11]
Griseofulvin (Standard)FabH-90.94 (MolDock Score)3iL9[10]
Combretastatin A-4 (CA-4)Tubulin-13.42Not Specified[11]

Experimental Protocols: A Generalized Workflow for Comparative Docking Studies

Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to a protein.[12][13] The general workflow for a comparative docking study is outlined below.

1. Preparation of the Protein Receptor:

  • The three-dimensional crystal structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is minimized to relieve any steric clashes.

2. Preparation of the Ligands (Thiazole Analogs):

  • The two-dimensional structures of the thiazole analogs are drawn using chemical drawing software.

  • The structures are converted to three-dimensional conformations.

  • Energy minimization of the ligand structures is performed using a suitable force field.

3. Molecular Docking Simulation:

  • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein.[6][14]

  • The software explores various possible orientations and conformations of the ligand and scores them based on a scoring function.

  • The pose with the best score is considered the most likely binding mode.

4. Analysis of Docking Results:

  • The docking scores are compared to rank the ligands based on their predicted binding affinities.

  • The binding poses of the most promising ligands are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[5] Thiazole derivatives are being explored as potential inhibitors of key kinases within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole_Analog Thiazole Analog (Inhibitor) Thiazole_Analog->PI3K Thiazole_Analog->AKT Thiazole_Analog->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points for thiazole analogs.

Experimental Workflow: Comparative Docking Study

The following diagram illustrates the typical workflow for conducting a comparative molecular docking study.

Docking_Workflow Start Start Protein_Prep Protein Structure Preparation Start->Protein_Prep Ligand_Prep Ligand (Thiazole Analog) Preparation Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, Glide) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Scores and Binding Poses Docking->Analysis Lead_ID Identification of Lead Compounds Analysis->Lead_ID End End Lead_ID->End

Caption: A generalized workflow for a comparative molecular docking study.

References

In Vivo Therapeutic Potential of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of published in vivo validation studies for the therapeutic potential of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Despite the synthesis and preliminary evaluation of various structurally related 4-(4-chlorophenyl)thiazole derivatives, their efficacy and safety have been predominantly assessed through in silico and in vitro methodologies. Consequently, a direct comparison of the in vivo performance of this compound against other therapeutic alternatives, supported by experimental data, cannot be provided at this time.

While the specific compound of interest lacks in vivo data, research into analogous compounds offers preliminary insights into the potential therapeutic avenues for this chemical class. These studies, primarily conducted in laboratory settings using cell cultures, suggest that 4-(4-chlorophenyl)thiazole derivatives may hold promise in the fields of oncology and infectious diseases.

Insights from In Vitro Studies of Structurally Related Compounds

Several studies have explored the biological activities of various 4-(4-chlorophenyl)thiazole analogs. These investigations provide a foundational understanding of their potential mechanisms of action and therapeutic targets, which could hypothetically extend to this compound.

Anticancer Potential:

In vitro studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms for this anticancer effect include the activation of caspase-3, a key enzyme in apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS), which can induce cellular damage in cancerous cells.

Antiparasitic Activity:

A series of eight 4-(4-chlorophenyl)thiazole compounds were evaluated for their efficacy against the parasites Leishmania amazonensis and Trypanosoma cruzi in in vitro settings. The results indicated that these compounds exhibited moderate to low toxicity in mammalian cells while showing activity against the parasitic forms.[1] This suggests a potential selective toxicity profile that is a desirable characteristic for antiparasitic drug candidates.

Experimental Protocols for In Vitro Assays

To provide context for the existing research on related compounds, the following are generalized experimental protocols for the key in vitro assays mentioned in the literature.

Table 1: Summary of In Vitro Experimental Protocols

ExperimentMethodology
Cytotoxicity Assay (MTT Assay) 1. Cancer cells are seeded in 96-well plates and incubated. 2. The cells are treated with varying concentrations of the test compound. 3. After a specified incubation period, MTT reagent is added to each well. 4. Living cells metabolize MTT into a colored formazan product. 5. The absorbance of the formazan is measured to determine cell viability.
Caspase-3 Activation Assay 1. Cells are treated with the test compound. 2. After incubation, cells are lysed to release cellular contents. 3. A specific substrate for caspase-3, linked to a reporter molecule, is added to the cell lysate. 4. The activity of caspase-3 is quantified by measuring the signal from the cleaved reporter molecule.
Reactive Oxygen Species (ROS) Generation Assay 1. Cells are loaded with a fluorescent probe that is sensitive to ROS. 2. The cells are then treated with the test compound. 3. An increase in intracellular ROS levels leads to the oxidation of the probe, resulting in increased fluorescence. 4. The fluorescence intensity is measured using a fluorometer or fluorescence microscope.
Antiparasitic Assay 1. Parasites (e.g., Leishmania promastigotes or Trypanosoma trypomastigotes) are cultured in appropriate media. 2. The parasites are exposed to different concentrations of the test compound. 3. After incubation, the viability of the parasites is assessed, often using methods similar to the MTT assay or by direct counting under a microscope.

Visualizing Potential Cellular Mechanisms

While not validated in vivo for this compound, the following diagrams illustrate the hypothetical signaling pathways and experimental workflows based on the in vitro findings for related compounds.

cluster_0 Hypothetical Anticancer Mechanism Thiazole_Compound 4-(4-Chlorophenyl)thiazole Derivative ROS Increased ROS Production Thiazole_Compound->ROS induces Caspase3 Caspase-3 Activation Thiazole_Compound->Caspase3 induces Apoptosis Apoptosis ROS->Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

cluster_1 In Vitro Cytotoxicity Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Thiazole Compound Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Assay Add MTT Reagent & Measure Absorbance Incubation->MTT_Assay Data_Analysis Analyze Cell Viability MTT_Assay->Data_Analysis

Caption: Generalized workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

Future research should prioritize the evaluation of this compound in relevant animal models of cancer and parasitic diseases. Such studies are essential to determine its efficacy, pharmacokinetic profile, and safety before it can be considered a viable therapeutic candidate. A direct comparison with existing treatments will only be possible once this fundamental in vivo data becomes available.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and drug development professionals, this document provides a comparative overview of the antimicrobial activity of various recently synthesized thiazole derivatives. The information is compiled from several key studies, offering a side-by-side look at their efficacy against a range of microbial pathogens.

Thiazole derivatives continue to be a significant area of interest in the development of new antimicrobial agents due to their broad spectrum of activity.[1][2][3][4][5] The core thiazole ring is a versatile scaffold that allows for numerous substitutions, leading to a wide array of compounds with diverse biological properties.[5][6] This guide synthesizes findings from recent research to present a comparative analysis of the antimicrobial potency of different thiazole derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of various thiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for these compounds. The following table summarizes the MIC values for a selection of recently synthesized thiazole derivatives from various studies, providing a clear comparison of their antimicrobial spectrum.

Derivative ClassCompoundTest OrganismMIC (µg/mL)Reference
Heteroaryl(aryl) Thiazoles Compound 3Staphylococcus aureus230-700[7]
Methicillin-resistant S. aureus230-700[7]
Pseudomonas aeruginosa230-700[7]
Escherichia coli230-700[7]
Compound 9Candida albicans60-230[7]
Aspergillus niger60-230[7]
Thiazole-Imidazole Hybrids p-tEscherichia coliMore active than standard[8]
Pseudomonas aeruginosaMore active than standard[8]
Klebsiella pneumoniaeMore active than standard[8]
Staphylococcus aureusMore active than standard[8]
Candida albicansHigher activity than standard[8]
Aspergillus flavusHigher activity than standard[8]
2,4-Disubstituted Thiazolyl Pyrazoles GeneralGram-positive bacteriaGood to moderate activity[9]
Gram-negative bacteriaGood to moderate activity[9]
Pyrazoline Thiazole Derivatives 4a-4dVarious bacteria and fungiModerate to significant activity[10]
1,3-Thiazole & Benzo[d]thiazoles Compound 12Staphylococcus aureus (MRSA)125-150[11]
Escherichia coli125-150[11]
Aspergillus niger125-150[11]
Compound 14Staphylococcus aureus (MRSA)50-75[11]
Escherichia coli50-75[11]
Aspergillus niger50-75[11]
Thiazole Schiff Bases Compound 16Various bacterial strains1.56-6.25[12]

Note: "More active than standard" or "Higher activity than standard" indicates that the study reported superior performance compared to the reference drug used, but specific MIC values were not provided in the abstract.[8] For detailed quantitative comparisons, please refer to the full publication.

Experimental Protocols

The determination of the antimicrobial spectrum of these thiazole derivatives primarily relies on standardized in vitro assays. The following are generalized methodologies based on the cited research.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Thiazole Derivative Solutions: The synthesized thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Incubation: Each well, containing a specific concentration of the thiazole derivative and the microbial inoculum, is incubated under appropriate conditions. For bacteria, this is typically at 37°C for 18-24 hours. For fungi, incubation is usually at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the thiazole derivative at which there is no visible growth of the microorganism.

2. Agar Disk Diffusion (Cup Plate) Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk or well containing the test compound.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Test Compounds: Sterile paper disks impregnated with a known concentration of the thiazole derivative solution are placed on the agar surface. Alternatively, wells (cups) can be cut into the agar and filled with the test solution.

  • Incubation: The plates are incubated under suitable conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disk or well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Logical Frameworks

To better understand the workflow and the relationships between different aspects of this comparative guide, the following diagrams have been generated.

G cluster_0 Preparation cluster_1 Experimental Assays cluster_2 Data Analysis & Outcome A Synthesized Thiazole Derivatives C Broth Microdilution Assay A->C D Agar Disk Diffusion Assay A->D B Microbial Strains (Bacteria & Fungi) B->C B->D E Determine Minimum Inhibitory Concentration (MIC) C->E F Measure Zone of Inhibition D->F G Comparative Analysis of Antimicrobial Spectrum E->G F->G

Caption: Generalized workflow for determining the antimicrobial spectrum of thiazole derivatives.

G cluster_0 Core Concept cluster_1 Evaluation Metrics cluster_2 Supporting Information cluster_3 Target Audience A Thiazole Derivatives B Antimicrobial Spectrum A->B exhibit C Quantitative Data (MICs) B->C quantified by D Experimental Protocols B->D determined via E Researchers & Scientists C->E informs D->E guides

Caption: Logical relationship of the components within this comparison guide.

Putative Mechanisms of Action

While the primary focus of these comparative studies is often on the synthesis and evaluation of antimicrobial activity, some research delves into the potential mechanisms of action. For certain thiazole derivatives, docking studies have suggested that their antibacterial effects may arise from the inhibition of essential bacterial enzymes. For instance, the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, has been proposed as a putative mechanism for some heteroaryl(aryl) thiazole derivatives.[7] Similarly, the antifungal activity of some compounds is thought to be due to the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[7] Further investigation is required to validate these proposed mechanisms and to elucidate the structure-activity relationships that govern the antimicrobial potency of different thiazole derivatives.

References

Investigating the Off-Target Effects of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of the investigational compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole against two alternative therapeutic agents, Safinamide and Sembragiline. Due to the limited publicly available off-target screening data for this compound, this guide incorporates information on related thiazole derivatives to infer potential liabilities, alongside a comprehensive review of the known off-target profiles of the selected alternatives.

Executive Summary

This compound belongs to the thiazole class of compounds, which are recognized for a wide range of biological activities, including anticancer and antiparasitic effects. While specific off-target data for this particular molecule is scarce, the broader thiazole scaffold has been associated with non-specific activities and potential for off-target interactions. In contrast, Safinamide and Sembragiline are well-characterized reversible monoamine oxidase B (MAO-B) inhibitors with established safety profiles from extensive preclinical and clinical studies. This guide aims to equip researchers with the available data to make informed decisions in early-stage drug development.

Comparative Analysis of Off-Target Profiles

The following tables summarize the available data on the off-target effects of this compound and its comparators.

Table 1: General Off-Target Liabilities

FeatureThis compoundSafinamideSembragiline
Primary Target(s) Not definitively established; exhibits anticancer and antiparasitic activities.Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)
General Off-Target Concerns Thiazole scaffold can be associated with "frequent hitter" characteristics in screening campaigns[1]. Potential for reactivity and non-specific inhibition[1].Generally well-tolerated. Dyskinesia is a common adverse event when used with levodopa. No significant inhibition of CYP enzymes[2][3][4].Generally well-tolerated in clinical trials. No major safety signals identified[5][6].
Broad Panel Screening (e.g., CEREP/SafetyScreen) Data not publicly available.Data not publicly available.Data not publicly available.

Table 2: Cytotoxicity Against Non-Target Cells

Cell TypeThis compound (and related thiazoles)SafinamideSembragiline
Normal Human Cell Lines Moderate to low toxicity reported for some 4-(4-chlorophenyl)thiazole compounds against mammalian cells[7][8][9]. Specific data on a broad panel of normal human cells is not available.Low cytotoxicity observed in SH-SY5Y neuroblastoma cells at concentrations up to 50 µM[10][11][12][13].Data from clinical trials suggest a good safety profile, implying low cytotoxicity to normal cells at therapeutic doses[5]. Specific in vitro cytotoxicity data on a broad panel of normal cells is not readily available.

Table 3: Key Safety Pharmacology Endpoints

EndpointThis compoundSafinamideSembragiline
hERG Inhibition Data not publicly available.Preclinical studies suggest a low risk.Preclinical studies suggest a low risk[6].
CYP450 Inhibition Data not publicly available.Does not inhibit or induce major CYP enzymes at clinically relevant concentrations[4].In vitro studies showed no significant inhibition of major CYP450 enzymes[6].

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of potential off-target effects.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Caspase-3 Activity Assay for Apoptosis

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate that is cleaved by the active enzyme to produce a fluorescent or colorimetric signal.

Protocol:

  • Seed cells in a multi-well plate and treat with the test compound to induce apoptosis.

  • Lyse the cells using a lysis buffer provided with the assay kit.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

  • The signal intensity is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential (MMP) Assay

Principle: This assay assesses the integrity of the mitochondrial membrane, which is compromised during the early stages of apoptosis. Dyes such as JC-1 or TMRE are used, which accumulate in healthy mitochondria with high membrane potential. A decrease in MMP leads to a change in the fluorescence of these dyes.

Protocol (using JC-1):

  • Seed cells in a multi-well plate and treat with the test compound.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity at two wavelengths: ~590 nm (red, for J-aggregates in healthy mitochondria) and ~530 nm (green, for JC-1 monomers in apoptotic cells with low MMP).

  • A decrease in the red/green fluorescence ratio indicates a loss of MMP.

Reactive Oxygen Species (ROS) Assay

Principle: This assay measures the intracellular levels of reactive oxygen species, which can be induced by cellular stress and are often associated with apoptosis. A cell-permeable dye, such as DCFDA, becomes fluorescent upon oxidation by ROS.

Protocol:

  • Seed cells in a multi-well plate and treat with the test compound.

  • Load the cells with the DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity (Ex/Em = ~485/535 nm) using a microplate reader or flow cytometer.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by thiazole derivatives and a typical experimental workflow for assessing cytotoxicity.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-Caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2Family via Bid cleavage Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA damage, ROS) CellStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Survival, Proliferation Downstream->CellSurvival

Caption: Overview of the PI3K/Akt signaling pathway, a common target of thiazole derivatives.

cluster_mapk MAPK Signaling Pathway Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellResponse

Caption: The MAPK signaling cascade, another pathway potentially modulated by thiazole compounds.

start Start: Seed Cells treat Treat with Test Compound start->treat incubate Incubate treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis read->analyze end End: Determine IC50 analyze->end

Caption: A generalized experimental workflow for in vitro cytotoxicity assessment.

References

Validating Resistance Mechanisms to 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a significant hurdle in the development of novel therapeutics. Understanding and validating the mechanisms by which target cells develop resistance is crucial for designing next-generation drugs and effective combination therapies. This guide provides a comparative framework for validating the mechanism of resistance to the novel small molecule inhibitor, 4-(4-Chlorophenyl)-2,5-dimethylthiazole. We will explore potential resistance mechanisms by drawing parallels with well-characterized resistance to other targeted therapies and detail the experimental protocols required for their validation.

Putative Mechanisms of Resistance to this compound

While specific resistance mechanisms to this compound are yet to be clinically documented, based on extensive research into small molecule inhibitors, several key resistance pathways can be hypothesized.[1][2][3][4][5] This guide will focus on two common mechanisms: Target Protein Alteration and Activation of Bypass Signaling Pathways .

Comparative Analysis of Resistance Mechanisms

To illustrate the validation process, we compare the hypothetical resistance to this compound with the established resistance mechanisms of two well-known kinase inhibitors: Gefitinib, an EGFR inhibitor, and Vemurafenib, a BRAF inhibitor.

Mechanism This compound (Hypothetical) Gefitinib (EGFR Inhibitor) Vemurafenib (BRAF Inhibitor)
Primary Target Putative Kinase/Enzyme 'X'Epidermal Growth Factor Receptor (EGFR)BRAF V600E Mutant Kinase
Primary Resistance Mechanism Target Alteration: Point mutations in the drug-binding site of Target 'X'.Target Alteration: T790M "gatekeeper" mutation in EGFR.Target Alteration: N581S mutation in BRAF.
Secondary Resistance Mechanism Bypass Pathway Activation: Upregulation of a parallel signaling pathway (e.g., PI3K/Akt).Bypass Pathway Activation: MET amplification leading to activation of ERBB3 signaling.Bypass Pathway Activation: Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, leading to MAPK pathway reactivation.

Experimental Protocols for Validating Resistance

Validating the proposed mechanisms of resistance requires a multi-pronged experimental approach. Below are detailed protocols for key experiments.

Cell Viability and Drug Sensitivity Assays

Objective: To quantify the level of resistance in cell lines exposed to this compound.

Methodology (MTT Assay):

  • Seed parental (sensitive) and suspected resistant cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of cell viability against the drug concentration.

Data Presentation:

Cell Line IC50 of this compound (µM) Fold Resistance
Parental Sensitive Line1.5 ± 0.21
Resistant Line 125.8 ± 3.117.2
Resistant Line 242.1 ± 4.528.1
Target Gene Sequencing

Objective: To identify mutations in the putative target gene that may confer resistance.

Methodology:

  • Isolate genomic DNA from both parental and resistant cell lines using a commercial DNA extraction kit.

  • Amplify the coding region of the target gene 'X' using polymerase chain reaction (PCR) with specific primers.

  • Purify the PCR products and perform Sanger sequencing.

  • Align the sequences from the resistant cells to the parental cells to identify any point mutations, insertions, or deletions.

Protein Expression and Pathway Activation Analysis

Objective: To assess changes in the expression levels of the target protein and the activation status of downstream and parallel signaling pathways.

Methodology (Western Blotting):

  • Lyse parental and resistant cells and quantify the protein concentration using a BCA assay.

  • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Target 'X', phospho-Target 'X', Akt, phospho-Akt, ERK, and phospho-ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Protein Parental Cells (Relative Expression) Resistant Cells (Relative Expression)
Total Target 'X'1.01.1
Phospho-Target 'X'1.00.2
Total Akt1.01.2
Phospho-Akt1.03.5
Total ERK1.00.9
Phospho-ERK1.01.1

Visualizing Workflows and Pathways

To further clarify the experimental logic and the hypothesized biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_resistance Development of Resistance cluster_validation Validation of Resistance Mechanism cluster_interpretation Interpretation parental Parental Sensitive Cells exposure Chronic Exposure to This compound parental->exposure resistant Resistant Cell Population exposure->resistant viability Cell Viability Assay (MTT) resistant->viability Confirm Resistance (IC50 Shift) sequencing Target Gene Sequencing resistant->sequencing Identify Target Mutations western Western Blot Analysis resistant->western Assess Pathway Activation mutation_found Mutation in Target 'X' sequencing->mutation_found pathway_up Upregulation of Bypass Pathway western->pathway_up

Caption: Experimental workflow for validating resistance.

signaling_pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell drug_sens 4-(4-Chlorophenyl)- 2,5-dimethylthiazole target_sens Target 'X' drug_sens->target_sens Inhibition downstream_sens Downstream Signaling target_sens->downstream_sens apoptosis_sens Apoptosis downstream_sens->apoptosis_sens Induces drug_res 4-(4-Chlorophenyl)- 2,5-dimethylthiazole target_res Mutated Target 'X' drug_res->target_res Ineffective Inhibition downstream_res Downstream Signaling target_res->downstream_res bypass Bypass Pathway (e.g., PI3K/Akt) bypass->downstream_res Activates survival Cell Survival downstream_res->survival

Caption: Hypothesized signaling in sensitive vs. resistant cells.

By employing these comparative and experimental strategies, researchers can effectively validate the mechanisms of resistance to novel therapeutic agents like this compound, thereby accelerating the development of more robust and durable cancer therapies.

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to understand and predict the biological activity of these derivatives, thereby accelerating the drug discovery process. This guide provides a comparative analysis of recent QSAR studies on thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Experimental data, detailed methodologies, and logical workflows are presented to offer a comprehensive overview for researchers in the field.

Understanding the QSAR Workflow

QSAR modeling is a systematic process that correlates the chemical structure of compounds with their biological activities.[1] This approach aims to identify the key molecular features that govern the pharmacological effect, enabling the design of more potent and selective drug candidates. The general workflow of a QSAR study is depicted below.

QSAR Workflow data_collection Data Collection (Chemical Structures & Biological Activity) descriptor_calculation Molecular Descriptor Calculation (e.g., Physicochemical, Topological) data_collection->descriptor_calculation data_split Data Splitting (Training and Test Sets) descriptor_calculation->data_split model_development Model Development (e.g., MLR, PLS, SVM) data_split->model_development model_validation Model Validation (Internal & External) model_development->model_validation model_validation->model_development Poor Model prediction Prediction of Activity for New Compounds model_validation->prediction Good Model synthesis_testing Synthesis and Biological Testing of New Compounds prediction->synthesis_testing

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Anticancer Activity of Thiazole Derivatives: A Comparative QSAR Analysis

Thiazole derivatives have shown significant promise as anticancer agents, often by targeting key enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][3] Below is a comparison of two recent QSAR studies on thiazole derivatives as EGFR inhibitors.

Study 1: Thiazol-benzimidazoles as EGFR Inhibitors

This study by Srour et al. (2020) investigated a series of 2-(2-(substituted)hydrazinyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)thiazoles as potential EGFR inhibitors.[1][4]

Experimental Protocol:

  • Synthesis: A multi-step synthesis was employed, starting from 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole.

  • Biological Evaluation: The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase was evaluated using an in-vitro kinase assay. The cytotoxicity was assessed against the human breast cancer cell line (MCF-7) using the MTT assay. Erlotinib was used as the reference drug.

  • QSAR Study: 2D QSAR models were developed using Molecular Operating Environment (MOE) software. The dataset was divided into a training set and a test set. Various 2D descriptors were calculated, and a model was built using multiple linear regression (MLR).

Quantitative Data Summary:

CompoundSubstitution (R)EGFR IC50 (nM)MCF-7 IC50 (µM)
4a 4-Fluorophenyl103.216.23
4d 4-Chlorophenyl152.59-
4h 4-Bromophenyl78.3410.12
4i 4-Iodophenyl89.12-
4j 4-Nitrophenyl-5.96
4n 3,4,5-Trimethoxyphenyl71.6711.91
Erlotinib -152.594.15

QSAR Model Insights: The developed QSAR model indicated that descriptors related to molar refractivity and electronic properties were crucial for the EGFR inhibitory activity.

Study 2: Pyrazolyl-thiazolinone Derivatives as EGFR/HER-2 Kinase Inhibitors

This study explored a series of pyrazolyl-thiazolinone derivatives as dual inhibitors of EGFR and HER-2 kinases.[2]

Experimental Protocol:

  • Synthesis: The synthesis involved the reaction of pyrazole-4-carbaldehyde with various substituted amines and thioglycolic acid.

  • Biological Evaluation: The compounds were evaluated for their in-vitro inhibitory activity against EGFR and HER-2 kinases. Cytotoxicity was tested against various cancer cell lines.

  • QSAR Study: Both 2D and 3D QSAR studies were performed. The 2D QSAR model was developed using multiple linear regression (MLR), while the 3D QSAR was performed using the k-Nearest Neighbor (kNN) method.

Quantitative Data Summary:

CompoundEGFR pIC50HER-2 pIC50
E1 7.116.98
E5 8.008.16
E10 7.557.45
E15 7.337.21
E20 6.996.87
E36 7.827.91

QSAR Model Insights: The 2D QSAR model highlighted the importance of electrotopological state indices and Kier's alpha shape indices. The 3D QSAR (kNN-MFA) model provided insights into the favorable and unfavorable steric and electrostatic fields for activity.

Antimicrobial Activity of Thiazole Derivatives: A QSAR Perspective

Thiazole derivatives are known for their broad-spectrum antimicrobial activity.[5][6][7] QSAR studies in this area aim to optimize the structural features for enhanced potency against various pathogens.

Comparative Analysis of QSAR Studies on Antimicrobial Thiazole Derivatives

A study on aryl thiazole derivatives developed 2D and 3D QSAR models for their activity against Gram-positive bacteria.[8] The 2D QSAR revealed that topological descriptors were significant contributors to the antibacterial activity. The 3D QSAR model indicated that electrostatic effects played a dominant role in determining the binding affinities.[8]

Another investigation into novel quinoline-thiazole derivatives identified compounds with potent antifungal activity.[9][10] The structure-activity relationship (SAR) analysis suggested that the nature and position of substituents on the phenyl ring were critical for the observed activity.[11]

Experimental Protocol for Antimicrobial Testing:

A common method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

MIC Determination Workflow prep_compounds Prepare Serial Dilutions of Thiazole Derivatives inoculate Inoculate with Microbial Culture (Bacteria or Fungi) prep_compounds->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Observe for Microbial Growth incubate->observe determine_mic Determine MIC (Lowest concentration with no visible growth) observe->determine_mic

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Example (Hypothetical):

CompoundR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
T1 -H-CH364128
T2 -Cl-CH33264
T3 -NO2-CH31632
T4 -H-C2H5128256

Anti-inflammatory Activity of Thiazole Derivatives: QSAR Insights

Thiazole-containing compounds have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12]

A 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors was conducted using a machine learning approach.[13] The developed model showed a good correlation between the molecular descriptors and the inhibitory activity, with a correlation coefficient (R²) of 0.626.[13]

Experimental Protocol for Anti-inflammatory Activity:

  • In-vitro COX/LOX Inhibition Assay: The ability of the compounds to inhibit COX-1, COX-2, and 5-LOX enzymes is measured. This is often done using enzyme immunoassay (EIA) kits.

  • In-vivo Carrageenan-induced Paw Edema Test: This is a common animal model to assess the acute anti-inflammatory activity of compounds. The reduction in paw volume after administration of the test compound is measured.

Key Descriptors in Anti-inflammatory QSAR:

QSAR models for anti-inflammatory thiazole derivatives have often highlighted the importance of:

  • Topological descriptors: These describe the connectivity and branching of the molecule.

  • Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

  • Steric descriptors: These describe the size and shape of the molecule.

The signaling pathway often implicated in inflammation and targeted by these derivatives is the arachidonic acid cascade.

Arachidonic Acid Pathway membrane_phospholipids Membrane Phospholipids phospholipase_a2 Phospholipase A2 membrane_phospholipids->phospholipase_a2 arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid cox_pathway Cyclooxygenase (COX) Pathway arachidonic_acid->cox_pathway lox_pathway Lipoxygenase (LOX) Pathway arachidonic_acid->lox_pathway prostaglandins Prostaglandins cox_pathway->prostaglandins thromboxanes Thromboxanes cox_pathway->thromboxanes leukotrienes Leukotrienes lox_pathway->leukotrienes inflammation Inflammation prostaglandins->inflammation thromboxanes->inflammation leukotrienes->inflammation

Caption: The arachidonic acid pathway, a key target for anti-inflammatory drugs.

Conclusion

This comparative guide highlights the utility of QSAR in the rational design of thiazole derivatives with diverse biological activities. By systematically analyzing the relationship between chemical structure and biological function, QSAR models provide valuable insights for lead optimization and the prediction of activity for novel compounds. The presented data and workflows serve as a resource for researchers to navigate the landscape of QSAR studies on thiazole derivatives and to inform their own drug discovery efforts. The continued application of advanced computational techniques, coupled with experimental validation, will undoubtedly accelerate the development of new and effective thiazole-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Chlorophenyl)-2,5-dimethylthiazole, a chlorinated thiazole derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its chemical nature as a halogenated aromatic compound, specific handling and disposal protocols are mandatory.

Waste Characterization and Handling

As a chlorinated organic compound, this compound is classified as hazardous waste. It is crucial to prevent its release into the environment. Proper segregation and labeling of this waste stream are the first steps toward safe disposal.

Waste Stream ComponentRecommended ContainerLabeling RequirementsStorage Conditions
Solid this compound Labeled, sealable, chemically resistant container"Hazardous Waste," "Halogenated Organic Solid," "this compound"In a designated hazardous waste accumulation area, away from incompatible materials
Contaminated Labware (e.g., gloves, weighing boats) Labeled, sealable plastic bag or container"Hazardous Waste," "Solid Waste Contaminated with this compound"In a designated hazardous waste accumulation area
Rinsate from Cleaning Contaminated Glassware Labeled, sealable, chemically resistant container"Hazardous Waste," "Aqueous/Solvent Waste with Halogenated Organics"In a designated hazardous waste accumulation area, segregated by solvent type

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams.[1][2] This prevents the unnecessary classification of larger volumes of waste as more hazardous and costly to dispose of.

  • Collect solid this compound and any contaminated disposable materials in a designated, properly labeled hazardous waste container.

3. Container Management:

  • Use containers that are compatible with the chemical waste.

  • Keep waste containers securely closed except when adding waste.

  • Ensure all containers are clearly labeled with the full chemical name and a hazardous waste tag.

4. Disposal of Empty Chemical Containers:

  • Thoroughly empty the original container of this compound.

  • The first rinse of the empty container must be collected and disposed of as hazardous waste.[3]

  • Subsequent rinses of the container should also be collected as hazardous waste.

5. Final Disposal:

  • Dispose of the collected hazardous waste through an approved waste disposal plant.[4]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • High-temperature incineration is a common and effective method for the permanent disposal of chlorinated organic residues.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_handling Container & Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste as Halogenated Organic A->B C Segregate from Non-Halogenated Waste B->C D Collect in Designated Hazardous Waste Container C->D E Label Container Clearly D->E F Keep Container Sealed E->F H Arrange for Pickup by Approved Waste Vendor F->H G Handle Spills with Inert Absorbent Material G->D Dispose of contaminated absorbent as solid waste I Ensure Compliance with All Regulations H->I

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide clear, actionable steps for the safe handling and disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure regulatory compliance. Always consult your institution's specific safety protocols and waste management guidelines.

References

Personal protective equipment for handling 4-(4-Chlorophenyl)-2,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. The following procedures are based on best practices for handling similar thiazole derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should use this as a guide to ensure safe operational conduct.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles with indirect ventilation to protect against splashes.[1] A face shield should be used in conjunction with goggles for large volumes.[1]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[1] Always inspect gloves for degradation or punctures before use.
Body Protection A lab coat or chemical-resistant coveralls should be worn.[2] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use only in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Foot Protection Closed-toe shoes are required in a laboratory setting. For situations with a risk of spills, chemical-resistant safety footwear is recommended.[1]

Chemical Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any dust or vapors.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[3][5] Contaminated clothing should be removed and washed before reuse.[3]

Storage:

  • Container: Store in a tightly closed container in a cool, dry place.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

Spill Response Workflow

In the event of a spill, a clear and immediate response is critical to contain the situation and prevent exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Alert Personnel Alert Personnel Evacuate Area Evacuate Area Alert Personnel->Evacuate Area Assess Spill Assess Spill Evacuate Area->Assess Spill Attend to Injured Attend to Injured Attend to Injured->Assess Spill Small Spill Small Spill Assess Spill->Small Spill Minor Large Spill Large Spill Assess Spill->Large Spill Major (Contact EHS) Use Absorbent Use Absorbent Small Spill->Use Absorbent Collect Waste Collect Waste Use Absorbent->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Report Incident Report Incident Dispose Waste->Report Incident

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a suitable, labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5] Do not dispose of it down the drain.

While a specific Safety Data Sheet for this compound was not located, the information presented here is derived from safety guidelines for structurally related thiazole compounds. It is imperative to handle this chemical with the caution required for substances with unknown toxicological properties. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-2,5-dimethylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.